N,N-Dimethyl-m-phenylenediamine dihydrochloride
Description
Properties
IUPAC Name |
3-N,3-N-dimethylbenzene-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-10(2)8-5-3-4-7(9)6-8;;/h3-6H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJPIQKDEGXVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2836-04-6 (Parent) | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9063089 | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3575-32-4 | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylbenzene-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N,N-Dimethyl-m-phenylenediamine Dihydrochloride: A Comprehensive Technical Guide
CAS Number: 3575-32-4
This technical guide provides an in-depth overview of N,N-Dimethyl-m-phenylenediamine dihydrochloride, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, safety information, common applications, and detailed experimental protocols for its synthesis and use.
Chemical and Physical Properties
This compound is a diamine derivative that is commonly used as an intermediate in the synthesis of various organic compounds, particularly dyes and pigments. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3575-32-4 | [1] |
| Molecular Formula | C₈H₁₂N₂·2HCl | [1] |
| Molecular Weight | 209.12 g/mol | [1] |
| Appearance | White to cream to yellow to pale brown or blue to pink to pale gray to gray crystals or powder | |
| Melting Point | 217 °C (decomposes) | |
| Solubility | Soluble in water (100mg/2ml) | |
| IUPAC Name | N¹,N¹-dimethylbenzene-1,3-diamine;dihydrochloride |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Statements:
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Applications
The primary applications of this compound are in the fields of organic synthesis and analytical chemistry.
-
Dye and Pigment Synthesis: It serves as a crucial intermediate in the production of azo dyes. The aromatic amine group can be diazotized and coupled with other aromatic compounds to generate a wide range of colors.
-
Pharmaceutical Research: It is used in the synthesis of various heterocyclic compounds and as a reagent in diagnostic applications.
-
Chemical Synthesis: This compound is a versatile building block in organic chemistry for the introduction of the dimethylaminophenyl moiety.
Experimental Protocols
Representative Synthesis of this compound
A common route for the synthesis of N,N-Dimethyl-m-phenylenediamine involves a two-step process starting from dimethylaniline: nitration followed by reduction. The dihydrochloride salt is then formed by treatment with hydrochloric acid.
Step 1: Synthesis of m-nitro-N,N-dimethylaniline
This protocol is adapted from a procedure for the synthesis of m-nitrodimethylaniline.
Materials:
-
Dimethylaniline
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Concentrated nitric acid (sp. gr. 1.42)
-
Dry Ice
-
Ice
-
Sodium carbonate or ammonium hydroxide for neutralization
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 363 g (3.0 moles) of dimethylaniline to 2116 g (1150 ml, 23.0 moles) of concentrated sulfuric acid while maintaining the temperature below 25°C with cooling.
-
Cool the mixture to 5°C.
-
Separately, prepare a nitrating mixture by adding 366 g (200 ml, 3.6 moles) of concentrated sulfuric acid to 286 g (200 ml, 3.15 moles) of concentrated nitric acid, with cooling and stirring.
-
Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, ensuring the end of the dropping funnel is below the surface of the solution. Maintain the temperature between 5°C and 10°C, using small pieces of Dry Ice for cooling. The addition should take about 1.5 hours.
-
After the addition is complete, stir the solution at 5–10°C for 1 hour.
-
Pour the reaction mixture into a large container with 6 L of ice and water, with stirring.
-
Neutralize the solution by slowly adding a solution of sodium carbonate or ammonium hydroxide until the m-nitrodimethylaniline precipitates as an orange solid.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure m-nitro-N,N-dimethylaniline.
Step 2: Reduction of m-nitro-N,N-dimethylaniline and Formation of the Dihydrochloride Salt
This is a general procedure for the reduction of an aromatic nitro compound.
Materials:
-
m-nitro-N,N-dimethylaniline
-
Granulated tin or iron powder
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether or other suitable organic solvent
Procedure:
-
In a round-bottomed flask, place the m-nitro-N,N-dimethylaniline and an excess of granulated tin or iron powder.
-
Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require cooling to control the rate.
-
After the initial reaction subsides, heat the mixture on a steam bath until the reaction is complete (the disappearance of the yellow color of the nitro compound).
-
Cool the reaction mixture and make it strongly alkaline by the addition of a concentrated sodium hydroxide solution to precipitate the tin or iron hydroxides and liberate the free amine.
-
Extract the N,N-Dimethyl-m-phenylenediamine with diethyl ether or another suitable organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate and remove the solvent by distillation.
-
Dissolve the resulting oily amine in a minimal amount of a suitable solvent (e.g., isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of hydrochloric acid in isopropanol.
-
The this compound will precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry.
Representative Protocol for Azo Dye Synthesis
This protocol describes a general method for the synthesis of an azo dye using N,N-Dimethyl-m-phenylenediamine as the coupling component.
Materials:
-
An aromatic amine for diazotization (e.g., aniline)
-
Sodium nitrite
-
Hydrochloric acid
-
This compound
-
Sodium acetate
Procedure:
-
Diazotization: Dissolve the aromatic amine in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite with constant stirring, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
Coupling: Dissolve this compound in water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the this compound solution with vigorous stirring.
-
Maintain the pH of the reaction mixture in the weakly acidic to neutral range (pH 4-7) by adding a solution of sodium acetate as a buffer.
-
The azo dye will precipitate out of the solution. Stir the mixture in the ice bath for about 30 minutes to ensure complete coupling.
-
Collect the dye by vacuum filtration, wash it with cold water, and allow it to air dry.
Visualizations
Synthesis Workflow of this compound
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-m-phenylenediamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis routes for N,N-Dimethyl-m-phenylenediamine dihydrochloride, a key intermediate in various chemical manufacturing processes. The information presented herein is intended for an audience with a background in organic chemistry and is suitable for laboratory and industrial applications.
Introduction
This compound is a diamine compound of significant interest in the synthesis of dyes, polymers, and pharmaceutical agents. Its structural isomer, the para-substituted analogue, has been extensively studied for its applications in photographic developers and as a precursor to dyes such as Methylene Blue. This guide focuses specifically on the synthesis of the meta-isomer, outlining the most common and effective synthetic pathways from readily available starting materials.
Primary Synthesis Route: A Two-Step Approach
The most prevalent and efficient synthesis of this compound involves a two-step process commencing with the N,N-dimethylation of 3-nitroaniline, followed by the reduction of the nitro functional group, and concluding with the formation of the dihydrochloride salt.
Step 1: N,N-Dimethylation of 3-Nitroaniline
The initial step involves the exhaustive methylation of the primary amine group of 3-nitroaniline to yield N,N-dimethyl-3-nitroaniline. This transformation is typically achieved through nucleophilic substitution using a suitable methylating agent.
Reaction:
3-Nitroaniline + 2 CH₃-X → N,N-Dimethyl-3-nitroaniline + 2 HX (where X is a leaving group)
Experimental Protocol: Methylation using Methyl Iodide
A common and effective method for this methylation utilizes methyl iodide as the methylating agent in the presence of a base to neutralize the hydroiodic acid formed during the reaction.
| Parameter | Value |
| Reactants | 3-Nitroaniline, Methyl Iodide |
| Base | Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone or Dimethylformamide (DMF) |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Detailed Methodology:
-
To a solution of 3-nitroaniline in acetone, add a slight excess of a suitable base such as powdered anhydrous potassium carbonate.
-
With vigorous stirring, add a stoichiometric excess (at least 2 equivalents) of methyl iodide dropwise at room temperature.
-
Heat the reaction mixture to reflux (around 56 °C for acetone) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is then concentrated under reduced pressure to yield crude N,N-dimethyl-3-nitroaniline.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Reduction of N,N-Dimethyl-3-nitroaniline
The second key step is the reduction of the nitro group of N,N-dimethyl-3-nitroaniline to a primary amine, yielding N,N-Dimethyl-m-phenylenediamine. This can be accomplished through various reduction methods, with catalytic hydrogenation and chemical reduction being the most common.
Reaction:
N,N-Dimethyl-3-nitroaniline + 3 H₂ → N,N-Dimethyl-m-phenylenediamine + 2 H₂O (Catalytic Hydrogenation)
or
N,N-Dimethyl-3-nitroaniline + 3 SnCl₂ + 7 HCl → N,N-Dimethyl-m-phenylenediamine·HCl + 3 SnCl₄ + 2 H₂O (Chemical Reduction)
Experimental Protocols:
Two effective methods for this reduction are presented below.
Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method offers high efficiency and cleaner reaction profiles.
| Parameter | Value |
| Reactant | N,N-Dimethyl-3-nitroaniline |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Methanol |
| Hydrogen Pressure | 1-5 atm (or balloon pressure) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | >95% |
Detailed Methodology:
-
Dissolve N,N-dimethyl-3-nitroaniline in ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Reaction progress is monitored by TLC until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate, containing the N,N-Dimethyl-m-phenylenediamine, is then carried forward to the salt formation step.
Method B: Chemical Reduction using Stannous Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro compounds.
| Parameter | Value |
| Reactant | N,N-Dimethyl-3-nitroaniline |
| Reducing Agent | Stannous Chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Concentrated Hydrochloric Acid (HCl) and Ethanol |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 1-3 hours |
| Typical Yield | 80-90% |
Detailed Methodology:
-
In a round-bottom flask, dissolve N,N-dimethyl-3-nitroaniline in ethanol.
-
Cool the solution in an ice bath and add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise with stirring.
-
After the addition is complete, the reaction mixture is heated to reflux for 1-3 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Once the reaction is complete, the mixture is cooled and made alkaline by the careful addition of a concentrated sodium hydroxide solution.
-
The resulting mixture is then extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N,N-Dimethyl-m-phenylenediamine.
Step 3: Formation of the Dihydrochloride Salt
The final step is the conversion of the free base, N,N-Dimethyl-m-phenylenediamine, into its more stable dihydrochloride salt.
Reaction:
N,N-Dimethyl-m-phenylenediamine + 2 HCl → this compound
Experimental Protocol:
| Parameter | Value |
| Reactant | N,N-Dimethyl-m-phenylenediamine |
| Reagent | Hydrogen Chloride (gas or concentrated solution) |
| Solvent | Diethyl ether, Ethanol, or Isopropanol |
| Reaction Temperature | 0 °C to Room Temperature |
Detailed Methodology:
-
Dissolve the crude or purified N,N-Dimethyl-m-phenylenediamine in a minimal amount of a suitable solvent like ethanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until precipitation is complete. Alternatively, a concentrated solution of hydrochloric acid in a miscible solvent like isopropanol can be added dropwise.
-
The precipitated this compound is collected by filtration.
-
The solid is washed with a small amount of cold solvent (e.g., diethyl ether) and dried under vacuum to yield the final product.
Alternative Synthesis Route
An alternative, though less common, route involves the direct amination of a di-substituted benzene ring, such as 3-chloro-N,N-dimethylaniline, with an amino source. However, this method often requires harsh reaction conditions and may lead to side products, making the previously described route more favorable for its regioselectivity and milder conditions.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis routes.
Caption: Primary synthesis route for this compound.
An In-depth Technical Guide to N,N-Dimethyl-m-phenylenediamine dihydrochloride: Molecular Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and weight of N,N-Dimethyl-m-phenylenediamine dihydrochloride. It also outlines a representative experimental workflow for its application in chemical synthesis, a primary use for this compound.
Molecular Structure and Properties
This compound, also known as 3-Amino-N,N-dimethylaniline dihydrochloride, is a chemical compound frequently utilized as an intermediate in the synthesis of various organic molecules, particularly in the manufacturing of azo dyes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N1,N1-dimethylbenzene-1,3-diamine dihydrochloride |
| CAS Number | 3575-32-4 |
| Molecular Formula | C₈H₁₂N₂ · 2HCl |
| Molecular Weight | 209.12 g/mol |
| Canonical SMILES | CN(C)c1cccc(N)c1.Cl.Cl |
| InChI Key | BZJPIQKDEGXVFG-UHFFFAOYSA-N |
Experimental Protocol: Generalized Azo Dye Synthesis
The following is a generalized experimental protocol for the synthesis of an azo dye, a common application for aromatic amines such as this compound. This process involves a diazotization reaction followed by an azo coupling.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
A coupling agent (e.g., a phenol or another aromatic amine)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Diazotization:
-
Dissolve a measured amount of this compound in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.
-
Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling agent in a dilute solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
A brightly colored azo dye should precipitate out of the solution.
-
-
Isolation and Purification:
-
Allow the reaction to stir in the ice bath to maximize precipitation.
-
Collect the solid azo dye product by vacuum filtration.
-
Wash the product with cold distilled water to remove any unreacted starting materials and salts.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages in the generalized synthesis of an azo dye using this compound.
Solubility Profile of N,N-Dimethyl-m-phenylenediamine dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N-Dimethyl-m-phenylenediamine dihydrochloride in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Core Concepts: Understanding Solubility
Solubility is a fundamental physicochemical property of a compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance is influenced by several factors, including the chemical nature of both the solute and the solvent, temperature, pressure, and the pH of the solution. For amine salts such as this compound, solubility is particularly dependent on the polarity of the solvent and its ability to interact with the charged amine and chloride ions.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound. Due to the limited availability of broad quantitative data in publicly accessible literature, the table includes qualitative descriptions where precise numerical values could not be ascertained.
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Observations |
| Water | H₂O | 5 | Not Specified | Soluble, Miscible[1] |
| Chloroform | CHCl₃ | Data Not Available | Not Specified | Soluble |
| Dichloromethane | CH₂Cl₂ | Data Not Available | Not Specified | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Data Not Available | Not Specified | Slightly Soluble |
| Ethanol | C₂H₅OH | Data Not Available | Not Specified | Soluble (for the p-isomer)[2] |
Note: The quantitative solubility in water is derived from a product data sheet stating a solubility of 100mg in 2ml of water. For the related para-isomer (N,N-Dimethyl-p-phenylenediamine dihydrochloride), the solubility in water is reported to be significantly higher, at 200 g/100mL at 20°C. The p-isomer is also described as being soluble in ethanol.[2]
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a general methodology based on the principles of the shake-flask method can be employed. This method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
General Shake-Flask Method for Amine Dihydrochloride Salts:
This protocol outlines a general procedure for determining the solubility of an amine dihydrochloride salt in a given solvent.
Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.
Logical Relationships in Solubility
The solubility of this compound is governed by the interplay of its chemical structure and the properties of the solvent. The following diagram illustrates the key factors influencing its dissolution.
Caption: Factors influencing the solubility of this compound.
Conclusion
This technical guide has summarized the available solubility data for this compound and provided a general experimental framework for its determination. The compound is soluble in water and some polar organic solvents. For drug development and research applications, it is recommended to experimentally determine the solubility in specific solvent systems of interest to obtain precise quantitative data.
References
Stability of N,N-Dimethyl-m-phenylenediamine Dihydrochloride Under Light and Air Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Dimethyl-m-phenylenediamine dihydrochloride is a chemical compound susceptible to degradation upon exposure to light and atmospheric oxygen. This technical guide provides a comprehensive overview of its stability profile, drawing from available data on phenylenediamines and established principles of drug stability testing. While specific kinetic data for this particular isomer is limited in publicly available literature, this document outlines the expected degradation pathways, proposes robust experimental protocols for stability assessment based on international guidelines, and presents a framework for the quantification and analysis of its degradation. The primary degradation mechanisms are understood to be photo-oxidation, leading to the formation of colored products. This guide serves as a foundational resource for researchers handling, formulating, and analyzing this compound, ensuring the integrity and reliability of their scientific investigations.
Chemical Properties and Known Instabilities
This compound is a salt of an aromatic amine. Aromatic amines, as a class of compounds, are known to be prone to oxidation, and the presence of two amine groups on the benzene ring in phenylenediamines makes them particularly susceptible to oxidative degradation. The dihydrochloride salt form generally offers improved stability and water solubility compared to the free base.
General stability information from safety and technical data sheets indicates that the compound is stable under recommended storage conditions, which typically include a cool, dry, and dark environment in a tightly sealed container. However, the compound is known to darken upon exposure to light and air, indicating degradation. This discoloration is a key indicator of instability.
Degradation Pathways
The primary degradation pathway for this compound upon exposure to light and air is oxidation. This process is often initiated or accelerated by light (photo-oxidation). While the precise mechanism for the meta-isomer is not extensively detailed in the literature, it is expected to follow a similar pathway to the well-studied para-isomer, which involves the formation of radical cations and subsequent reaction products.
A proposed oxidative degradation pathway is illustrated below:
Quantitative Data Summary
Table 1: Photostability Data Summary
| Parameter | Condition | Exposure Duration | % Degradation | Appearance |
| Solid State | ICH Q1B Option 1: Cool white fluorescent and near UV | 1.2 million lux hours & 200 W h/m² | Data to be generated | e.g., White to off-white powder -> Light brown powder |
| Solution (in water) | ICH Q1B Option 1: Cool white fluorescent and near UV | 1.2 million lux hours & 200 W h/m² | Data to be generated | e.g., Colorless solution -> Yellow solution |
| Solution (in methanol) | ICH Q1B Option 1: Cool white fluorescent and near UV | 1.2 million lux hours & 200 W h/m² | Data to be generated | e.g., Colorless solution -> Pink solution |
Table 2: Oxidative Stability Data Summary (Air Exposure)
| Parameter | Condition | Exposure Duration | % Degradation | Appearance |
| Solid State | Ambient air, room temperature, dark | 30 days | Data to be generated | e.g., No significant change |
| Solid State | Accelerated: 40°C/75% RH, dark | 30 days | Data to be generated | e.g., Slight discoloration |
| Solution (in water) | Ambient air, room temperature, dark | 7 days | Data to be generated | e.g., Gradual color development |
Experimental Protocols
The following protocols are based on the ICH Q1B Guideline for Photostability Testing of New Drug Substances and Products and general principles of forced degradation studies.
Photostability Testing
This experiment is designed to assess the impact of light on the stability of this compound in both solid and solution states.
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of this compound in a chemically inert, transparent container (e.g., a petri dish).
-
Solution State: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., purified water or methanol) in a transparent container (e.g., quartz cuvette or glass vial).
-
Dark Controls: Prepare identical solid and solution samples but wrap the containers completely in aluminum foil to shield them from light.
-
-
Light Exposure:
-
Place the samples and dark controls in a photostability chamber.
-
Expose the samples to a light source that conforms to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
The light source should be a combination of a cool white fluorescent lamp and a near-UV lamp.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples for analysis.
-
Visual Inspection: Record any changes in the physical appearance (e.g., color) of the samples.
-
HPLC Analysis: Use a stability-indicating HPLC method to determine the concentration of the parent compound and to detect and quantify any degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point for method development. UV detection at a wavelength corresponding to the absorbance maximum of the parent compound should be used.
-
UV-Vis Spectroscopy: For solution samples, record the UV-Vis spectrum to monitor for changes in the absorbance profile, which can indicate the formation of new chromophores.
-
Oxidative Stability Testing (Forced Oxidation)
This experiment is designed to evaluate the susceptibility of the compound to oxidation.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound of known concentration (e.g., 1 mg/mL) in purified water.
-
-
Stress Application:
-
To the solution, add a small volume of a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
A control sample without the oxidizing agent should be run in parallel.
-
-
Analysis:
-
At specified time points, analyze the stressed and control samples.
-
Visual Inspection: Note any color changes in the solution.
-
HPLC Analysis: Use a stability-indicating HPLC method to quantify the remaining parent compound and the formed degradation products.
-
LC-MS Analysis: If significant degradation is observed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the degradation products to aid in their structural elucidation.
-
Handling and Storage Recommendations
Based on the known instabilities, the following handling and storage procedures are recommended to maintain the integrity of this compound:
-
Storage: Store the compound in a tightly closed, opaque container in a cool, dry, and well-ventilated area. Protection from light is critical.
-
Handling: When handling the compound, avoid prolonged exposure to ambient light and air. For preparing solutions, use freshly prepared solvents and minimize the time the solution is exposed to the atmosphere before use. For long-term storage of solutions, consider purging with an inert gas (e.g., nitrogen or argon) and storing in amber vials at low temperatures.
Conclusion
This compound is a compound that requires careful handling and storage due to its sensitivity to light and air. The primary mode of degradation is oxidation, which is often accompanied by a visible color change. While specific quantitative stability data is sparse, the experimental protocols outlined in this guide, based on established international standards, provide a robust framework for researchers to assess the stability of this compound under their specific laboratory conditions. By understanding its stability profile and implementing appropriate handling and storage procedures, scientists and drug development professionals can ensure the quality and reliability of their results when working with this compound.
In-Depth Technical Guide: Proper Storage and Handling of N,N-Dimethyl-m-phenylenediamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the proper storage, handling, and experimental use of N,N-Dimethyl-m-phenylenediamine dihydrochloride. Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining the integrity of the compound, and achieving reliable experimental outcomes.
Chemical and Physical Properties
This compound is a diamine derivative that serves as a versatile intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₂N₂ · 2HCl | [1][2] |
| Molecular Weight | 209.12 g/mol | [1][2] |
| Appearance | White to tan or pink to pale gray crystalline powder or lumps. | [3] |
| Solubility | Soluble in water (100 mg/2ml), chloroform, and dichloromethane. Slightly soluble in ethyl acetate. | [3] |
| Melting Point | 217-220 °C (decomposes) | |
| Stability | Stable under recommended storage conditions. | [4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
Hazard Statements:
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE | Specification |
| Eye Protection | Goggles or a face shield (European standard - EN 166). |
| Hand Protection | Protective gloves. |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A complete suit protecting against chemicals is recommended. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
General Handling Procedures:
-
Avoid all personal contact, including inhalation.[4]
-
Use in a well-ventilated area, preferably under a chemical fume hood.
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep containers securely sealed when not in use.[4]
-
Avoid the formation of dust.[7]
Storage and Incompatibility
Proper storage is essential to maintain the stability and integrity of this compound.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly closed and sealed.[4]
-
Store away from incompatible materials and foodstuff containers.[4]
-
Protect from physical damage.[4]
Incompatible Materials:
-
Oxidizing agents: Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, chlorine bleaches, and pool chlorine, as this may result in ignition.[4]
-
Acids, acid chlorides, and acid anhydrides: This compound is incompatible with these substances.[4]
-
Red fuming nitric acid: Many arylamines are hypergolic (ignite spontaneously) with red fuming nitric acid.[4]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action must be taken.
Accidental Release:
-
Minor Spills: Clean up spills immediately. Avoid breathing dust and contact with skin and eyes. Use dry clean-up procedures and avoid generating dust. Vacuum or sweep up the material and place it in a suitable container for disposal.[4]
-
Major Spills: Evacuate the area and move upwind. Alert emergency responders. Wear full-body protective clothing and a self-contained breathing apparatus. Prevent the spillage from entering drains or water courses. Contain the spill with sand, earth, or vermiculite.[4]
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
-
If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediate medical attention is required.[2]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediate medical attention is required.[2]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]
Experimental Protocols
This compound is a precursor in various synthetic procedures. The following is a representative protocol for its use in the synthesis of a derivative.
Synthesis of a Dimethylamino-aniline Derivative
This protocol outlines a general procedure for the preparation of a dimethylamino-aniline derivative using this compound.
Materials:
-
This compound
-
Appropriate electrophile (e.g., acyl chloride, alkyl halide)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound in the chosen anhydrous solvent.
-
Basification: Add the base to the suspension to neutralize the hydrochloride salt and generate the free diamine. Stir the mixture until the solid dissolves.
-
Electrophile Addition: Slowly add the electrophile to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the electrophile).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure. Purify the crude product using a suitable method, such as column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of a derivative from this compound.
Conclusion
The proper storage and handling of this compound are paramount for laboratory safety and the integrity of research outcomes. This technical guide provides a comprehensive overview of the necessary precautions and procedures. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe and effective working environment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. N,N-Dimethyl-m-phenylenediamine, Dihydrochloride [cymitquimica.com]
- 2. fishersci.dk [fishersci.dk]
- 3. N,N-Dimethyl-1,3-phenylenediamine dihydrochloride (99%) - Amerigo Scientific [amerigoscientific.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 7. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide on the Safety Precautions and Toxicology of N,N-Dimethyl-m-phenylenediamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and toxicological information for N,N-Dimethyl-m-phenylenediamine dihydrochloride. However, there is a notable scarcity of quantitative toxicological data and specific experimental studies for this particular isomer in publicly accessible literature. Much of the information presented is based on safety data sheets, general knowledge of aromatic amines, and studies on related phenylenediamine isomers. Therefore, this guide should be used for informational purposes, and it is imperative to conduct specific toxicological evaluations for any new application of this compound.
Introduction
This compound (CAS No: 3575-32-4) is an aromatic amine used in various industrial and laboratory applications. As with many aromatic amines, this compound presents several health hazards that necessitate strict safety protocols and a thorough understanding of its toxicological profile. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the safety precautions and toxicology of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Safety Precautions and Handling
Due to its hazardous nature, strict safety precautions must be observed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield that meets EN 166 standards.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., PVC) that have been inspected prior to use.[1][2] Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Skin and Body Protection: A complete suit protecting against chemicals is required.[1] Safety footwear or rubber gumboots should be worn.[2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][5]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed original containers.[1][4] Store away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] The substance may be light-sensitive.[5]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1] Do NOT induce vomiting.[3] Rinse mouth with water.[1]
-
If on Skin: Immediately take off all contaminated clothing.[6] Wash skin with plenty of soap and water.[7] Seek immediate medical attention.[7]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8] Call a POISON CENTER or doctor.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]
Toxicology
The toxicological profile of this compound is characterized by acute toxicity, irritation, and sensitization. There is limited to no specific data on its chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.
Acute Toxicity
The compound is toxic via oral, dermal, and inhalation routes of exposure.[8][9]
| Route of Exposure | Species | Value | Reference |
| Oral | Rat | No specific LD50 value found in the search results. Characterized as "Toxic if swallowed". | [8][9] |
| Dermal | Rabbit | No specific LD50 value found in the search results. Characterized as "Toxic in contact with skin". | [8][9] |
| Inhalation | Rat | No specific LC50 value found in the search results. Characterized as "Toxic if inhaled". | [8][9] |
Note: The lack of specific LD50/LC50 values highlights a significant data gap.
Irritation and Sensitization
-
Skin Irritation: Causes skin irritation.[8][9] Prolonged or repeated contact may cause dermatitis.[4]
-
Respiratory Irritation: May cause respiratory irritation.[8][9]
-
Skin Sensitization: May cause an allergic skin reaction.[4][10] Phenylenediamine derivatives are known skin sensitizers.[2]
Chronic Toxicity
Limited evidence suggests that repeated or long-term occupational exposure may lead to cumulative health effects.[10] Most aromatic amines are considered powerful poisons to the blood-making system, and high chronic doses can cause congestion of the spleen.[10]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is a significant lack of data for this compound in these areas.
-
Carcinogenicity: Some sources state there is "limited evidence of a carcinogenic effect," but there is not enough data to make a definitive assessment.[4] Studies on the related isomer, m-phenylenediamine, showed no carcinogenic potential in mice.[11]
-
Mutagenicity: No specific data was found for the m-isomer. Studies on the related p-phenylenediamine (PPD) have shown some genotoxic potential in in-vitro assays.[5]
-
Reproductive Toxicity: No data available.[1]
Mechanism of Toxicity: Methemoglobin Formation
A primary toxic effect of many aromatic amines is the induction of methemoglobinemia.[2][10] This is a condition where the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen. This leads to a form of oxygen starvation (anoxia).[10]
The generalized pathway for methemoglobin formation by an aromatic amine is as follows:
-
The aromatic amine is metabolized in the liver via N-oxidation to a hydroxylamine derivative.[4]
-
This metabolite enters the red blood cells and undergoes co-oxidation with oxyhemoglobin (Hb-Fe²⁺-O₂).
-
This reaction produces methemoglobin (Hb-Fe³⁺) and a nitroso-aromatic derivative.[4]
-
The nitroso-aromatic can be reduced back to the hydroxylamine by NADPH-dependent reductases within the erythrocyte, creating a futile cycle that rapidly generates methemoglobin.[1]
Symptoms of methemoglobinemia can include cyanosis (bluish discoloration of the skin), weakness, dizziness, headache, and in severe cases, respiratory depression, convulsions, and death.[10]
Experimental Protocols
While no specific experimental reports for this compound were identified, the following are summaries of standard OECD test guidelines that would be appropriate for its toxicological evaluation.
Acute Dermal Irritation/Corrosion (based on OECD 404)
This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Test Animal: Healthy young adult albino rabbits are typically used.[5]
-
Application: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped. 0.5 g of the solid test substance is applied to a small area of skin (about 6 cm²).[5]
-
Exposure: The test site is covered with a gauze patch and a semi-occlusive dressing for 4 hours.[12]
-
Observation: After the exposure period, the dressing is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[13]
-
Scoring: The reactions are scored on a scale of 0 to 4.
-
Classification: The substance is classified based on the severity and reversibility of the skin reactions.[13]
Acute Eye Irritation/Corrosion (based on OECD 405)
This test evaluates the potential of a substance to produce irritation or corrosion when introduced into the eye.
Methodology:
-
Test Animal: Healthy young adult albino rabbits are used.[14]
-
Application: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[14]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] The degree of ocular reaction is scored for the cornea, iris, and conjunctivae.
-
Reversibility: If effects are present at 72 hours, observations continue to determine the reversibility of the lesions, typically for up to 21 days.[6]
-
Classification: The substance is classified based on the scores and the persistence of the ocular lesions.[6]
Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (based on OECD 406)
The GPMT is an adjuvant-type test to assess the potential of a substance to cause skin sensitization.
Methodology:
-
Test Animal: Guinea pigs are used.[15]
-
Induction Phase:
-
Challenge Phase:
-
Day 21: After a two-week rest period, a non-irritating concentration of the substance is applied topically to a naive area of the flank under an occlusive patch.[16]
-
-
Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. A substance is considered a sensitizer if the response is significantly greater in the test animals than in control animals.[17]
Conclusion
This compound is a hazardous chemical that is toxic by ingestion, skin contact, and inhalation. It is also a skin and eye irritant and a potential skin sensitizer. A significant toxicological concern for this class of compounds is the induction of methemoglobinemia. Due to a lack of specific quantitative toxicological data for this m-isomer, extreme caution should be exercised during its handling. The information provided in this guide, including the standard experimental protocols, should serve as a foundation for a comprehensive safety assessment, which must be supplemented with specific testing of the compound for any intended application. Researchers and drug development professionals must ensure that all appropriate safety measures are in place to minimize exposure and mitigate risks.
References
- 1. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ecetoc.org [ecetoc.org]
- 4. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Methaemoglobin formation by aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. lobachemie.com [lobachemie.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 14. oecd.org [oecd.org]
- 15. search.library.doc.gov [search.library.doc.gov]
- 16. researchgate.net [researchgate.net]
- 17. ec.europa.eu [ec.europa.eu]
N,N-Dimethyl-m-phenylenediamine Dihydrochloride: A Technical Profile of Physical Characteristics
For Immediate Release
This technical guide provides an in-depth analysis of the physical and chemical properties of N,N-Dimethyl-m-phenylenediamine dihydrochloride (CAS No: 3575-32-4). The information presented is curated for researchers, scientists, and professionals in drug development, offering a concise and data-driven overview of this compound's key physical attributes.
Physical Appearance and Form
This compound is typically encountered as a solid substance. Its physical form can be variable, appearing as a powder, crystals, crystalline powder, lumps, or even a fused solid.[1] The color of the compound is also subject to variation, generally ranging from white to off-white.[2] However, shades of cream, yellow, pale brown, blue, pink, pale gray, gray, beige, or purple have also been reported.[1][2]
This variability in color and form can be attributed to factors such as purity, manufacturing process, and storage conditions. It is important to note that the compound may discolor over time.
Physicochemical Properties
A summary of the key quantitative physical and chemical data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 209.12 g/mol | [3][4] |
| Melting Point | 217 °C (decomposes) | [4] |
| Solubility | Soluble in water (100 mg / 2 mL) | [4] |
| Appearance | Crystals, powder, crystalline powder, lumps, or fused solid | [1] |
| Color | White to cream, yellow, pale brown, blue, pink, gray, beige, or purple | [1][2] |
Experimental Protocols: Determination of Physical Properties
The characterization of the physical properties of a chemical compound like this compound follows established analytical chemistry protocols.
3.1 Visual Inspection: The form and color are determined by direct visual observation of the sample under controlled lighting conditions. Any variations in color or morphology are noted.
3.2 Melting Point Determination: A calibrated melting point apparatus is used. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded. The observation of decomposition at the melting point is a critical characteristic.[4]
3.3 Solubility Testing: A predetermined mass of the compound is added to a specific volume of a solvent (e.g., 100 mg into 2 mL of water) at a constant temperature.[4] The mixture is agitated, and the dissolution is observed. Solubility is categorized based on the extent of dissolution (e.g., soluble, slightly soluble, insoluble).
The workflow for these characterization methods is outlined in the diagram below.
Safety and Handling
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be worn when handling this chemical.[5][6] It is combustible and may form explosive dust mixtures in the air.[7]
Conclusion
This compound is a solid compound with a variable crystalline form and a wide range of potential colors, from white to purple. Its key physicochemical properties, such as a decomposition melting point of approximately 217 °C and good solubility in water, are critical for its handling and application in research and development. Adherence to standard safety protocols is mandatory when working with this compound.
References
- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. N,N-Dimethyl-m-phenylenediamine, Dihydrochloride [cymitquimica.com]
- 4. N,N-Dimethyl-1,3-phenylenediamine 99 3575-32-4 [sigmaaldrich.com]
- 5. fishersci.dk [fishersci.dk]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
The Genesis and Evolution of a Key Synthetic Intermediate: A Technical Guide to N,N-Dimethyl-p-phenylenediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the historical development and synthetic methodologies for N,N-Dimethyl-p-phenylenediamine dihydrochloride, a critical intermediate in the production of dyes, pharmaceuticals, and diagnostic reagents. This document offers a comprehensive overview of the evolution of its synthesis, presenting detailed experimental protocols and comparative data to inform contemporary research and development.
Historical Perspective: From Aniline Dyes to Modern Reagents
The journey of N,N-Dimethyl-p-phenylenediamine begins in the late 19th century, intertwined with the burgeoning synthetic dye industry. Initially synthesized as part of the broader exploration of aniline derivatives, its unique redox properties quickly became apparent. Casmir Wurster's discovery of tetramethylphenylenediamine and its facile oxidation to colored radical cations paved the way for understanding the similar behavior of N,N-Dimethyl-p-phenylenediamine, which can be oxidized to a deep red radical cation known as Wurster's Red.[1]
Early synthetic approaches were often centered around the modification of N,N-dimethylaniline, a readily available starting material. These methods, while foundational, were often plagued by low yields and significant waste generation. The evolution of synthetic organic chemistry in the 20th century brought forth more efficient and scalable methods, primarily shifting towards the use of p-nitroaniline derivatives. This transition marked a significant step towards the cost-effective and high-purity production required for its expanding applications, including its use as a photographic developer and in the synthesis of Methylene Blue.[2]
Synthetic Pathways: A Comparative Analysis
The synthesis of N,N-Dimethyl-p-phenylenediamine dihydrochloride has evolved through several key pathways, each with its own set of advantages and limitations. The two primary strategies involve either the nitrosation of N,N-dimethylaniline followed by reduction, or the substitution of a leaving group on a nitrobenzene ring with a dimethylamino group, followed by reduction of the nitro group.
The Classical Route: Nitrosation of N,N-Dimethylaniline
One of the earliest methods for preparing N,N-Dimethyl-p-phenylenediamine involves the nitrosation of N,N-dimethylaniline to form p-nitroso-N,N-dimethylaniline, which is then reduced to the desired diamine.
Logical Flow of the Nitrosation Route
References
Methodological & Application
N,N-Dimethyl-m-phenylenediamine Dihydrochloride: Applications and Protocols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-m-phenylenediamine dihydrochloride is a substituted aromatic diamine that serves as a versatile building block in organic synthesis. Its two amino groups, one primary and one tertiary, possess different reactivities, allowing for selective transformations. This property makes it a valuable precursor in the synthesis of a variety of organic molecules, including dyes, heterocyclic compounds, and other chemical intermediates. This document provides an overview of its applications and representative protocols for its use in organic synthesis.
Key Applications
The primary applications of this compound in organic synthesis are centered around the reactivity of its amino groups. These include:
-
Azo Dye Synthesis: The primary amino group can be diazotized and coupled with various aromatic compounds to form azo dyes. The dimethylamino group acts as a strong auxochrome, influencing the color of the resulting dye.
-
Heterocycle Synthesis: The diamine can undergo condensation reactions with dicarbonyl compounds or their equivalents to form a range of heterocyclic structures.
-
Intermediate for Chemical Synthesis: It is used in the preparation of more complex molecules where a substituted aniline moiety is required.[1]
Data Presentation
While specific quantitative data for reactions involving this compound is not widely reported in publicly available literature, the following table provides representative data for analogous reactions involving similar phenylenediamines to illustrate typical reaction parameters.
| Starting Material | Reagent | Product Type | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Chloro-nitro-benzene | N,N-dimethylamine HCl | N,N-Dimethyl-4-nitroaniline | DMF | 2 | 99 | [2] |
| p-nitrochlorobenzene | N,N-dimethylamine HCl | N,N-Dimethyl-p-phenylenediamine | Toluene | 1 | Not specified | |
| N,N-dimethyl-4-nitro-aniline | Raney Nickel/H₂ | N,N-Dimethyl-p-phenylenediamine | Ethanol | 2 | Not specified | [2] |
| 4-chloroaniline | Sodium nitrite, HCl | Diazonium salt | Water/HCl | 0.5 | In situ | |
| Diazotized 4-chloroaniline | Schiff base of 2-Chloro-4-(diethylamino)benzaldehyde | Azo Dye | Aq. NaOH | 0.5 | Not specified |
Experimental Protocols
Due to a scarcity of detailed, publicly available protocols specifically utilizing this compound, the following are representative procedures for key reaction types in which it can be employed.
Protocol 1: Representative Azo Dye Synthesis via Diazotization and Coupling
This protocol outlines a general procedure for the synthesis of an azo dye. This compound can be used as the coupling component. For the purpose of this representative protocol, a generic diazotization of an aniline is described, followed by coupling.
Materials:
-
Aniline derivative (e.g., 4-chloroaniline)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
Part A: Diazotization of an Aromatic Amine
-
In a 100 mL beaker, dissolve the chosen aniline derivative (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir for an additional 15 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve this compound (0.01 mol) in 50 mL of distilled water and cool to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold this compound solution with continuous, efficient stirring.
-
A colored precipitate of the azo dye should form.
-
Slowly add a 10% aqueous sodium hydroxide solution to the reaction mixture until it is slightly basic, which can enhance the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes after the addition is complete.
Part C: Isolation and Purification
-
Collect the crude azo dye by vacuum filtration.
-
Wash the filter cake with a generous amount of cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.
-
Dry the final product in a vacuum oven at 60-70 °C.
Protocol 2: Hypothetical Synthesis of a Benzodiazepine Derivative
Materials:
-
This compound
-
Acetylacetone (a β-diketone)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.01 mol) in ethanol (50 mL).
-
Add acetylacetone (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
References
Application Notes and Protocols for Peroxidase Activity Assay using N,N-Dimethyl-p-phenylenediamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxidases are a class of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide and other peroxides. The activity of these enzymes is crucial in a multitude of physiological and pathological processes, including immune responses, hormone biosynthesis, and the detoxification of reactive oxygen species (ROS). Consequently, the measurement of peroxidase activity is a valuable tool in various fields of biological research and drug development. N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD) serves as an effective chromogenic substrate for peroxidases. In the presence of peroxidase and hydrogen peroxide, DMPD is oxidized to a stable, red-colored radical cation, allowing for a simple and sensitive colorimetric assay of enzyme activity.[1][2][3] This document provides a detailed protocol for the determination of peroxidase activity using DMPD, along with application notes relevant to cellular signaling and disease.
Principle of the Assay
The peroxidase-catalyzed oxidation of N,N-Dimethyl-p-phenylenediamine (DMPD) in the presence of hydrogen peroxide (H₂O₂) results in the formation of a colored product. The reaction mechanism involves the enzymatic breakdown of H₂O₂ by peroxidase, which in turn oxidizes DMPD. This oxidation produces a red semiquinone radical cation.[1][2][3] The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the peroxidase activity in the sample.
Application Notes
The measurement of peroxidase activity has significant applications in understanding cellular signaling pathways and the progression of various diseases. Peroxidases are key players in modulating the levels of reactive oxygen species (ROS), which act as second messengers in numerous signaling cascades.[4][5][6]
Redox Signaling and Disease:
An imbalance in ROS production and detoxification, often referred to as oxidative stress, is implicated in the pathogenesis of several diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4][5][7] Peroxidases, such as glutathione peroxidase and catalase, are central to the cellular antioxidant defense system that counteracts oxidative stress.[5][8] Therefore, assays for peroxidase activity can be employed to:
-
Assess Oxidative Stress Levels: A decrease in peroxidase activity may indicate a compromised antioxidant defense and increased oxidative stress.[5]
-
Monitor Disease Progression: Peroxidase levels can serve as biomarkers for various diseases. For instance, myeloperoxidase (MPO), a specific type of peroxidase found in neutrophils, is a well-established marker for inflammatory diseases and cardiovascular risk.
-
Evaluate Therapeutic Efficacy: The effect of antioxidant drug candidates on peroxidase activity can be monitored to assess their potential in mitigating oxidative stress-related conditions.
Inflammatory Signaling:
Peroxidases, particularly myeloperoxidase (MPO) released by neutrophils, play a critical role in the inflammatory response. MPO catalyzes the formation of hypochlorous acid (HOCl), a potent microbicidal agent. However, excessive MPO activity can also lead to tissue damage. The peroxidase assay can be utilized in immunology and inflammation research to study the role of peroxidases in inflammatory signaling pathways.
Experimental Protocols
Materials and Reagents
-
N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Potassium phosphate, monobasic (KH₂PO₄)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Peroxidase enzyme standard (e.g., Horseradish Peroxidase - HRP)
-
Distilled or deionized water
-
Spectrophotometer and cuvettes or a microplate reader
Preparation of Reagents
1. 100 mM Potassium Phosphate Buffer (pH 6.0)
-
Prepare a 100 mM solution of KH₂PO₄.
-
Prepare a 100 mM solution of K₂HPO₄.
-
To prepare 100 mL of buffer, mix the monobasic and dibasic solutions until the pH reaches 6.0. The approximate volumes are 87.7 mL of monobasic solution and 12.3 mL of dibasic solution. Adjust as necessary.
-
Store at 4°C.
2. 50 mM N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD) Stock Solution
-
Dissolve 104.56 mg of DMPD in 10 mL of distilled water.
-
DMPD solutions can darken when exposed to air and light, so prepare this solution fresh and protect it from light.[3]
3. 10 mM Hydrogen Peroxide (H₂O₂) Stock Solution
-
Dilute 11.3 µL of 30% H₂O₂ in 10 mL of distilled water.
-
Prepare this solution fresh daily.
4. Peroxidase Standard Solutions
-
Prepare a stock solution of Horseradish Peroxidase (HRP) at a concentration of 1 mg/mL in 100 mM Potassium Phosphate Buffer (pH 6.0).
-
Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1 to 1.0 µg/mL).
Assay Procedure
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by combining:
-
850 µL of 100 mM Potassium Phosphate Buffer (pH 6.0)
-
50 µL of 50 mM DMPD solution
-
50 µL of 10 mM H₂O₂ solution
-
-
Equilibrate: Incubate the reaction mixture at room temperature for 5 minutes.
-
Initiate the Reaction: Add 50 µL of the enzyme sample or standard to the reaction mixture.
-
Incubate: Incubate the reaction at room temperature for 10 minutes. The reaction time can be optimized depending on the enzyme activity.
-
Measure Absorbance: Measure the absorbance of the solution at 550 nm using a spectrophotometer. Use a blank containing all the reagents except the enzyme sample (add 50 µL of buffer instead).
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples and standards.
-
Plot a standard curve of absorbance versus peroxidase concentration.
-
Determine the peroxidase activity in the unknown samples by interpolating their absorbance values on the standard curve.
-
Data Presentation
The following table summarizes the key quantitative parameters for the peroxidase assay. Note that these values are based on a similar assay using p-phenylenediamine (PPD) and may need to be optimized for DMPD.
| Parameter | Recommended Value | Notes |
| Substrate | N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD) | Prepare fresh and protect from light. |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Prepare fresh daily. |
| Buffer | 100 mM Potassium Phosphate | - |
| pH | 6.0 | Optimal pH may vary depending on the specific peroxidase. |
| Temperature | Room Temperature (~25°C) | Can be performed at 37°C for higher activity. |
| Wavelength | 550 nm | Corresponds to the absorbance maximum of the oxidized DMPD. |
| Incubation Time | 10 minutes | May need optimization based on enzyme concentration. |
Visualizations
Peroxidase Catalytic Cycle
Caption: The catalytic cycle of peroxidase showing the oxidation of DMPD.
Experimental Workflow
Caption: The experimental workflow for the peroxidase activity assay.
Peroxidase in Inflammatory Signaling
Caption: Role of Myeloperoxidase in neutrophil-mediated inflammation.
References
- 1. N,N-Dimethyl-p-phenylenediamine dihydrochloride [himedialabs.com]
- 2. thomassci.com [thomassci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Biochemical and Pathological Studies on Peroxidases –An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proveitsupplements.com [proveitsupplements.com]
- 6. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of peroxidases in the pathogenesis of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of glutathione peroxidase-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N,N-dimethyl-p-phenylenediamine (DMPD) in Measuring Plasma Oxidative Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a wide range of human diseases. Consequently, the accurate measurement of plasma oxidative capacity is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions. The N,N-dimethyl-p-phenylenediamine (DMPD) assay is a spectrophotometric method used to determine the total antioxidant capacity of a sample. This method is valued for being relatively simple, rapid, and inexpensive.[1][2][3]
The principle of the DMPD assay is centered on the formation of a stable and colored DMPD radical cation (DMPD•+). In an acidic environment and in the presence of an oxidizing agent, DMPD is converted to this radical cation, which has a distinct absorbance maximum. Antioxidant compounds present in a sample, such as plasma, donate a hydrogen atom to the DMPD•+, quenching the color. The degree of decolorization is proportional to the amount of antioxidants present in the sample. This reaction is typically rapid, with a stable endpoint, making it suitable for the analysis of numerous samples.
Principle of the Method
The DMPD assay can be used to measure the total antioxidant capacity by quantifying the ability of a sample to scavenge the DMPD radical cation. Alternatively, a modified version of the assay can be employed to measure the oxidant potential of plasma, where the plasma's inherent oxidizing components react with DMPD to produce the colored radical.[4][5] The results are often expressed as Trolox equivalents (TEAC), a water-soluble analog of vitamin E, which allows for standardization and comparison across different studies.[6]
Chemical Reaction Pathway
The fundamental chemical reactions involved in the DMPD assay for measuring antioxidant capacity are as follows:
-
Formation of the DMPD Radical Cation (DMPD•+): DMPD (colorless) + Oxidizing Agent ⟶ DMPD•+ (colored)
-
Scavenging of the DMPD•+ by an Antioxidant (AOH): DMPD•+ (colored) + AOH ⟶ DMPD (colorless) + AO•
The decrease in absorbance of the DMPD•+ is measured spectrophotometrically and is directly proportional to the antioxidant capacity of the sample.
References
- 1. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 3. research.wur.nl [research.wur.nl]
- 4. N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Application Notes and Protocols for N,N-Dimethyl-p-phenylenediamine Dihydrochloride in the Oxidase Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidase test is a cornerstone biochemical assay in microbiology for the presumptive identification of bacteria by detecting the presence of the enzyme cytochrome c oxidase. This enzyme is a terminal component of the electron transport chain in many aerobic and facultative anaerobic organisms. N,N-Dimethyl-p-phenylenediamine dihydrochloride is a reagent historically used in this test, notably in the Gordon and McLeod method, to differentiate oxidase-positive and oxidase-negative bacteria. Its application is crucial in the initial characterization of bacterial isolates, particularly in distinguishing between genera such as Neisseria and Pseudomonas (oxidase-positive) from members of the Enterobacteriaceae family (oxidase-negative).[1]
Principle of the Oxidase Test
The oxidase test identifies organisms that produce the enzyme cytochrome c oxidase.[2][3] This enzyme facilitates the transfer of electrons from a donor molecule to an electron acceptor, typically oxygen. In the laboratory setting, an artificial electron donor, such as N,N-Dimethyl-p-phenylenediamine dihydrochloride, is used. In the presence of cytochrome c oxidase and atmospheric oxygen, the reagent is oxidized, resulting in a colored product.[3] Organisms lacking this enzyme are unable to oxidize the reagent, which remains colorless.
The biochemical reaction involves the oxidation of N,N-Dimethyl-p-phenylenediamine dihydrochloride to a colored compound, indophenol blue.[1] This color change serves as a visual indicator of a positive test result.
Reagent and Preparation
The reagent for the Gordon and McLeod method is a 1% aqueous solution of N,N-Dimethyl-p-phenylenediamine dihydrochloride.[2]
Preparation of 1% N,N-Dimethyl-p-phenylenediamine Dihydrochloride Solution (Gordon and McLeod Reagent):
-
Weigh 1.0 gram of N,N-Dimethyl-p-phenylenediamine dihydrochloride powder.
-
Dissolve the powder in 100 mL of sterile distilled water.
-
Mix thoroughly until the powder is completely dissolved.
-
Store the reagent in a dark glass bottle under refrigeration (2-8°C).
-
The reagent should be freshly prepared, though it can be stored for up to 7 days.[4] Discard if the solution turns dark purple, as this indicates auto-oxidation.
Experimental Protocols
Fresh bacterial cultures (18-24 hours old) grown on non-selective and non-differential media are recommended for optimal results. It is important to avoid using cultures from media containing high concentrations of glucose, as this can lead to false-negative results.[5] Additionally, the use of inoculating loops made of iron-containing wire (e.g., nichrome) should be avoided, as this can cause false-positive reactions.[4] Platinum loops or sterile wooden or plastic applicators are suitable alternatives.
Method 1: Filter Paper Test
-
Place a small piece of Whatman No. 1 filter paper in a sterile petri dish.
-
Add 2-3 drops of the 1% N,N-Dimethyl-p-phenylenediamine dihydrochloride reagent to the center of the filter paper.
-
Using a sterile wooden applicator or platinum loop, pick a well-isolated colony from the culture plate.
-
Smear the colony onto the reagent-impregnated area of the filter paper.
-
Observe for a color change within the specified timeframe.
Method 2: Direct Plate Method
-
Add 2-3 drops of the 1% N,N-Dimethyl-p-phenylenediamine dihydrochloride reagent directly onto a few well-isolated colonies on the agar plate.
-
Do not flood the entire plate.
-
Observe the colonies for a color change.
-
If subculturing is necessary, it should be done within 3 minutes of applying the reagent, as it is toxic to the organisms.[4]
Method 3: Swab Test
-
Moisten a sterile cotton swab with the 1% N,N-Dimethyl-p-phenylenediamine dihydrochloride reagent.
-
Touch a well-isolated colony with the tip of the swab.
-
Observe the swab for a color change.
Interpretation of Results
The interpretation of the oxidase test using N,N-Dimethyl-p-phenylenediamine dihydrochloride (Gordon and McLeod reagent) is based on the development of a specific color within a defined timeframe.
| Result | Observation | Timeframe |
| Positive | Development of a red to purple color, which may progress to black.[2][3] | 10 to 30 minutes for red, up to 60 minutes for black.[2] |
| Negative | No color change. | After 60 minutes.[2] |
| Delayed Positive | Some sources may interpret a color change after the initial 10-30 minutes but before 60 minutes as a delayed positive result. |
Data Presentation
While specific quantitative data on the sensitivity and specificity of the N,N-Dimethyl-p-phenylenediamine dihydrochloride reagent are not widely available in the reviewed literature, a qualitative comparison with the more commonly used N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride (TMPD) in the Kovacs method highlights differences in performance. The Kovacs reagent is generally considered to have higher sensitivity and provide faster and clearer results.[6]
| Feature | Gordon and McLeod Reagent | Kovacs Reagent |
| Reagent | 1% N,N-Dimethyl-p-phenylenediamine dihydrochloride | 1% N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride |
| Positive Result | Red to purple, progressing to black[2][3] | Dark blue to deep purple |
| Reaction Time | 10-60 minutes[2] | 5-60 seconds |
| Performance | Less sensitive, slower reaction[6] | More sensitive, faster and clearer reaction[6] |
Examples of Oxidase-Positive and Oxidase-Negative Organisms:
| Oxidase Status | Bacterial Genera |
| Positive | Pseudomonas, Neisseria, Aeromonas, Vibrio, Campylobacter, Moraxella, Pasteurella[2] |
| Negative | Enterobacteriaceae (e.g., Escherichia, Salmonella, Shigella) |
Visualizations
Biochemical Pathway of the Oxidase Test
Caption: Biochemical reaction showing the oxidation of N,N-Dimethyl-p-phenylenediamine.
Experimental Workflow for the Oxidase Test
Caption: Step-by-step workflow for performing the oxidase test.
References
High Iron Diamine-Alcian Blue (HID-AB) Staining: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The High Iron Diamine-Alcian Blue (HID-AB) staining technique is a specialized histological method used to differentiate between two major types of acidic mucins: sulfomucins and sialomucins.[1][2] This method is particularly valuable in pathology and translational research for studying changes in mucin expression, which can be indicative of various disease states, including gastrointestinal pathologies.[3] The HID portion of the stain selectively colors sulfomucins a dark brown to black, while the subsequent Alcian Blue stain at pH 2.5 colors sialomucins (carboxylated acid mucus) blue.[4][5] Tissues containing both types of mucins may appear as a mixture of both colors.[6]
The selectivity of the High Iron Diamine (HID) stain is based on the principle that at a low pH (around 1.4), the HID reagent, a mixture of N,N-dimethyl-m-phenylenediamine and N,N-dimethyl-p-phenylenediamine (DMPD) oxidized by ferric chloride, forms a black cationic chromogen.[4][5] This chromogen electrostatically binds to highly acidic sulfate groups of sulfomucins. At this acidic pH, the carboxyl groups of sialomucins are not sufficiently ionized to react. The subsequent Alcian Blue staining at a higher pH of 2.5 allows the then-ionized carboxyl groups of sialomucins to be stained blue.[4][5]
This document provides detailed application notes and protocols for performing HID-AB staining, including reagent preparation, a step-by-step staining procedure, data interpretation, and troubleshooting.
Reagents and Preparation
High Iron Diamine (HID) Solution
-
N,N-dimethyl-m-phenylenediamine dihydrochloride: 120 mg
-
N,N-dimethyl-p-phenylenediamine dihydrochloride (DMPD): 20 mg
-
Distilled Water: 50 ml
-
60% Ferric Chloride (FeCl₃) Solution: 10 ml
Preparation:
-
Dissolve the two diamine salts in the distilled water.
-
Add the ferric chloride solution and mix well.
-
This working solution should be prepared fresh before use.
Alcian Blue Solution (pH 2.5)
-
Alcian Blue 8GX: 1 g
-
3% Acetic Acid in Distilled Water: 100 ml
Preparation:
-
Dissolve the Alcian Blue 8GX in the 3% acetic acid solution.
-
Adjust the pH to 2.5 using glacial acetic acid if necessary.
-
Filter the solution before use.
Other Reagents
-
Xylene
-
Ethanol (absolute, 95%, 70%)
-
Distilled water
-
Nuclear Fast Red or other suitable counterstain
-
Mounting medium
Experimental Protocol
The following protocol is a standard procedure for HID-AB staining of formalin-fixed, paraffin-embedded tissue sections.
Caption: Workflow of the High Iron Diamine-Alcian Blue (HID-AB) Staining Procedure.
Step-by-Step Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of absolute ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
High Iron Diamine Staining:
-
Incubate slides in the freshly prepared HID solution in a covered staining jar for 18-24 hours at room temperature.[4]
-
-
Washing:
-
Rinse the slides thoroughly in running tap water for 5 minutes.
-
-
Alcian Blue Staining:
-
Stain the slides in the Alcian Blue (pH 2.5) solution for 10-20 minutes.[4]
-
-
Washing:
-
Briefly wash the slides in distilled water.
-
-
Counterstaining (Optional):
-
If desired, counterstain with Nuclear Fast Red for 1-5 minutes to visualize cell nuclei.
-
Wash gently in running tap water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the slides through graded alcohols (95% and absolute).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation and Interpretation
The results of the HID-AB stain are interpreted based on the color of the stained mucins.
| Staining Result | Mucin Type | Interpretation |
| Dark Brown to Black | Sulfomucins | Presence of sulfated acid mucins.[4] |
| Blue | Sialomucins | Presence of carboxylated acid mucins.[4][5] |
| Purple/Mixed Color | Mixed Mucins | Co-localization of sulfomucins and sialomucins. |
| Red/Pink (if counterstained) | Nuclei | Cellular nuclei visualized by the counterstain.[4] |
Quantification of Staining
For quantitative analysis, a scoring system can be employed to evaluate the extent and intensity of sulfomucin and sialomucin staining. This can be particularly useful for comparing different experimental groups.
Semi-Quantitative Scoring System Example:
| Score | Description |
| 0 | No staining |
| 1 | Weak, focal staining |
| 2 | Moderate, focal staining |
| 3 | Strong, focal staining or weak, diffuse staining |
| 4 | Moderate, diffuse staining |
| 5 | Strong, diffuse staining |
This scoring can be performed separately for sulfomucin (brown-black) and sialomucin (blue) staining.
Digital Image Analysis:
For more objective quantification, digital image analysis software can be used. This typically involves:
-
Capturing high-resolution images of the stained sections.
-
Using color deconvolution to separate the brown-black (HID) and blue (AB) channels.
-
Setting a threshold for positive staining for each channel.
-
Calculating the percentage of positively stained area relative to the total epithelial or tissue area.
Logical Relationship of Staining Selectivity
Caption: pH-dependent selectivity of HID-AB staining for sulfomucins and sialomucins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak HID Staining | Inactive HID solution | Prepare the HID solution fresh before each use. |
| Ensure the diamine salts have been stored properly and are not expired. | ||
| Insufficient incubation time | Ensure the HID incubation is carried out for the full 18-24 hours. | |
| Non-specific Background Staining | Incomplete removal of HID solution | Rinse thoroughly with running tap water after the HID incubation. |
| Old or contaminated reagents | Use fresh, filtered staining solutions. | |
| Weak Alcian Blue Staining | Incorrect pH of Alcian Blue solution | Verify that the pH of the Alcian Blue solution is 2.5. |
| Insufficient staining time | Ensure the incubation in Alcian Blue is for the recommended duration. | |
| Counterstain is too Dark | Overstaining with counterstain | Reduce the incubation time in the counterstain. |
| Use a more dilute counterstain solution. | ||
| Crystals on the Section | Precipitation of stain | Filter all staining solutions before use. |
Safety Precautions
-
The diamine salts used in the HID solution are toxic.[4] Handle with care, wear appropriate personal protective equipment (gloves, lab coat, eye protection), and avoid skin contact and inhalation.
-
Work in a well-ventilated area, preferably a fume hood, when preparing and using the HID solution.
-
Ferric chloride and acetic acid are corrosive. Handle with appropriate care.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. ≥99.0% purity (titration), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. High Iron Diamine£Alcian Blue Stain-Histology Series-Baso Diagnostic Inc [baso.com.cn]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. High Iron Diamine-Alcian Blue (HID-AB) Staining Kit [celnovte.com]
- 5. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Spectrophotometric Methods for the Determination of Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylenediamines (PDs) are aromatic amines existing as three distinct isomers: ortho-phenylenediamine (OPD), meta-phenylenediamine (MPD), and para-phenylenediamine (PPD). These compounds are crucial intermediates in the synthesis of various products, including hair dyes, polymers (like aramid fibers), and rubber antioxidants.[1][2] PPD, in particular, is a primary ingredient in permanent oxidative hair coloring products.[3] Given their potential for toxicity, including allergic contact dermatitis, and their regulation in consumer products, the development of simple, rapid, and reliable analytical methods for their quantification is essential.[4]
Spectrophotometry offers a cost-effective and accessible alternative to more complex techniques like HPLC or GC/MS for the routine analysis of phenylenediamines.[3][5] These methods are typically based on derivatization or complexation reactions that produce a colored product, which can be quantified by measuring its absorbance of light at a specific wavelength.
This document provides detailed protocols and comparative data for several established spectrophotometric methods for the determination of phenylenediamine isomers.
Quantitative Data Summary
The following table summarizes the key analytical parameters for various spectrophotometric methods used in the determination of phenylenediamines, allowing for easy comparison.
| Analyte | Reagent(s) | λmax (nm) | Linear Range | LOD | LOQ | Reference(s) |
| p-Phenylenediamine | Folin's Reagent | 453 | 2 - 12 µg/mL | - | - | [3][6] |
| p-Phenylenediamine | Ninhydrin | 431 | 0.1 - 0.6 µg/mL | - | - | [3][6] |
| p-Phenylenediamine | β-Naphthol | 552.4 | 0.2 - 1.0 µg/mL | 64.2 ng/mL | 194.8 ng/mL | [5] |
| o-Phenylenediamine | Fe³⁺ / o-phenanthroline | 480 & 510 | 2.22x10⁻⁵ - 22.2x10⁻⁵ M | - | - | [7][8] |
| p-Phenylenediamine | o-Cresol / H₂O₂ | - | - | 2 mg/L | - | [9] |
| m-Phenylenediamine | Diazotization-Coupling | 520 | - | - | - | [2] |
Experimental Workflows and Protocols
General Spectrophotometric Workflow
The logical flow for a typical colorimetric determination of phenylenediamines involves sample preparation, a color-forming chemical reaction, and subsequent spectrophotometric measurement.
Caption: General workflow for spectrophotometric analysis.
Method 1: Determination of p-Phenylenediamine (PPD) with Folin's Reagent
Principle: This method is based on the reaction of p-phenylenediamine with Folin's reagent (1,2-naphthoquinone-4-sulfonic acid sodium salt) in an alkaline medium to form a colored product that can be measured spectrophotometrically.[3]
Reagents and Materials:
-
Double Beam UV-Visible Spectrophotometer
-
p-Phenylenediamine (PPD), standard
-
Folin's Reagent (1,2-naphthoquinone-4-sulfonic acid sodium salt)
-
Sodium Hydroxide (NaOH), analytical grade
-
Volumetric flasks, pipettes, and test tubes
-
Solvent: 0.1 N NaOH solution
Protocol:
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure PPD and dissolve it in a 100 mL volumetric flask with 0.1 N NaOH.[3]
-
Preparation of Working Standards: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 2 to 12 µg/mL using 0.1 N NaOH.[3]
-
Sample Preparation (from Hair Dye):
-
Accurately weigh a quantity of the hair dye formulation equivalent to 25 mg of PPD and dissolve it in a 25 mL volumetric flask with 0.1 N NaOH.[3]
-
Filter the solution using Whatman filter paper.[3]
-
Prepare a final working sample concentration that falls within the linearity range (e.g., 5 µg/mL) by diluting the filtrate with 0.1 N NaOH.[3]
-
-
Color Development:
-
Spectrophotometric Measurement:
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of PPD in the sample solution from this curve.
Method 2: Determination of p-Phenylenediamine (PPD) with Ninhydrin Reagent
Principle: Ninhydrin reacts with the primary amino groups of p-phenylenediamine in an alkaline solution to produce a colored complex, which is quantified at its absorption maximum.[3] This method is noted for its high sensitivity.
Reagents and Materials:
-
Double Beam UV-Visible Spectrophotometer
-
p-Phenylenediamine (PPD), standard
-
Ninhydrin, extra pure AR
-
Sodium Hydroxide (NaOH), analytical grade
-
Methanol or Acetone
-
Volumetric flasks, pipettes, and test tubes
-
Solvent: 0.1 N NaOH solution
Protocol:
-
Preparation of Standard Stock Solution (100 µg/mL): Prepare as described in Method 1.
-
Preparation of Working Standards: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 0.1 to 0.6 µg/mL using 0.1 N NaOH.[3]
-
Preparation of Ninhydrin Reagent (1% w/v): Dissolve 1 g of ninhydrin in 100 mL of acetone or methanol.[3]
-
Sample Preparation (from Hair Dye): Prepare the sample as described in Method 1, ensuring the final diluted concentration falls within the 0.1-0.6 µg/mL range (e.g., 0.25 µg/mL).[3]
-
Color Development:
-
Spectrophotometric Measurement:
-
Quantification: Construct a calibration curve and calculate the PPD concentration in the sample as described in Method 1.
Method 3: Determination of o-Phenylenediamine (OPD) with Fe(III) and o-phenanthroline
Principle: This highly sensitive method involves a dual-reaction system. First, o-phenylenediamine reduces Fe³⁺ to Fe²⁺, producing OPD oxide (2,3-diaminophenazine), which absorbs at 480 nm. The newly formed Fe²⁺ then reacts with o-phenanthroline to form a red complex (Fe²⁺-o-phenanthroline) that absorbs at 510 nm. The sensitivity is enhanced by summing the absorbances at both wavelengths.[7][8]
Caption: Reaction mechanism for OPD detection.
Reagents and Materials:
-
UV-Visible Spectrophotometer
-
o-Phenylenediamine (OPD), standard
-
Iron(III) chloride (FeCl₃) or similar Fe³⁺ salt
-
o-phenanthroline
-
Appropriate buffer solution to maintain pH
-
Volumetric flasks, pipettes
Protocol:
-
Reagent Preparation:
-
Preparation of Working Standards: Prepare a series of OPD standard solutions with concentrations ranging from 2.22 x 10⁻⁵ to 22.2 x 10⁻⁵ mol/L.[8]
-
Reaction Procedure:
-
In a reaction vessel, mix the o-phenanthroline solution and the Fe³⁺ solution.
-
Add a specific volume of the OPD standard or sample solution to initiate the reaction.
-
-
Spectrophotometric Measurement:
-
Scan the absorbance of the resulting solution from approximately 400 nm to 600 nm to observe the two peaks.
-
Measure the absorbance at 480 nm (A₄₈₀) and 510 nm (A₅₁₀).[7]
-
-
Quantification:
-
The total analytical signal is the sum of the two absorbances (A₄₈₀ + A₅₁₀).[7]
-
Construct a calibration curve by plotting the summed absorbance (A_total) versus the concentration of the OPD standards.
-
Determine the concentration of OPD in the sample from this curve.
-
Method 4: Determination of p-Phenylenediamine (PPD) with β-Naphthol
Principle: This method is based on the reaction of PPD with β-naphthol in an acidic medium, which yields a reddish-pink colored chromogen with an absorption maximum at 552.4 nm.[5]
Reagents and Materials:
-
UV-Visible Spectrophotometer
-
p-Phenylenediamine (PPD), standard
-
β-Naphthol
-
Acidic medium (as specified in the detailed method)
Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of PPD and dilute it to create working standards within the concentration range of 200-1000 ng/mL (0.2-1.0 µg/mL).[5]
-
Reaction Procedure:
-
To a specific volume of the PPD standard or sample solution, add the β-naphthol chromogenic reagent in an acidic medium.
-
Allow time for the color to develop fully.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting reddish-pink solution at its λmax of 552.4 nm against a reagent blank.[5]
-
-
Quantification: Construct a calibration curve and determine the concentration of the unknown sample. The method has reported a limit of detection (LOD) of 64.2 ng/mL and a limit of quantification (LOQ) of 194.8 ng/mL.[5]
Disclaimer: These protocols are intended for guidance and should be fully validated by the end-user according to ICH guidelines or other relevant standards, including assessments of linearity, precision, accuracy, robustness, and specificity.[3] The specific concentrations of reagents and incubation times may require optimization based on laboratory conditions and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. jfda-online.com [jfda-online.com]
- 5. [PDF] SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF PARA PHENYLENEDIAMINE IN HAIR DYES | Semantic Scholar [semanticscholar.org]
- 6. ijpbs.com [ijpbs.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Development of Rapid and Economical Colorimetric Screening Method for p-Phenylenediamine in Variety of Biological Matrices and its Application to Eleven Fatal Cases of p-Phenylenediamine Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of p-Phenylenediamine and its Metabolites in Biological Matrices using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of p-phenylenediamine (PPD) and its primary metabolites, N-acetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD), in human blood and urine. p-Phenylenediamine is a widely used chemical in hair dyes and industrial processes, and monitoring its exposure and metabolic fate is crucial for both clinical and forensic toxicology.[1][2][3] This method utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. The method has been validated according to FDA guidelines and is suitable for high-throughput analysis in a research or clinical setting.
Introduction
p-Phenylenediamine (PPD) is an aromatic amine commonly found in permanent hair dyes and is also used in the manufacturing of rubber and certain polymers. Exposure to PPD can lead to a range of adverse health effects, from allergic contact dermatitis to more severe systemic toxicity in cases of ingestion.[4] Understanding the toxicokinetics of PPD is essential for assessing human health risks. The primary metabolic pathway for PPD detoxification is N-acetylation, leading to the formation of N-acetyl-p-phenylenediamine (MAPPD) and subsequently N,N'-diacetyl-p-phenylenediamine (DAPPD), which are then excreted.[5]
This application note presents a validated LC-MS/MS method for the simultaneous determination of PPD, MAPPD, and DAPPD in blood and urine. The method is sensitive, specific, and has been shown to be reliable for the analysis of clinical and forensic samples.[3]
Experimental
Materials and Reagents
-
p-Phenylenediamine (PPD), N-acetyl-p-phenylenediamine (MAPPD), N,N'-diacetyl-p-phenylenediamine (DAPPD), and Acetanilide (Internal Standard, IS) were purchased from a reputable chemical supplier.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Ammonium hydroxide and methylene chloride for extraction.[3]
Sample Preparation
A liquid-liquid extraction (LLE) procedure was employed for the extraction of analytes from both blood and urine samples.
-
To 0.5 mL of the biological sample (blood or urine), add 50 µL of the internal standard working solution (Acetanilide).
-
Add 2.5 mL of methylene chloride and 100 µL of ammonium hydroxide.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
LC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analytes and internal standard.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
The MRM transitions for the analytes and the internal standard are summarized in Table 1.
Table 1: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| PPD | 109 | 92 |
| MAPPD | 151 | 92 |
| DAPPD | 193 | 92 |
| Acetanilide (IS) | 136 | 77 |
Data sourced from multiple studies.[1][2]
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of PPD and its metabolites in both blood and urine.
Method Validation
The method was validated for linearity, precision, accuracy, and lower limit of quantification (LLOQ).
Linearity: The calibration curves were linear over the concentration range of 5-2000 ng/mL for all analytes in both matrices.[3]
Precision and Accuracy: The intra- and inter-assay precision and accuracy were evaluated at three different concentration levels. The results are summarized in Table 2.
Table 2: Summary of Precision and Accuracy Data for Urine Samples
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Inter-assay Accuracy (% Bias) |
| PPD | 75 | 1.58 - 9.52 | 5.43 - 9.45 | -7.43 to 7.36 |
| MAPPD | 750 | 1.58 - 9.52 | 5.43 - 9.45 | -7.43 to 7.36 |
| DAPPD | 1500 | 1.58 - 9.52 | 5.43 - 9.45 | -7.43 to 7.36 |
Validation data for urine samples showed intra- and inter-assay imprecisions to be within 1.58–9.52% and 5.43–9.45% respectively, with inter-assay accuracies between -7.43 and 7.36 for all compounds. For blood samples, intra- and inter-assay imprecision were lower than 14% (RSD), and the bias of the assay was lower than 15% for all the compounds.[1][2]
Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 5 ng/mL for all analytes in urine and 10 ng/mL in blood.[1]
Recovery: The absolute recoveries for PPD, MAPPD, and DAPPD from blood were 51.94%, 56.20%, and 54.88%, respectively.[1][2]
Protocol: Step-by-Step LC-MS/MS Analysis of PPD and its Metabolites
-
Standard and QC Preparation:
-
Prepare stock solutions of PPD, MAPPD, DAPPD, and Acetanilide (IS) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions.
-
Prepare calibration standards and quality control (QC) samples by spiking blank biological matrix (blood or urine) with the appropriate working standard solutions.
-
-
Sample Preparation (as described in the Experimental section):
-
Thaw frozen samples at room temperature.
-
To 0.5 mL of sample, add 50 µL of IS.
-
Perform liquid-liquid extraction with methylene chloride and ammonium hydroxide.
-
Evaporate the organic layer and reconstitute the residue.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters detailed in the Experimental section.
-
Create a sequence table including calibration standards, QC samples, and unknown samples.
-
Inject the samples onto the LC-MS/MS system.
-
-
Data Processing:
-
Integrate the chromatographic peaks for all analytes and the IS.
-
Calculate the peak area ratios of the analytes to the IS.
-
Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.
-
Determine the concentrations of the analytes in the QC and unknown samples using the calibration curve.
-
Visualizations
Caption: Metabolic pathway of p-phenylenediamine (PPD).
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of p-phenylenediamine and its major metabolites in human blood and urine. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for a variety of applications, including clinical toxicology, forensic investigations, and pharmacokinetic studies.
References
- 1. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Methylene Blue Utilizing N,N-Dimethyl-p-phenylenediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylene blue, a cationic thiazine dye, is a versatile compound with a wide range of applications in biomedical research, diagnostics, and therapeutics. Its synthesis is a cornerstone of medicinal chemistry, and understanding its preparation is crucial for researchers in drug development and related fields. This document provides detailed application notes and protocols for the synthesis of methylene blue, commencing with N,N-Dimethyl-p-phenylenediamine dihydrochloride. The protocols described herein are based on established chemical principles and published methodologies, offering a comprehensive guide for laboratory synthesis.
The primary route for this synthesis involves the oxidative coupling of N,N-Dimethyl-p-phenylenediamine with a sulfur source, followed by condensation with N,N-dimethylaniline and subsequent cyclization to form the characteristic phenothiazine core of methylene blue. This process, while multi-stepped, can be efficiently executed with careful control of reaction conditions.
Chemical Reaction Pathway
The synthesis of methylene blue from N,N-Dimethyl-p-phenylenediamine dihydrochloride proceeds through several key intermediates. The overall transformation can be visualized as follows:
Application Notes and Protocols: N,N-Dimethyl-m-phenylenediamine dihydrochloride as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-m-phenylenediamine dihydrochloride is a versatile aromatic amine used as an intermediate in the synthesis of various organic compounds. In the realm of dye chemistry, it is a key precursor, particularly in the manufacturing of azo dyes. Its chemical structure, featuring a reactive amino group and a dimethylamino substituent at the meta position, allows it to act as a potent coupling agent in diazotization-coupling reactions, leading to the formation of vibrant and stable colorants.
These application notes provide an overview of the use of this compound as a dye intermediate, with a focus on the synthesis of azo dyes. While specific detailed protocols for its use are not abundantly available in public literature, the general principles of azo dye synthesis are well-established and can be readily applied.
Applications in Dye Synthesis
The primary application of this compound in dye manufacturing is as a coupling component in the synthesis of azo dyes.[1] Azo dyes are the largest and most versatile class of synthetic dyes and are characterized by the presence of one or more azo groups (-N=N-). The market for this compound is significantly driven by its crucial role in producing these colorants for the textile and printing industries.[1]
The general process for forming an azo dye involves two main steps:
-
Diazotization: An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound. This compound serves as such a coupling agent. The lone pair of electrons on the dimethylamino group and the amino group activate the aromatic ring, facilitating electrophilic substitution by the diazonium ion.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of azo dyes using an aromatic amine and a coupling agent like this compound.
General Protocol for Azo Dye Synthesis
This protocol outlines the fundamental steps for synthesizing an azo dye. The specific quantities and reaction conditions will vary depending on the specific diazonium salt and coupling agent used.
Materials:
-
Aromatic primary amine (e.g., aniline, sulfanilic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other strong acid
-
This compound
-
Sodium hydroxide (NaOH) or other base
-
Ice
-
Distilled water
-
Beakers, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Diazotization of the Aromatic Amine:
-
Dissolve the aromatic primary amine in an aqueous solution of hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
-
-
Preparation of the Coupling Solution:
-
In a separate beaker, dissolve this compound in distilled water.
-
Cool this solution in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Adjust the pH of the reaction mixture as needed with a solution of sodium hydroxide or other base to facilitate the coupling reaction. The optimal pH will depend on the specific reactants.
-
Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification of the Dye:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold distilled water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, water).
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Example: Synthesis of a Hypothetical Azo Dye
This protocol provides a more specific, albeit hypothetical, example based on common molar ratios and procedures for azo dye synthesis.
Materials and Molar Ratios:
| Reagent | Molar Ratio |
| Aniline | 1.0 |
| Sodium Nitrite | 1.05 |
| Hydrochloric Acid | 2.5 |
| This compound | 1.0 |
Procedure:
-
Diazotization:
-
In a 250 mL beaker, add aniline (10 mmol) and a solution of concentrated HCl (25 mmol) in 50 mL of water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (10.5 mmol) in 10 mL of cold water.
-
-
Coupling:
-
In a 500 mL beaker, dissolve this compound (10 mmol) in 100 mL of distilled water and cool to 5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with continuous stirring.
-
Maintain the temperature below 10 °C.
-
Slowly add a 10% aqueous solution of sodium hydroxide until the solution is slightly alkaline, which should result in the precipitation of the dye.
-
-
Work-up:
-
Stir the mixture for an additional 30 minutes.
-
Filter the solid dye, wash with cold water, and dry.
-
Data Presentation
The following tables provide examples of quantitative data that could be generated from azo dye synthesis experiments. Note that this data is illustrative and will vary based on the specific reaction.
Table 1: Reaction Conditions for Azo Dye Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Diazotization Temperature (°C) | 0-5 | 5-10 | 0-5 |
| Coupling Temperature (°C) | 0-5 | 5-10 | 10-15 |
| Reaction Time (hours) | 2 | 2 | 3 |
| pH of Coupling Reaction | 4-5 | 6-7 | 8-9 |
Table 2: Yield and Purity of Synthesized Azo Dye
| Experiment | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | Condition 1 | 85 | 95 |
| 2 | Condition 2 | 78 | 92 |
| 3 | Condition 3 | 92 | 98 |
Visualizations
The following diagrams illustrate the chemical pathways and workflows described in these application notes.
References
Troubleshooting & Optimization
troubleshooting low yield in N,N-Dimethyl-m-phenylenediamine dihydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N,N-Dimethyl-m-phenylenediamine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process. First, N,N-dimethylaniline is nitrated to form N,N-Dimethyl-3-nitroaniline. This is followed by the reduction of the nitro group to an amine, yielding N,N-Dimethyl-m-phenylenediamine. Finally, the dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Q2: What are the critical factors influencing the yield of the nitration step?
A2: The nitration of N,N-dimethylaniline is highly sensitive to temperature. Maintaining a low temperature, typically between 5-10°C, is crucial to minimize the formation of unwanted ortho and para isomers and prevent side reactions. The purity of the starting N,N-dimethylaniline is also a key factor in achieving a good yield of the desired meta-isomer.
Q3: Which reduction method is most effective for converting N,N-Dimethyl-3-nitroaniline to N,N-Dimethyl-m-phenylenediamine?
A3: Several methods are effective for the reduction of the nitro group, each with its own advantages and disadvantages. Catalytic hydrogenation using catalysts such as Raney nickel or Palladium on carbon (Pd/C) is a common and efficient method.[1] Metal/acid reductions, for instance with stannous chloride (SnCl₂) in hydrochloric acid (HCl) or zinc (Zn) powder in HCl, are also widely used.[2] The choice of method may depend on available equipment, safety considerations, and the desired purity of the final product.
Q4: How can I minimize oxidation of the N,N-Dimethyl-m-phenylenediamine product?
A4: N,N-Dimethyl-m-phenylenediamine is susceptible to air oxidation, which can lead to discoloration and the formation of impurities. To mitigate this, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially after the reduction step and during purification. Storing the final product in a dark, cool place is also advisable.
Q5: What is the best way to form the dihydrochloride salt?
A5: The dihydrochloride salt is typically prepared by dissolving the purified N,N-Dimethyl-m-phenylenediamine free base in a suitable solvent, such as ethanol or isopropanol, and then treating it with a solution of hydrogen chloride in the same or another solvent (e.g., HCl in isopropanol or diethyl ether). Gaseous hydrogen chloride can also be bubbled through the solution to precipitate the salt.[1][2]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that may lead to poor outcomes during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low yield of N,N-Dimethyl-3-nitroaniline (Nitration Step) | Incorrect reaction temperature. | Strictly maintain the reaction temperature between 5-10°C to favor the formation of the meta-isomer. |
| Impure N,N-dimethylaniline. | Use freshly distilled or high-purity N,N-dimethylaniline for the reaction. | |
| Inefficient mixing. | Ensure vigorous stirring throughout the addition of the nitrating agent to promote a homogeneous reaction. | |
| Incomplete reduction of N,N-Dimethyl-3-nitroaniline | Inactive or insufficient catalyst (catalytic hydrogenation). | Use fresh, high-quality catalyst. Ensure proper activation of the catalyst if required. Increase catalyst loading if necessary. |
| Insufficient reducing agent (metal/acid reduction). | Use a sufficient molar excess of the metal and acid to ensure complete reduction. | |
| Poor hydrogen pressure or uptake (catalytic hydrogenation). | Ensure the hydrogenation system is properly sealed and pressurized. Monitor hydrogen uptake to gauge reaction progress.[1] | |
| Product is darkly colored (brown/purple) | Oxidation of the N,N-Dimethyl-m-phenylenediamine. | Perform the reduction and subsequent work-up under an inert atmosphere (nitrogen or argon). Degas solvents before use. |
| Presence of nitroso intermediates. | Ensure the reduction reaction goes to completion. In some cases, adding a small amount of a reducing agent like sodium hydrosulfite during work-up can help. | |
| Low yield of dihydrochloride salt | Incomplete precipitation. | Cool the solution in an ice bath after adding HCl to maximize precipitation. Add a less polar co-solvent (e.g., diethyl ether) if the product is too soluble. |
| Product loss during washing. | Wash the filtered salt with a cold, non-polar solvent in which the salt is insoluble. | |
| Difficult purification/oily product | Presence of unreacted starting materials or side products. | Monitor the reaction to completion using Thin Layer Chromatography (TLC). Purify the crude product by column chromatography or vacuum distillation before salt formation. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of N,N-Dimethyl-3-nitroaniline
-
Reactor Setup : In a high-pressure autoclave, add N,N-Dimethyl-3-nitroaniline, a suitable solvent (e.g., ethanol or methanol), and a catalyst (e.g., 5% Pd/C or Raney nickel). The typical substrate-to-catalyst ratio is 20:1 to 100:1 by weight.
-
Purging : Seal the reactor and purge the system 3-5 times with an inert gas, such as nitrogen, to remove any residual air.
-
Hydrogenation : Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 kg/cm ²).[1] Heat the reactor to the target temperature (e.g., 45°C) with vigorous stirring.[1]
-
Monitoring : Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up : Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate contains the N,N-Dimethyl-m-phenylenediamine free base.
Protocol 2: Formation of this compound
-
Dissolution : Dissolve the crude or purified N,N-Dimethyl-m-phenylenediamine free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Acidification : Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in isopropanol (or bubble dry HCl gas through the solution) until the pH is acidic (pH 1-2).[1]
-
Precipitation : Stir the mixture for a period (e.g., 1 hour) to allow for complete precipitation of the dihydrochloride salt.[1]
-
Isolation : Collect the precipitate by filtration, wash with a small amount of cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
Data Presentation
Table 1: Reported Yields for Key Reaction Steps
| Reaction Step | Starting Material | Conditions | Product | Reported Yield | Reference |
| Nitration | N,N-dimethylaniline | Nitrating mixture, 5-10°C | N,N-Dimethyl-3-nitroaniline | 56-63% | BenchChem |
| Methylation | 3-nitroaniline | Iodomethane, NaH, DMF | N,N-Dimethyl-3-nitroaniline | 86% | BenchChem |
| Reduction & Salt Formation | N,N-dimethyl-4-nitroaniline | Raney nickel, H₂, Ethanol, then IPA.HCl | N,N-Dimethyl-p-phenylenediamine dihydrochloride | 99% | Rasayan Journal of Chemistry[1] |
Note: The 99% yield for the reduction and salt formation is for the para-isomer, but provides a benchmark for an optimized process.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
optimizing reaction conditions for the synthesis of N,N-dimethyl-p-phenylenediamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N,N-dimethyl-p-phenylenediamine. It includes frequently asked questions, a detailed troubleshooting guide, and established experimental protocols to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing N,N-dimethyl-p-phenylenediamine?
A1: The most prevalent methods start from either p-nitro-N,N-dimethylaniline or N,N-dimethylaniline. The former is typically reduced to the desired product, while the latter undergoes nitrosation followed by reduction.[1][2] An alternative scalable route begins with 4-chloro-nitrobenzene and N,N-dimethylamine hydrochloride.[3]
Q2: What is the appearance and stability of N,N-dimethyl-p-phenylenediamine?
A2: Pure N,N-dimethyl-p-phenylenediamine is a colorless to white crystalline solid.[1][4] However, it is highly sensitive to oxygen and light, which can cause it to darken to a reddish-violet or even black color upon exposure.[2][5] It is recommended to store the compound under an inert atmosphere and protect it from light.[4][6]
Q3: What are the typical melting and boiling points for this compound?
A3: The melting point is generally reported in the range of 34-41°C.[4] The boiling point is approximately 262°C at atmospheric pressure.[1] Under vacuum (24 mmHg), it boils at 146-148°C.[4]
Q4: In which solvents is N,N-dimethyl-p-phenylenediamine soluble?
A4: The dihydrochloride salt is soluble in water, ethanol, benzene, and chloroform, but only slightly soluble in ether.[5] The free base is soluble in organic solvents like ether and can be extracted using them.[4]
Q5: Why is the product often converted to its dihydrochloride salt?
A5: N,N-dimethyl-p-phenylenediamine is prone to oxidation in its free base form.[4] Converting it to the dihydrochloride salt (C8H12N2·2HCl) increases its stability, making it easier to handle and store.[5] The salt typically appears as a white to grayish-white crystalline powder.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N,N-dimethyl-p-phenylenediamine.
Q: My reaction yield is very low. What are the potential causes?
A: Low yields can stem from several factors:
-
Incomplete Reaction: The reduction of the nitro or nitroso group may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[3][7]
-
Oxidation of Product: The final product is highly susceptible to air oxidation, especially under basic conditions during workup.[4] It is crucial to keep the mixture cold (using ice) and work quickly.[4] Covering the aqueous solution with a layer of ether during extraction can help minimize air contact.[4]
-
Loss During Workup: The product can be lost during extraction or purification. Ensure the pH is sufficiently basic (pH 14) to deprotonate the amine for efficient ether extraction.[8] Multiple extractions are recommended to maximize recovery.[4]
-
Suboptimal Reagents or Conditions: The choice of reducing agent and reaction conditions significantly impacts yield. For instance, older methods using zinc or iron powder reduction often result in lower yields (around 50%) and significant inorganic waste.[3][5] Catalytic hydrogenation or reduction with stannous chloride may offer better results.[3][4]
Q: The final product is dark-colored, not a white solid. How can I fix this?
A: A dark color indicates the presence of oxidation products.
-
Prevention: The most effective strategy is prevention. Handle the free base under an inert atmosphere (like nitrogen or argon) whenever possible and protect it from light.[4][6] During the workup, ensure the temperature is kept low during basification and extraction.[4]
-
Purification: If the product is already oxidized, purification via vacuum distillation can yield a colorless product.[4] Alternatively, converting the crude product to its dihydrochloride salt and recrystallizing it can effectively remove colored impurities.[5]
Q: The reaction seems to be stalled or not starting. What should I check?
A:
-
Catalyst Activity: If you are performing a catalytic hydrogenation (e.g., with Raney Nickel, Pd/C, or CuO/C), the catalyst may be inactive.[3][7][9] Ensure you are using a fresh, active catalyst. For Raney Nickel, the loading can affect the reaction rate; higher loading increases the rate.[3]
-
Temperature: Some reduction methods require specific temperature ranges. For the hydrazine hydrate/CuO/C method, the temperature is maintained between 20-100°C.[7] For reductions with zinc powder, the temperature should be maintained around 30°C.[5]
-
Reagent Addition: In the stannous chloride reduction, the p-nitrosodimethylaniline should be added in small portions to a warm solution to control the exothermic reaction.[4][10]
Experimental Protocols & Data
Method 1: Reduction of p-Nitrosodimethylaniline with Stannous Chloride
This is a common laboratory-scale synthesis.
Protocol:
-
In a reaction flask, prepare a solution of 225 g of stannous chloride in 450 ml of concentrated hydrochloric acid, warming gently to dissolve.[4][10]
-
In small portions, add 50 g of p-nitrosodimethylaniline to the warm solution. Control the temperature by cooling the flask as needed to prevent it from getting too hot.[4]
-
Once the addition is complete, reflux the mixture for 90 minutes to ensure the reduction is complete.[4][10]
-
Cool the flask. The double tin salt of the product will begin to precipitate. To complete precipitation, cool the mixture to 0°C and saturate it with hydrogen chloride gas.[4]
-
Filter the salt and dissolve it in water. To prevent oxidation, cover the aqueous solution with a layer of ether.[4]
-
Add ice to the mixture to keep it cold. Add a 50% sodium hydroxide solution to make the solution strongly alkaline, which liberates the free base.[4]
-
Separate the ether layer and perform several additional extractions of the aqueous layer with ether.[4]
-
Combine the ethereal extracts and dry them over anhydrous sodium sulfate.[4]
-
Evaporate the ether and purify the residue by vacuum distillation to obtain N,N-dimethyl-p-phenylenediamine.[4]
Method 2: Catalytic Hydrogenation of p-Nitro-N,N-dimethylaniline
This method offers high yields and avoids the use of heavy metal reducing agents.
Protocol:
-
Charge a stainless steel pressure reactor with 500.0 g (3.0 mol) of N,N-dimethyl-4-nitroaniline, 50.0 g of Raney nickel catalyst, and 2.5 L of ethanol.[3]
-
Flush the reactor twice with nitrogen gas (1 kg/cm ²) and then with hydrogen gas (1 kg/cm ²).[3]
-
Pressurize the reactor with hydrogen to 5 kg/cm ² and maintain this pressure while heating to 45°C for 2 hours.[3]
-
Monitor the reaction completion by TLC.[3]
-
After the reaction is complete, cool the reactor and filter off the catalyst.[3]
-
The resulting filtrate contains the product, which can be isolated by evaporating the solvent or by converting it directly to the dihydrochloride salt.[3]
Data Summary: Comparison of Synthetic Routes
| Starting Material | Reagents & Conditions | Reaction Time | Yield | Reference |
| p-Nitrosodimethylaniline | SnCl₂, conc. HCl, Reflux | 90 minutes | ~72% (36g from 50g) | [4] |
| p-Nitro-N,N-dimethylaniline | Hydrazine hydrate, CuO/C catalyst, 75°C | 5 hours | 95% | [7] |
| p-Nitro-N,N-dimethylaniline | Raney Ni, H₂ (5 kg/cm ²), Ethanol, 45°C | 2 hours | 99% (as dihydrochloride) | [3] |
| p-Nitro-N,N-dimethylaniline | 10% Pd/C, H₂, Ethanol, 20°C | 24 hours | 95% | [9] |
| N,N-dimethylaniline | 1. Nitrosation (NaNO₂/HCl) 2. Reduction (Zn powder) | Not specified | ~50% | [3][5] |
Visualized Workflows and Pathways
Caption: General workflow for synthesis of N,N-dimethyl-p-phenylenediamine.
Caption: Troubleshooting decision tree for synthesis issues.
Caption: Key synthetic pathways to N,N-dimethyl-p-phenylenediamine.
References
- 1. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. prepchem.com [prepchem.com]
- 5. guidechem.com [guidechem.com]
- 6. chemodex.com [chemodex.com]
- 7. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 8. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 9. N,N-Dimethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
managing degradation of N,N-Dimethyl-m-phenylenediamine dihydrochloride in solution
Welcome to the Technical Support Center for N,N-Dimethyl-m-phenylenediamine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this compound in solution, with a focus on managing its degradation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color. What is the cause?
A1: this compound is susceptible to oxidation, especially when in solution and exposed to air and light. This oxidation process leads to the formation of colored degradation products, which is the likely cause of the color change you are observing. The rate of this degradation is influenced by several factors including pH, temperature, and the presence of oxidizing agents.
Q2: How can I prevent or minimize the degradation of my this compound solution?
A2: To minimize degradation, it is crucial to protect the solution from light and oxygen. This can be achieved by:
-
Storing the solution in amber or opaque containers.
-
Purging the solvent and the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing.
-
Preparing solutions fresh and in small batches as needed.
-
Storing the solution at low temperatures (e.g., 2-8 °C).
-
Maintaining an acidic pH, as the compound is generally more stable in acidic conditions.
Q3: What are the common degradation products of this compound?
A3: The primary degradation pathway is oxidation, which can lead to the formation of quinone-imine and polymeric species. These compounds are often highly colored and can interfere with experimental results.
Q4: Can I use a discolored solution of this compound in my experiments?
A4: It is generally not recommended to use a discolored solution, as the presence of degradation products can lead to inaccurate and unreliable results. The colored impurities may interfere with spectrophotometric measurements or react with other components in your assay.
Q5: Are there any chemical stabilizers I can add to my solution?
A5: For solid N,N-dialkyl-p-phenylenediamine compounds, alkali metal metabisulfites, bisulfites, or sulfites have been used as stabilizers. However, the compatibility and effectiveness of these additives in your specific solution and application must be carefully evaluated to avoid any interference with your experiment.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered when working with this compound solutions.
Issue 1: Rapid Discoloration of the Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exposure to Oxygen | Prepare solutions using deoxygenated solvents. Purge the solution and storage container with an inert gas (nitrogen or argon). | The rate of discoloration should be significantly reduced. |
| Exposure to Light | Store the solution in an amber glass bottle or a container wrapped in aluminum foil. | The solution should remain colorless for a longer period. |
| High pH of the Solution | Adjust the pH of the solution to the acidic range (e.g., pH 3-5) using a suitable buffer, if compatible with your experimental design. | The stability of the solution should be improved. |
| Presence of Metal Ion Contaminants | Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA if metal ion contamination is suspected and compatible with your experiment. | Discoloration caused by catalytic oxidation by metal ions should be minimized. |
| High Storage Temperature | Store the solution at a lower temperature, such as in a refrigerator (2-8 °C). | The rate of degradation will be slowed down. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Stock Solution | Prepare fresh solutions for each experiment. Monitor the purity of the stock solution regularly using techniques like UV-Vis spectrophotometry or HPLC. | Consistent and reproducible experimental results. |
| Interference from Degradation Products | If the solution is discolored, discard it and prepare a fresh batch. | Elimination of artifacts and interferences in your assay. |
| Variability in Solution Preparation | Standardize the solution preparation protocol, including solvent quality, pH, and storage conditions. | Reduced batch-to-batch variability in experimental outcomes. |
Data Presentation
The following tables summarize the expected stability of this compound solutions under various conditions. Please note that this data is based on general knowledge of aromatic amine stability and studies on analogous compounds, and should be used as a guideline. It is highly recommended to perform your own stability studies for your specific application.
Table 1: Estimated Influence of pH on Solution Stability at Room Temperature (20-25°C) in the Presence of Air
| pH | Estimated Stability | Observations |
| < 4 | Relatively Stable | Minimal discoloration over several hours to a few days. |
| 4 - 6 | Moderately Stable | Gradual discoloration (yellow to pink) may be observed within a day. |
| > 6 | Unstable | Rapid discoloration (pink to red/brown) can occur within hours. |
Table 2: Estimated Influence of Temperature on Solution Stability at pH 4 in the Presence of Air
| Temperature | Estimated Stability | Observations |
| 2-8 °C | Good | Solution may remain stable for several days to a week with minimal discoloration. |
| 20-25 °C (Room Temp) | Moderate | Discoloration may become apparent within a day. |
| 37 °C | Poor | Significant discoloration is expected within a few hours. |
Table 3: Estimated Influence of Light Exposure on Solution Stability at Room Temperature and pH 4
| Light Condition | Estimated Stability | Observations |
| Dark (Amber Vial) | Good | Stability is primarily dictated by oxygen and temperature. |
| Ambient Light | Moderate | Light exposure will accelerate the rate of discoloration. |
| Direct Sunlight | Poor | Rapid and significant discoloration is expected. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a stock solution with enhanced stability for general laboratory use.
Materials:
-
This compound powder
-
High-purity, deionized water (or another suitable solvent)
-
Hydrochloric acid (HCl) or a suitable acidic buffer
-
Inert gas (Nitrogen or Argon)
-
Amber glass volumetric flask and storage bottle
Procedure:
-
Deoxygenate the solvent by sparging with an inert gas for at least 30 minutes.
-
Weigh the desired amount of this compound powder in a clean, dry weighing boat.
-
Transfer the powder to the amber volumetric flask.
-
Add a portion of the deoxygenated solvent to dissolve the powder.
-
Adjust the pH of the solution to approximately 3-4 by adding a small amount of dilute HCl or an appropriate acidic buffer.
-
Bring the solution to the final volume with the deoxygenated solvent.
-
Mix the solution thoroughly.
-
Transfer the solution to an amber glass storage bottle.
-
Purge the headspace of the bottle with the inert gas before sealing tightly.
-
Store the solution at 2-8 °C.
Protocol 2: Monitoring Solution Stability using UV-Vis Spectrophotometry
Objective: To assess the degradation of the solution over time by monitoring changes in its absorbance spectrum.
Materials:
-
Prepared this compound solution
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
Procedure:
-
Immediately after preparing the fresh solution, take an initial absorbance spectrum from 200 to 700 nm. The pure compound should have a characteristic absorbance maximum in the UV region.
-
Store the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At regular time intervals (e.g., every hour, day, or week), take a sample of the solution and record its UV-Vis spectrum.
-
Monitor for a decrease in the absorbance at the maximum wavelength of the pure compound and the appearance of new absorbance peaks in the visible region (400-700 nm), which indicate the formation of colored degradation products.
-
Plot the change in absorbance over time to determine the rate of degradation under the tested conditions.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for preparing and monitoring the stability of the solution.
Caption: Troubleshooting decision tree for a discolored solution.
preventing discoloration of N,N-Dimethyl-p-phenylenediamine dihydrochloride during storage
Technical Support Center: N,N-Dimethyl-p-phenylenediamine Dihydrochloride
Welcome to the technical support center for N,N-Dimethyl-p-phenylenediamine dihydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent discoloration of the reagent during storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my solid N,N-Dimethyl-p-phenylenediamine dihydrochloride turning pink/red/brown?
A1: The discoloration of N,N-Dimethyl-p-phenylenediamine dihydrochloride is primarily due to oxidation. This compound is sensitive to atmospheric oxygen, and the oxidation process is accelerated by exposure to light and moisture. The colored product is a stable radical cation known as Wurster's Red.
Q2: What are the ideal storage conditions for N,N-Dimethyl-p-phenylenediamine dihydrochloride powder?
A2: To minimize discoloration, the solid reagent should be stored in a cool, dry, and dark environment. A tightly sealed, opaque container is essential. For long-term storage, consider placing the container inside a desiccator with a suitable desiccant and purging the container with an inert gas like argon or nitrogen before sealing.
Q3: My bottle of N,N-Dimethyl-p-phenylenediamine dihydrochloride has already started to discolor. Can I still use it?
A3: The suitability of discolored reagent depends on your specific application. For sensitive applications where purity is critical, such as in quantitative assays, it is recommended to use a fresh, non-discolored lot. For some qualitative applications, like the oxidase test in microbiology, slightly discolored reagent may still be functional, but it is best to validate its performance against a known positive and negative control.
Q4: How long is a solution of N,N-Dimethyl-p-phenylenediamine dihydrochloride stable?
A4: Aqueous solutions of N,N-Dimethyl-p-phenylenediamine dihydrochloride are not stable and should be prepared fresh for each use. If a solution must be stored for a short period (e.g., up to one week for oxidase test reagents), it should be kept in a dark, refrigerated container.[1][2]
Troubleshooting Guide: Discoloration During Storage
This guide will help you identify the potential causes of discoloration and provide corrective actions.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and addressing the causes of N,N-Dimethyl-p-phenylenediamine dihydrochloride discoloration.
Experimental Protocols
For researchers wishing to perform their own stability studies, the following protocols provide a framework for a forced degradation study and a method for quantifying discoloration.
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of N,N-Dimethyl-p-phenylenediamine dihydrochloride under various stress conditions.
Materials:
-
N,N-Dimethyl-p-phenylenediamine dihydrochloride (solid)
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber
-
Amber glass vials
-
HPLC-UV or UV-Vis spectrophotometer
Methodology:
-
Sample Preparation: Weigh 10 mg of N,N-Dimethyl-p-phenylenediamine dihydrochloride into separate amber glass vials for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 10 mL of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Add 10 mL of 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidation: Add 10 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation (Solid): Store the solid sample at 60°C in an environmental chamber for 48 hours.
-
Photostability (Solid): Expose the solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Control: Store a solid sample protected from light at the recommended storage temperature (e.g., 4°C).
-
-
Analysis: After the exposure period, analyze the samples. For liquid samples, neutralize the acidic and basic solutions before analysis. Dissolve the solid samples in a suitable solvent (e.g., deionized water). Analyze all samples by a stability-indicating method such as HPLC-UV to separate and quantify the parent compound and any degradation products.
Protocol 2: Quantification of Discoloration by UV-Vis Spectrophotometry
Objective: To quantify the extent of discoloration by measuring the absorbance of the colored degradation product (Wurster's Red).
Materials:
-
N,N-Dimethyl-p-phenylenediamine dihydrochloride samples (control and discolored)
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Solution Preparation: Prepare a 1 mg/mL solution of both the control and the discolored N,N-Dimethyl-p-phenylenediamine dihydrochloride in deionized water.
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range of 400 nm to 700 nm.
-
Use deionized water as a blank to zero the instrument.
-
-
Measurement:
-
Record the absorbance spectrum of the control solution.
-
Record the absorbance spectrum of the discolored solution.
-
-
Data Analysis:
-
The primary colored degradation product, Wurster's Red, has a characteristic absorbance maximum around 550 nm.
-
Compare the absorbance at this wavelength for the control and the discolored sample. An increase in absorbance indicates a higher concentration of the colored impurity.
-
Data Presentation
The results of the stability studies can be summarized in the following tables:
Table 1: Forced Degradation Study Results
| Stress Condition | Appearance of Solution/Solid | % Degradation of Parent Compound (by HPLC) |
| Acid Hydrolysis | ||
| Base Hydrolysis | ||
| Oxidation | ||
| Thermal Degradation | ||
| Photostability | ||
| Control |
Table 2: UV-Vis Spectrophotometric Analysis of Discoloration
| Sample | Absorbance at 550 nm |
| Control | |
| Stored under Condition A | |
| Stored under Condition B | |
| Stored under Condition C |
Best Practices for Storage and Handling
To ensure the longevity and reliability of your N,N-Dimethyl-p-phenylenediamine dihydrochloride, adhere to the following best practices.
Logical Flow for Optimal Storage
Caption: A logical workflow for the optimal storage and handling of N,N-Dimethyl-p-phenylenediamine dihydrochloride to minimize degradation.
References
addressing the instability of the DMPD radical cation in antioxidant assays
Welcome to the technical support center for the N,N-dimethyl-p-phenylenediamine (DMPD) antioxidant assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address the instability of the DMPD radical cation (DMPD•+) and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the DMPD assay and what is it used for?
The DMPD assay is a spectrophotometric method used to measure the total antioxidant capacity of a sample. It is based on the ability of antioxidant compounds to scavenge the colored and stable DMPD radical cation (DMPD•+).[1][2] The reduction of the DMPD•+ by an antioxidant leads to a decolorization of the solution, and the extent of this color change is proportional to the antioxidant concentration.[3] This assay is applicable to both hydrophilic and lipophilic antioxidants.[1][4]
Q2: Why is the stability of the DMPD radical cation a concern?
The stability of the DMPD•+ is crucial for obtaining accurate and reproducible results. An unstable radical will decay over time, leading to a drift in the baseline absorbance and an overestimation of the antioxidant capacity. Factors such as the method of radical generation, pH, and storage conditions can significantly impact its stability.[1][2]
Q3: What are the common methods for generating the DMPD radical cation?
There are two primary methods for generating the DMPD•+:
-
Ferric Chloride (FeCl₃) Method: This older method uses ferric chloride to oxidize DMPD to its radical cation form in an acidic buffer.[2][5][6] However, it has been criticized because metal ions present in samples can interfere with the assay, and the stability of the radical cation can be questionable.[1]
-
Potassium Persulfate (K₂S₂O₈) Method: An improved and more widely recommended method involves the oxidation of DMPD with potassium persulfate.[1][4] This method generates a more stable DMPD radical cation and avoids the potential for metal ion interference.[1][4]
Q4: How can I improve the stability of the DMPD radical cation?
To enhance the stability of the DMPD•+:
-
Use the Potassium Persulfate Method: This method is known to produce a more stable radical.[1][4]
-
Optimize pH: The stability of the DMPD•+ is pH-dependent. A pH of around 5.25-5.6 is often recommended.[1][2][6]
-
Control Reagent Concentrations: The ratio of DMPD to the oxidizing agent (potassium persulfate) is critical for efficient and stable radical formation.[1]
-
Storage Conditions: Store the prepared DMPD•+ solution in the dark and at low temperatures (e.g., 4°C) to prolong its stability for several hours.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background absorbance or unstable baseline | Improperly prepared or degraded DMPD•+ solution. | Prepare a fresh DMPD•+ working solution. Ensure all reagents are properly thawed and mixed before use.[7] Store the radical solution in the dark and at a cool temperature.[1] |
| Incorrect pH of the reaction buffer. | Verify the pH of the acetate buffer is within the optimal range (5.25-5.6).[1][2][6] | |
| Inconsistent or non-reproducible results | Pipetting errors or cross-contamination. | Use fresh pipette tips for each reagent and sample addition. Avoid splashing between wells of a microplate.[7] |
| Variation in incubation times or temperatures. | Ensure consistent incubation times and temperatures for all samples and standards as specified in the protocol.[7] | |
| Air bubbles in microplate wells. | Be careful during pipetting to avoid introducing air bubbles. Use a reverse pipetting technique if necessary.[7] | |
| Sample readings are outside the standard curve range | Sample is too concentrated or too dilute. | Prepare several dilutions of the sample to ensure the readings fall within the linear range of the standard curve.[7] |
| No detectable antioxidant activity. | Re-assay using a more concentrated sample. | |
| Erratic values for specific samples | Interference from substances within the sample matrix. | Dilute the sample further if possible. Run a sample blank to account for background color.[7] |
| Incomplete homogenization of tissue or cell samples. | Ensure complete homogenization of the sample before analysis.[7] |
Experimental Protocols
Improved DMPD Radical Cation (DMPD•+) Generation (Potassium Persulfate Method)
This protocol is adapted from an improved method for generating a more stable DMPD radical cation.[1][4]
Materials:
-
N,N-dimethyl-p-phenylenediamine (DMPD)
-
Potassium persulfate (K₂S₂O₈)
-
Acetate buffer (pH 5.6)
-
Deionized water
Procedure:
-
Prepare a 100 mM DMPD stock solution by dissolving 0.209 g of DMPD in 10 mL of deionized water.[1]
-
Prepare a 0.4 mM potassium persulfate solution.
-
To generate the DMPD•+, mix 100 µL of the 100 mM DMPD stock solution with 50 µL of the 0.4 mM potassium persulfate solution.
-
Adjust the final volume to 10 mL with acetate buffer (pH 5.6).
-
Incubate the solution in the dark at 25°C for 3-4 hours before use.
-
The prepared radical solution can be stored in the dark at 4°C and is stable for several hours.[1]
DMPD Antioxidant Assay Protocol
Procedure:
-
Before the assay, dilute the DMPD•+ stock solution with acetate buffer (pH 5.6) to an absorbance of 0.70-0.80 at 517 nm.[1]
-
Equilibrate the diluted DMPD•+ solution to 25°C.
-
Add 20 µL of your standard (e.g., Trolox) or sample to a microplate well. For the blank, use 20 µL of the dilution buffer.[7]
-
Add 280 µL of the diluted DMPD•+ working solution to each well.[7]
-
Mix and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 517 nm (or 553 nm as specified by some kits).[1]
-
Calculate the percentage inhibition of absorbance and plot it as a function of the antioxidant concentration.
Data Summary
| Parameter | FeCl₃ Method | K₂S₂O₈ Method | Reference |
| Oxidizing Agent | Ferric Chloride (FeCl₃) | Potassium Persulfate (K₂S₂O₈) | [1][2] |
| Optimal pH | ~5.25 | ~5.6 | [1][2] |
| Wavelength (λmax) | ~505 nm, ~515 nm | ~517 nm, ~552 nm | [1][5][8] |
| Radical Stability | Less stable, prone to interference | More stable | [1][4] |
| Incubation Time (Radical Generation) | Can be variable, up to 12 hours | 3-4 hours | [1][5] |
| Reaction Time (with Antioxidant) | Rapid, stable endpoint | Rapid (e.g., 100 seconds), stable endpoint | [1] |
Visual Guides
Caption: Workflow for generating the DMPD radical cation.
Caption: Troubleshooting logic for inconsistent DMPD assay results.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 6. researchgate.net [researchgate.net]
- 7. bioquochem.com [bioquochem.com]
- 8. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
minimizing interference in spectrophotometric assays using DMPD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference in spectrophotometric assays utilizing N,N-dimethyl-p-phenylenediamine (DMPD).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DMPD spectrophotometric assay?
A1: The DMPD assay is based on the formation of a stable and colored radical cation of DMPD (DMPD•+) in an acidic environment and in the presence of an oxidizing agent.[1] This radical cation has a characteristic absorbance maximum, typically measured around 505-553 nm.[1][2] When an antioxidant is introduced, it donates a hydrogen atom to the DMPD•+, causing a decolorization of the solution.[1] The extent of this color reduction is proportional to the antioxidant capacity of the sample.[1]
Q2: What are the common oxidizing agents used in the DMPD assay?
A2: The two most common oxidizing agents used to generate the DMPD•+ are ferric chloride (FeCl₃) and potassium persulfate (K₂S₂O₈).[2] While ferric chloride is traditionally used, potassium persulfate is often preferred as it helps to minimize interference from metal ions.[2]
Q3: What is the optimal pH for the DMPD assay?
A3: The DMPD assay is typically performed in an acidic acetate buffer. The optimal pH can vary slightly depending on the specific protocol and the oxidizing agent used, but it is generally in the range of 5.25 to 5.6.[2] Maintaining a consistent and optimal pH is crucial for the stability of the DMPD•+ and the reproducibility of the assay.[2]
Q4: How stable is the pre-formed DMPD•+ solution?
A4: The stability of the DMPD•+ solution can vary. When prepared with ferric chloride, it is recommended to use the solution shortly after preparation. The radical generated with potassium persulfate is generally considered more stable, lasting for several hours when stored in the dark at 4°C.[2] It is always best practice to prepare the DMPD•+ solution fresh for each experiment to ensure optimal performance.
Q5: Can this assay be used for both hydrophilic and lipophilic antioxidants?
A5: The standard DMPD assay is performed in an aqueous buffer system, making it suitable for hydrophilic antioxidants.[2] However, modifications to the protocol, such as the use of different solvents, may be necessary to assess the antioxidant capacity of lipophilic compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Color Development of DMPD•+ | 1. Incorrect pH of the acetate buffer. | 1. Verify the pH of the acetate buffer and adjust to the recommended range (typically 5.25-5.6).[2] |
| 2. Degraded DMPD reagent. | 2. Use a fresh stock of DMPD. Store DMPD powder protected from light and moisture. | |
| 3. Inactive or incorrect concentration of the oxidizing agent (FeCl₃ or K₂S₂O₈). | 3. Prepare fresh oxidizing agent solution. Ensure the correct final concentration is achieved in the reaction mixture. | |
| High Background Absorbance or Turbidity | 1. Sample is colored. | 1. Dilute the sample to a level where its intrinsic color does not significantly contribute to the absorbance at the measurement wavelength. Run a sample blank (sample + buffer without DMPD•+) and subtract the absorbance from the sample reading. |
| 2. Sample is turbid or contains particulate matter. | 2. Centrifuge the sample to pellet any precipitates. Filter the sample through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm). | |
| 3. Precipitation of sample components in the assay buffer. | 3. Check the solubility of your sample in the acetate buffer. If necessary, adjust the solvent composition, but be aware this may affect the assay performance. | |
| Inconsistent or Non-Reproducible Results | 1. Instability of the DMPD•+ radical. | 1. Prepare the DMPD•+ solution fresh before each experiment. Protect the solution from light and use it within its stability window. |
| 2. Fluctuations in incubation time. | 2. Standardize the incubation time for all samples and standards. The reaction is rapid, but a consistent endpoint reading is crucial.[1] | |
| 3. Variations in temperature. | 3. Perform the assay at a constant room temperature. Avoid placing the reaction plate or cuvettes near sources of heat or drafts. | |
| 4. Pipetting errors. | 4. Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, samples, and standards. | |
| Unexpectedly High Antioxidant Activity | 1. Interference from reducing agents in the sample matrix. | 1. Be aware of the presence of non-antioxidant reducing agents (e.g., ascorbic acid, glutathione) in your sample, as they can also reduce the DMPD•+. Consider sample purification or use of a different antioxidant assay for comparison. |
| 2. Presence of metal chelating agents. | 2. If your sample contains chelating agents, they may interfere with the assay, particularly when using ferric chloride as the oxidant. Consider using potassium persulfate instead. | |
| Unexpectedly Low or No Antioxidant Activity | 1. Incorrect pH for the antioxidant's activity. | 1. The antioxidant activity of some compounds is pH-dependent. Ensure the assay pH is optimal for the antioxidant you are studying. |
| 2. Low concentration of the antioxidant in the sample. | 2. Concentrate the sample or test a higher concentration if possible. | |
| 3. Degradation of the antioxidant. | 3. Ensure proper storage and handling of your samples to prevent degradation of the target antioxidant. |
Data Presentation: Interference in DMPD Assays
The presence of certain substances in the sample matrix can interfere with the DMPD assay, leading to inaccurate measurements of antioxidant activity. The table below summarizes potential interferences. Please note that the extent of interference can be concentration-dependent and may vary with the specific assay conditions.
| Interfering Substance | Potential Effect on Absorbance | Mechanism of Interference | Mitigation Strategies |
| Reducing Agents (e.g., Ascorbic Acid, Glutathione, Uric Acid) | Decrease | Directly reduce the DMPD•+, mimicking antioxidant activity. | Quantify the concentration of known reducing agents and subtract their contribution. Use alternative antioxidant assays (e.g., ORAC) for comparison. |
| Metal Ions (e.g., Fe²⁺) | Decrease | Can participate in Fenton-like reactions, generating other radicals that may interact with the DMPD•+ or the antioxidant, leading to an underestimation of antioxidant capacity.[2] | Use potassium persulfate instead of ferric chloride as the oxidizing agent.[2] The addition of a chelating agent like EDTA might be considered, but its own potential interference should be evaluated. |
| Chelating Agents (e.g., EDTA) | May Increase or Decrease | Can bind to metal ions, preventing their interference. However, some chelating agents may also directly interact with the DMPD•+ or the oxidant. | Use with caution and validate their effect in your specific assay conditions. Running appropriate controls with the chelating agent alone is essential. |
| Colored Compounds | Increase or Decrease | Can have intrinsic absorbance at the measurement wavelength, leading to artificially high or low readings. | Measure a sample blank (sample in buffer without DMPD•+) and subtract this value from the assay reading. Dilute the sample if the color is intense. |
| Turbidity/Particulates | Increase | Scatter light, leading to artificially high absorbance readings. | Centrifuge or filter the sample prior to analysis. |
Experimental Protocols
Key Experiment: DMPD Radical Scavenging Assay
This protocol provides a general methodology for determining the antioxidant capacity of a sample using the DMPD assay.
1. Reagent Preparation:
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100 mM DMPD Solution: Dissolve an appropriate amount of N,N-dimethyl-p-phenylenediamine dihydrochloride in deionized water. This solution should be prepared fresh.
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0.1 M Acetate Buffer (pH 5.25): Prepare by mixing solutions of 0.1 M acetic acid and 0.1 M sodium acetate until the desired pH is reached.
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Oxidizing Agent:
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Option A: 0.05 M Ferric Chloride (FeCl₃): Dissolve ferric chloride in deionized water.
-
Option B: 10 mM Potassium Persulfate (K₂S₂O₈): Dissolve potassium persulfate in deionized water.
-
2. Generation of the DMPD Radical Cation (DMPD•+):
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Using Ferric Chloride: Add 1 ml of the 100 mM DMPD solution to 100 ml of 0.1 M acetate buffer (pH 5.25). To this solution, add 0.2 ml of 0.05 M ferric chloride solution. Allow the solution to stand for about 10 minutes for the radical to form.
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Using Potassium Persulfate: Mix the DMPD solution with the potassium persulfate solution in acetate buffer. The exact ratios may need optimization, but a common starting point is to achieve a final DMPD concentration of around 1 mM and potassium persulfate of 0.1 mM. Allow the solution to incubate in the dark for a few hours to ensure complete radical generation.[2]
3. Spectrophotometric Measurement:
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Adjust the absorbance of the DMPD•+ solution with acetate buffer to a specific value at its absorbance maximum (e.g., 0.8-1.0 at 505 nm) to ensure the readings fall within the linear range of the spectrophotometer.
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Add a small volume of the antioxidant standard (e.g., Trolox) or sample to a cuvette containing the DMPD•+ solution.
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Mix and incubate for a standardized period (e.g., 10 minutes) at room temperature.[1]
-
Measure the decrease in absorbance at the wavelength of maximum absorbance for the DMPD•+.
4. Calculation:
The antioxidant activity is typically expressed as the percentage of inhibition of the DMPD•+ absorbance or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve prepared with Trolox.
Percentage Inhibition (%) = [(A₀ - A₁) / A₀] x 100
Where:
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A₀ is the absorbance of the DMPD•+ solution without the sample (control).
-
A₁ is the absorbance of the DMPD•+ solution with the sample.
Mandatory Visualizations
DMPD Assay Signaling Pathway
Caption: Reaction mechanism of the DMPD antioxidant assay.
Experimental Workflow for DMPD Assay
References
Technical Support Center: Synthesis of N,N-Dimethyl-p-phenylenediamine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-p-phenylenediamine Dihydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N,N-Dimethyl-p-phenylenediamine Dihydrochloride, providing potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time, temperature, or pressure. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjust reaction parameters as necessary. For catalytic hydrogenations, ensure adequate hydrogen pressure and reaction time.[1] |
| Catalyst Deactivation: Impurities in reagents or solvents can poison the catalyst (e.g., Raney Nickel, Pd/C). The catalyst may also be sensitive to air exposure. | Use high-purity reagents and anhydrous solvents. Handle air-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon). Consider increasing the catalyst loading. | |
| Poor Quality Starting Materials: Impure p-nitrochlorobenzene or N,N-dimethylaniline can lead to side reactions. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis. | |
| Product Loss During Workup: The product is water-soluble, and significant amounts can be lost during aqueous extraction and washing steps. | Minimize the volume of water used for washing. Perform multiple extractions with an organic solvent if isolating the free base before salt formation. | |
| Product is Colored (Pink, Red, or Brown) Instead of White/Grayish-White | Oxidation of the Product: N,N-Dimethyl-p-phenylenediamine and its dihydrochloride salt are highly sensitive to air and light, leading to the formation of colored oxidation products like Wurster's Red.[2] | Perform the reaction and purification steps under an inert atmosphere (nitrogen or argon). Use degassed solvents. Store the final product in a tightly sealed container under an inert gas, protected from light.[3][4] |
| Presence of Nitroso Impurities: Incomplete reduction of the nitro or nitroso intermediate can result in colored impurities. | Ensure the reduction step goes to completion. The use of a slight excess of the reducing agent might be necessary. Monitor the disappearance of the intermediate by TLC. | |
| Difficulty in Isolating the Dihydrochloride Salt | Hygroscopic Nature of the Product: The dihydrochloride salt is hygroscopic and can be difficult to handle and dry.[3][5] | Dry the final product under vacuum. Handle the product in a glove box or a dry atmosphere to prevent moisture absorption. |
| Improper pH for Precipitation: Incorrect pH during the salt formation step can lead to incomplete precipitation. | Ensure the solution is sufficiently acidic for the complete precipitation of the dihydrochloride salt. The pH should typically be adjusted to 1-2.[1] | |
| Scalability Issues | Hazardous Reagents and Solvents: Some older methods use hazardous solvents like pyridine, which are difficult to handle on a large scale.[1] | Opt for more modern and scalable methods that use less hazardous solvents like DMF or toluene.[1] |
| High-Pressure Reactions: Some protocols require high-pressure reactors, which may not be readily available in all laboratories.[1] | If high-pressure equipment is not available, consider alternative reduction methods that can be performed at atmospheric pressure, such as using SnCl2/HCl or catalytic transfer hydrogenation. | |
| Waste Generation: The use of stoichiometric metal reductants like zinc or tin generates significant amounts of inorganic waste, which can be problematic for large-scale synthesis.[1] | Catalytic hydrogenation is a greener alternative as it produces minimal waste. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for N,N-Dimethyl-p-phenylenediamine Dihydrochloride?
A1: The most prevalent synthetic pathways start from either p-nitrochlorobenzene or N,N-dimethylaniline.
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From p-nitrochlorobenzene: This involves a nucleophilic aromatic substitution with dimethylamine, followed by the reduction of the intermediate p-nitro-N,N-dimethylaniline.
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From N,N-dimethylaniline: This route proceeds via nitrosation to form p-nitroso-N,N-dimethylaniline, which is then reduced to the desired product.[6]
Q2: How should I store the final product to prevent degradation?
A2: N,N-Dimethyl-p-phenylenediamine dihydrochloride is sensitive to light, air, and moisture.[3][4] It should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere such as nitrogen or argon, and kept in a cool, dry place.
Q3: My final product is a pinkish powder. Can I still use it?
A3: A pinkish hue indicates some degree of oxidation. For applications where high purity is critical, such as in drug development, purification by recrystallization may be necessary. For other applications, the slightly oxidized product might still be usable, but it is advisable to assess its purity first.
Q4: What are the key safety precautions I should take during the synthesis?
A4: N,N-Dimethyl-p-phenylenediamine and its salts are toxic if inhaled, ingested, or in contact with skin.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reagents used in the synthesis, such as Raney Nickel, can be pyrophoric and require careful handling.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can track the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Experimental Protocols
Protocol 1: Synthesis from p-Nitrochlorobenzene via Catalytic Hydrogenation
This protocol is adapted from a scalable and high-yield process.[1]
Step 1: Synthesis of N,N-Dimethyl-4-nitroaniline
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In a pressure reactor, charge 4-chloro-nitro-benzene (500.0g, 3.17 mol), dimethylformamide (DMF, 2.0 L), N,N-dimethylamine hydrochloride (466.0g, 5.71 mol), and sodium bicarbonate (740.0g, 8.8 mol).
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Heat the mixture to 120°C with stirring (500 RPM) for 2 hours. The pressure will increase during the reaction.
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After completion (monitored by TLC), cool the reactor and quench the reaction mixture in water.
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Filter the slurry and wash the wet cake with water.
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Dry the product to obtain N,N-Dimethyl-4-nitroaniline.
Step 2: Synthesis of N,N-Dimethyl-p-phenylenediamine Dihydrochloride
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In a pressure reactor, charge N,N-dimethyl-4-nitroaniline (500.0g, 3.0 mol), Raney Nickel (50.0g), and ethanol (2.5 L).
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Flush the reactor with nitrogen and then with hydrogen.
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Pressurize the reactor with hydrogen to 5 kg/cm ² and maintain at 45°C for 2 hours.
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After the reaction is complete (monitored by TLC), filter off the catalyst.
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Adjust the pH of the filtrate to 1-2 using isopropanolic HCl.
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Stir for 1 hour, then filter the resulting slurry and wash with ethanol.
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Dry the product under vacuum to obtain N,N-Dimethyl-p-phenylenediamine dihydrochloride.
Protocol 2: Synthesis from p-Nitrosodimethylaniline using Stannous Chloride
This protocol is a classic laboratory-scale method.[6]
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In a round-bottom flask, prepare a warm solution of stannous chloride (225 g) in concentrated hydrochloric acid (450 ml).
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In small portions, add p-nitrosodimethylaniline (50 g) to the warm solution. Control the temperature by occasional cooling.
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After the addition is complete, reflux the mixture for 90 minutes.
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Cool the flask. The double tin salt of the product may precipitate. Complete the precipitation by saturating the mixture with hydrogen chloride gas at 0°C.
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Filter the salt and dissolve it in water.
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To prevent air oxidation, cover the aqueous solution with a layer of ether.
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Add ice to the solution and then slowly add a 50% sodium hydroxide solution to liberate the free base, which will be extracted into the ether layer.
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Separate the ether layer and perform additional extractions of the aqueous layer with ether.
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Combine the ethereal extracts, dry over anhydrous sodium sulfate, and evaporate the ether.
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The free base can then be converted to the dihydrochloride salt by dissolving it in a suitable solvent and bubbling dry hydrogen chloride gas through the solution.
Quantitative Data Summary
| Synthesis Route | Starting Material | Reducing Agent | Solvent | Temperature | Pressure | Yield | Purity | Reference |
| Route 1 | p-Nitrochlorobenzene | Raney Nickel / H₂ | DMF/Ethanol | 120°C / 45°C | ~20 kg/cm ² / 5 kg/cm ² | 99% | 99% (HPLC) | [1] |
| Route 2 | p-Nitrochlorobenzene | Zinc Powder | Hydrochloric Acid | ~30°C | Atmospheric | Not specified | Not specified | [5] |
| Route 3 | p-Nitrosodimethylaniline | Stannous Chloride | Hydrochloric Acid | Reflux | Atmospheric | ~72% (of free base) | Not specified | [6] |
Visualizations
Caption: Overview of two primary synthesis routes for N,N-Dimethyl-p-phenylenediamine Dihydrochloride.
Caption: A logical workflow for troubleshooting low product yield during synthesis.
References
Technical Support Center: Purification of Crude N,N-Dimethyl-m-phenylenediamine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N-Dimethyl-m-phenylenediamine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route used. If prepared by the reduction of a nitro-aniline precursor, impurities may include the starting nitro compound, partially reduced intermediates, and other isomers such as ortho- and para-phenylenediamines.[1][2] Incomplete methylation during synthesis can also lead to the presence of monomethylated or unmethylated phenylenediamine. Oxidation of the product upon exposure to air and light is a common issue, leading to discoloration.[3]
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is a highly effective and commonly used method for purifying aromatic amine dihydrochlorides. A recommended approach involves dissolving the crude material in a minimal amount of hot acidic water, followed by treatment with decolorizing charcoal and precipitation of the purified salt by adding concentrated hydrochloric acid and cooling.[4]
Q3: Why does my this compound sample darken over time?
A3: Aromatic amines, including this compound, are susceptible to oxidation when exposed to air and light, which causes the formation of colored impurities.[3] Proper storage in a cool, dark place under an inert atmosphere is recommended to minimize degradation.
Q4: Can I use column chromatography to purify this compound?
A4: While possible, column chromatography of the free base is more common than for the dihydrochloride salt. The salt is highly polar and may have poor solubility in typical organic solvents used for chromatography. If this method is considered, it would likely involve converting the salt to the free base, purifying by normal or reverse-phase chromatography, and then converting it back to the dihydrochloride salt.
Q5: What solvents are suitable for the recrystallization of this compound?
A5: Due to its salt nature, this compound is soluble in polar solvents like water and ethanol. A common recrystallization technique for similar aromatic amine dihydrochlorides involves using a mixture of water and concentrated hydrochloric acid.[4] The addition of concentrated hydrochloric acid decreases the solubility of the dihydrochloride salt, promoting crystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is highly colored (pink, brown, or dark grey) | Oxidation of the amine groups. | - During recrystallization, add a small amount of a reducing agent like stannous chloride (SnCl₂) to the acidic solution to prevent oxidation.[4] - Treat the hot, dissolved solution with activated decolorizing charcoal to adsorb colored impurities.[4] - Ensure the purification process is carried out promptly and minimize exposure to air. |
| Low purity after recrystallization | - Incomplete removal of isomers (o- and p-isomers). - Presence of unreacted starting materials or byproducts. | - For removal of isomeric impurities, methods involving the formation of metal salt complexes that selectively precipitate the ortho and para isomers can be employed prior to final purification.[1][2] - Ensure complete dissolution in the hot solvent to leave behind insoluble impurities, followed by hot filtration. |
| Poor crystal formation or oiling out during recrystallization | - The solution is supersaturated, leading to rapid precipitation. - The presence of significant impurities inhibiting crystal lattice formation. | - Cool the solution slowly to encourage the formation of well-defined crystals. - Try adding the precipitating agent (e.g., concentrated HCl) gradually with stirring. - If an oil forms, try to redissolve it by gentle heating and then cool it down more slowly, possibly with scratching the inside of the flask to induce crystallization. |
| Product is unstable and discolors quickly after purification | Residual moisture or acidic impurities can catalyze degradation. | - Ensure the purified crystals are thoroughly washed with a small amount of cold, concentrated hydrochloric acid to remove any remaining soluble impurities.[4] - Dry the product thoroughly under vacuum over a suitable desiccant like solid sodium hydroxide.[4] - Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. |
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a validated procedure for the purification of o-phenylenediamine dihydrochloride and may require optimization for the m-isomer.[4]
Materials:
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Crude this compound
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Concentrated hydrochloric acid (HCl)
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Deionized water
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Stannous chloride (SnCl₂), optional for decolorization
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Activated decolorizing charcoal
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Ice-salt bath
Procedure:
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In a fume hood, dissolve the crude this compound in a minimal amount of a hot mixture of concentrated hydrochloric acid and water (e.g., a 2:1 or 3:2 ratio of acid to water). The goal is to achieve a saturated solution at an elevated temperature.
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If the solution is colored, add a small amount of stannous chloride (approximately 1-2% by weight of the crude product) to the hot solution to reduce oxidized impurities.[4]
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Add a small amount of activated decolorizing charcoal (about 1-2% of the solute weight) to the hot solution and maintain the heat for a few minutes with gentle swirling.
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Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities. The filtrate should be colorless or pale yellow.
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To the hot, clear filtrate, slowly add additional concentrated hydrochloric acid. This will decrease the solubility of the dihydrochloride salt.
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Cool the mixture thoroughly in an ice-salt bath to induce crystallization.
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Collect the colorless crystals by suction filtration.
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Wash the crystals with a small amount of cold, concentrated hydrochloric acid.[4]
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Dry the purified crystals in a vacuum desiccator over solid sodium hydroxide to remove residual acid and water.[4]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the recrystallization of this compound.
References
avoiding byproduct formation in N,N-Dimethyl-m-phenylenediamine dihydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N,N-Dimethyl-m-phenylenediamine dihydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the critical reduction step of N,N-Dimethyl-3-nitroaniline and the subsequent dihydrochloride salt formation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reduction of the nitro group. | - Ensure the catalyst (e.g., Raney Nickel, Pd/C) is active and used in the appropriate amount.- Increase hydrogen pressure and/or reaction time during catalytic hydrogenation.- Optimize reaction temperature; higher temperatures can increase the reaction rate but may also lead to byproduct formation. |
| Loss of product during workup and isolation. | - Ensure complete precipitation of the dihydrochloride salt by adjusting the pH to the acidic range (pH 1-2) with a suitable HCl source (e.g., HCl in isopropanol).- Use an appropriate anti-solvent to aid precipitation and minimize solubility of the product in the reaction mixture.- Carefully wash the filtered product with a cold, non-polar solvent to remove impurities without dissolving the product. | |
| Product Discoloration (Pink, Purple, or Brown) | Oxidation of the amine groups in N,N-Dimethyl-m-phenylenediamine. | - Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[1] - Use degassed solvents.- Store the final product in a dark, cool, and dry place under an inert atmosphere. |
| Presence of colored byproducts. | - See the section on "Formation of Colored Byproducts" below. | |
| Incomplete Reaction (Presence of Starting Material) | Inefficient catalysis. | - Check the quality and activity of the catalyst. Consider using a fresh batch.- Ensure proper mixing to maintain good contact between the substrate, catalyst, and hydrogen. |
| Insufficient hydrogen supply. | - Ensure the system is properly sealed and pressurized with hydrogen.- Monitor the hydrogen uptake to gauge the reaction progress. | |
| Formation of Tarry or Oily Byproducts | Polymerization or degradation of the product or intermediates. | - Maintain careful control over the reaction temperature to avoid overheating.- Ensure the starting materials and solvents are pure and free from contaminants that could catalyze side reactions. |
| Condensation reactions of intermediates. | - Optimize the reaction conditions (pH, temperature, catalyst) to favor the desired reduction pathway over condensation pathways. | |
| Difficulty in Isolating the Dihydrochloride Salt | Product is too soluble in the reaction solvent. | - After the reduction is complete and the catalyst is removed, concentrate the reaction mixture before adding the HCl solution.- Add a suitable anti-solvent (e.g., diethyl ether, hexane) to induce precipitation. |
| Incorrect pH for precipitation. | - Carefully adjust the pH to 1-2 to ensure complete protonation of both amine groups. Use a pH meter for accurate measurement. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: While specific data for the meta-isomer is limited, byproducts can be inferred from the general mechanism of nitroarene reduction. Potential byproducts include:
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Incomplete reduction products: N,N-Dimethyl-3-nitrosoaniline and N-(3-(dimethylamino)phenyl)hydroxylamine. These intermediates can be formed if the reduction is not carried to completion.
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Condensation products: Azoxy and azo compounds can form from the reaction between the nitroso and hydroxylamine intermediates.[2][3] These are often highly colored impurities.
-
Oxidation products: The final product, N,N-Dimethyl-m-phenylenediamine, is susceptible to oxidation, which can lead to the formation of colored quinone-imine species, especially when exposed to air.[4][5]
Q2: How can I minimize the formation of colored byproducts?
A2: To minimize colored impurities:
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Ensure complete reduction: Drive the reaction to completion to consume the nitroso and hydroxylamine intermediates that can form colored azo and azoxy compounds.
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Control reaction conditions: The formation of condensation byproducts is often pH and temperature-dependent. Maintaining neutral or slightly acidic conditions during the reduction can sometimes minimize these side reactions.
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Work under an inert atmosphere: As the product is sensitive to air oxidation, performing the reaction, workup, and storage under an inert atmosphere (nitrogen or argon) is crucial to prevent the formation of colored oxidation products.[1]
Q3: What is the best way to purify the final product?
A3: Recrystallization is a common and effective method for purifying this compound.
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Solvent selection: A solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures is ideal. A mixed solvent system, such as ethanol/water or isopropanol/diethyl ether, can be effective.
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Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, activated carbon can be added to the hot solution to adsorb them. Hot filter the solution to remove the activated carbon and any insoluble impurities. Allow the filtrate to cool slowly to form well-defined crystals. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Q4: My final product is a salt. How does this affect its stability and handling?
A4: The dihydrochloride salt is generally more stable and less susceptible to air oxidation than the free base. However, it is often hygroscopic and should be stored in a tightly sealed container in a desiccator. The salt form also makes it soluble in polar solvents like water and ethanol.
Experimental Protocols
Synthesis of N,N-Dimethyl-3-nitroaniline (Precursor)
A common route to N,N-Dimethyl-m-phenylenediamine is through the reduction of N,N-Dimethyl-3-nitroaniline. The synthesis of this precursor is a critical first step.
| Parameter | Value |
| Reactants | m-Nitroaniline, Methylating agent (e.g., Dimethyl sulfate, Methyl iodide) |
| Solvent | Aprotic polar solvent (e.g., THF, DMF) |
| Base | Non-nucleophilic base (e.g., Potassium carbonate, Triethylamine) |
| Temperature | Varies depending on the methylating agent, typically room temperature to gentle heating. |
| Reaction Time | Typically several hours to overnight, monitored by TLC. |
General Procedure:
-
Dissolve m-nitroaniline in the chosen solvent in a round-bottom flask equipped with a stirrer and under an inert atmosphere.
-
Add the base to the solution.
-
Slowly add the methylating agent dropwise at a controlled temperature.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Catalytic Hydrogenation of N,N-Dimethyl-3-nitroaniline to N,N-Dimethyl-m-phenylenediamine
This protocol outlines the reduction of the nitro group to an amine.
| Parameter | Value |
| Reactant | N,N-Dimethyl-3-nitroaniline |
| Catalyst | Raney Nickel or 5-10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol, Methanol, or Ethyl Acetate |
| Hydrogen Pressure | 1-5 bar |
| Temperature | Room temperature to 45°C[6] |
| Reaction Time | 2-12 hours, monitored by TLC or hydrogen uptake. |
General Procedure:
-
In a pressure reactor, dissolve N,N-Dimethyl-3-nitroaniline in the solvent.
-
Carefully add the catalyst under an inert atmosphere.
-
Seal the reactor and flush it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at the specified temperature until the reaction is complete (cessation of hydrogen uptake or disappearance of starting material by TLC).
-
Carefully vent the reactor and flush with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent.
Formation of this compound
This final step converts the free base into its more stable salt form.
General Procedure:
-
Take the filtrate from the catalytic hydrogenation step.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise while stirring until the pH of the solution is between 1 and 2.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for a period to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., ethanol or diethyl ether).
-
Dry the product under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential byproduct formation pathways in the reduction of N,N-Dimethyl-3-nitroaniline.
References
- 1. prepchem.com [prepchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 6. Bot Verification [rasayanjournal.co.in]
safe handling of air and light-sensitive N,N-dimethyl-p-phenylenediamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and use of N,N-dimethyl-p-phenylenediamine (DMPD).
Frequently Asked Questions (FAQs)
Q1: What is N,N-dimethyl-p-phenylenediamine and what are its common applications?
N,N-dimethyl-p-phenylenediamine is an organic compound that appears as a colorless to reddish-violet solid.[1][2] It is sensitive to air and light.[3] DMPD is utilized as a redox indicator and an intermediate in the synthesis of dyes, such as methylene blue.[2][4][5] It also finds application in antioxidant assays and for the detection of certain substances like chloroamine in water.[2][4]
Q2: What are the primary hazards associated with N,N-dimethyl-p-phenylenediamine?
DMPD is toxic if swallowed, inhaled, or absorbed through the skin.[6][7] It can cause skin and eye irritation, and may lead to an allergic skin reaction. Exposure can also affect the central nervous system.
Q3: How should I properly store N,N-dimethyl-p-phenylenediamine?
Store N,N-dimethyl-p-phenylenediamine in a tightly closed container in a cool, dry, and well-ventilated area.[8] It should be protected from light and air.[3] For long-term stability, storing under an inert gas is recommended.[4]
Q4: What personal protective equipment (PPE) is required when handling this compound?
When handling N,N-dimethyl-p-phenylenediamine, it is essential to use appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical splash goggles or a face shield.[6]
-
Skin Protection: Protective gloves (nitrile rubber is a suitable option) and appropriate protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust.[3][9]
Q5: What should I do in case of accidental exposure?
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Troubleshooting Guide
Problem 1: The N,N-dimethyl-p-phenylenediamine in the bottle has darkened and appears discolored.
-
Cause: This is a common sign of degradation due to exposure to air and/or light. The pure compound is typically a light-colored solid, but it darkens upon oxidation.
-
Solution: For applications requiring high purity, the discolored compound may need to be purified. For less sensitive applications, it may still be usable, but a small-scale test is recommended to confirm its efficacy. To prevent this, always store the compound in a tightly sealed, opaque container, and consider flushing the container with an inert gas like nitrogen or argon before sealing.[3]
Problem 2: My reaction involving N,N-dimethyl-p-phenylenediamine is not proceeding as expected or is giving low yields.
-
Cause 1: Degraded Reagent: As mentioned above, the reagent's quality may have diminished due to improper storage.
-
Solution 1: Use a fresh bottle of N,N-dimethyl-p-phenylenediamine or purify the existing stock.
-
Cause 2: Incompatible Reagents: N,N-dimethyl-p-phenylenediamine is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][10]
-
Solution 2: Review the reaction scheme to ensure no incompatible substances are being used.
-
Cause 3: Atmospheric Oxygen: The presence of oxygen can interfere with reactions involving this air-sensitive compound.
-
Solution 3: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Problem 3: The N,N-dimethyl-p-phenylenediamine has solidified in the bottle and is difficult to dispense.
-
Cause: The melting point of N,N-dimethyl-p-phenylenediamine is near room temperature (around 34-36 °C).[4][7][10] Depending on the ambient temperature, it can exist as a solid or a liquid. If it has solidified, it may be because the laboratory temperature is below its melting point.
-
Solution: Gently warm the bottle in a warm water bath to melt the contents for easier dispensing. Do not use a direct flame or a very hot plate, as this could lead to decomposition.
Quantitative Data
| Property | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol [7] |
| Appearance | Colorless to reddish-violet solid[1][2] |
| Melting Point | 34-36 °C[4][7][10] |
| Boiling Point | 262 °C at 760 mmHg[7][10] |
| Solubility | Soluble in chloroform and water (10 mg/mL).[4] Also soluble in general organic solvents and hydrochloric acid.[10] |
Experimental Protocols
Protocol 1: Purification of N,N-dimethyl-p-phenylenediamine by Vacuum Distillation
This protocol is for purifying N,N-dimethyl-p-phenylenediamine that has discolored due to oxidation.
Materials:
-
Discolored N,N-dimethyl-p-phenylenediamine
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Place the impure N,N-dimethyl-p-phenylenediamine into a round-bottom flask.
-
Assemble the vacuum distillation apparatus. It is crucial to ensure all glass joints are properly sealed.
-
Cover the apparatus with aluminum foil to protect the compound from light during distillation.
-
Begin flushing the system with a gentle stream of inert gas.
-
Slowly apply vacuum to the system.
-
Once the desired vacuum is reached, begin to gently heat the round-bottom flask using a heating mantle.
-
Collect the fraction that distills at the appropriate boiling point for the applied pressure (e.g., 146-148 °C at 24 mmHg).[11]
-
The purified product should be a colorless to pale yellow liquid that will solidify upon cooling.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum under a positive pressure of inert gas.
-
Store the purified product under an inert atmosphere in a sealed, opaque container.
Protocol 2: Preparation of Wurster's Blue Radical Cation for Antioxidant Assays
This protocol describes the generation of the colored radical cation of DMPD, often referred to as Wurster's Blue, which is used in some antioxidant capacity assays.
Materials:
-
Purified N,N-dimethyl-p-phenylenediamine (DMPD)
-
Suitable buffer solution (e.g., acetate buffer, pH 5.25)
-
An oxidizing agent (e.g., a solution of ferric chloride, FeCl₃)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DMPD in the chosen buffer.
-
In a separate container, prepare a solution of the oxidizing agent.
-
To generate the Wurster's Blue radical cation (DMPD•+), add a specific volume of the oxidizing agent solution to the DMPD solution. The solution should turn a stable pink or violet color.
-
The absorbance of the resulting colored solution can be measured using a spectrophotometer at its maximum absorbance wavelength (around 550 nm).[12]
-
To measure the antioxidant capacity of a sample, the sample is added to the colored DMPD•+ solution. The decrease in absorbance, corresponding to the scavenging of the radical cation by antioxidants in the sample, is then measured.
Visualizations
References
- 1. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethyl-1,4-phenylenediamine | 99-98-9 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. chemodex.com [chemodex.com]
- 5. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. nbinno.com [nbinno.com]
- 8. abdurrahmanince.net [abdurrahmanince.net]
- 9. fishersci.be [fishersci.be]
- 10. chembk.com [chembk.com]
- 11. prepchem.com [prepchem.com]
- 12. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Utilizing Phenylenediamine-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the validation of methods is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of analytical methods that utilize phenylenediamine derivatives, focusing on the widely employed N,N-Dimethyl-p-phenylenediamine (DMPD) and N,N-Diethyl-p-phenylenediamine (DPD). While the initial topic of interest was N,N-Dimethyl-m-phenylenediamine dihydrochloride, extensive review of analytical methodologies reveals that the para-isomer (p-phenylenediamine) is the predominantly utilized reagent in validated analytical techniques for colorimetric determinations.
This guide will delve into two primary applications of p-phenylenediamine-based reagents: the determination of residual chlorine in water analysis and the oxidase test for microbial identification. We will objectively compare the performance of these methods with established alternatives, supported by experimental data and detailed protocols.
Part 1: Determination of Residual Chlorine
The accurate measurement of residual chlorine is critical in water treatment and disinfection processes. The DPD colorimetric method, which utilizes a p-phenylenediamine derivative, is a cornerstone of this analysis.
Method Comparison
The following table summarizes the performance characteristics of the DPD colorimetric method and its common alternatives for the determination of total residual chlorine.
| Parameter | DPD Colorimetric (SM 4500-Cl G) | Amperometric Titration (SM 4500-Cl D) | Iodometric Titration (SM 4500-Cl B) | Syringaldazine (FACTS) (SM 4500-Cl H) |
| Principle | Colorimetric | Electrochemical | Titrimetric | Colorimetric |
| Limit of Detection (LOD) | ~0.01 mg/L[1] | <0.2 mg/L (low-level method available)[2] | ~0.04 mg/L (with 1000 mL sample)[3] | Not specified, applicable range starts at 0.1 mg/L[4] |
| Linear Range | 0.2 - 4.0 mg/L[5][6] | Not applicable (titrimetric) | > 1 mg/L[3] | 0.1 - 10 mg/L[4] |
| Precision (RSD%) | 27.6% at 0.66 mg/L (interlaboratory)[7] | High precision, considered a standard of comparison[2] | Method dependent | Not specified |
| Interferences | Oxidized manganese, iron, chromate, monochloramine (in free chlorine test)[1] | Not significantly affected by color, turbidity, iron, manganese, or nitrite.[2] Nitrogen trichloride and chlorine dioxide can interfere with free chlorine measurement.[8] | Oxidized manganese, other oxidizing and reducing agents, color, and turbidity can affect the endpoint.[3] | Unaffected by significant concentrations of monochloramine, dichloramine, nitrate, nitrite, and oxidized manganese.[4] Other strong oxidizing agents will interfere.[4] |
| Advantages | Simple, rapid, suitable for field use.[9] | High accuracy and precision, considered a reference method.[2] | Inexpensive, uses common lab reagents. | Specific for free chlorine.[4] |
| Disadvantages | Susceptible to interferences, reagent stability can be a concern. | Requires more operator skill and specialized equipment.[8][9] | Not suitable for low concentrations, endpoint detection can be subjective.[3] | Reagent can be unstable. |
Experimental Protocols
Principle: Chlorine and chloramines stoichiometrically liberate iodine from potassium iodide at a pH of 4 or less. The liberated iodine reacts with N,N-diethyl-p-phenylenediamine (DPD) to produce a red-colored solution. The intensity of the color is proportional to the total chlorine concentration and is measured spectrophotometrically.[6]
Procedure:
-
To a suitable flask, add 0.5 mL of phosphate buffer solution.
-
Add 0.5 mL of DPD reagent.
-
Add approximately 0.1 g of potassium iodide.
-
Add 10 mL of the water sample and mix.
-
Allow the reaction to proceed for 2 minutes.[7]
-
Measure the absorbance at 515 nm using a spectrophotometer.
-
Determine the chlorine concentration from a calibration curve prepared with known standards.
Principle: This method is based on the principle of polarography. A constant voltage is applied across two electrodes immersed in the sample, and the resulting current is measured. The sample is titrated with a standard reducing agent (e.g., phenylarsine oxide), which reacts with the chlorine. The endpoint is detected by a sharp change in the current when all the chlorine has been consumed.[9]
Procedure:
-
Standardize the amperometric titrator according to the manufacturer's instructions.
-
Place a 200 mL sample in the titrator vessel.
-
For total chlorine, add an excess of potassium iodide and adjust the pH to between 3.5 and 4.5.
-
Titrate with a standardized solution of phenylarsine oxide (0.00564 N).
-
The endpoint is reached when the addition of the titrant no longer produces a change in the instrument's galvanometer reading.
-
Calculate the chlorine concentration based on the volume of titrant used.
Reaction Mechanism and Workflow
DPD reaction mechanism for chlorine detection.
A typical workflow for analytical method validation.
Part 2: The Oxidase Test
The oxidase test is a crucial biochemical assay for the differentiation of microorganisms based on the presence of the cytochrome c oxidase enzyme. N,N-Dimethyl-p-phenylenediamine dihydrochloride is a key reagent in one of the traditional methods for this test.
Reagent Comparison
The two most common reagents for the oxidase test are compared below.
| Parameter | Gordon and McLeod's Reagent | Kovács' Reagent |
| Active Compound | 1% N,N-Dimethyl-p-phenylenediamine dihydrochloride[10][11] | 1% N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride[10][11] |
| Principle | Acts as an artificial electron donor for cytochrome c oxidase, forming a colored product upon oxidation.[11] | Acts as an artificial electron donor for cytochrome c oxidase, forming a colored product upon oxidation.[10][11] |
| Positive Reaction | Development of a red to black color within 10-30 minutes.[10] | Rapid development of a dark purple color, typically within 5-10 seconds.[10] |
| Sensitivity | Less sensitive.[10] | More sensitive and provides a quicker reaction.[10] |
| Advantages | Historically significant. | Faster and clearer results.[12] |
| Disadvantages | Slower reaction time. | Reagent is less stable and more expensive.[13] |
Experimental Protocols
Principle: The cytochrome oxidase enzyme present in some bacteria will oxidize the N,N-Dimethyl-p-phenylenediamine reagent, resulting in a color change.
Procedure:
-
Place a piece of filter paper in a sterile petri dish.
-
Add 2-3 drops of Gordon and McLeod's reagent to the filter paper.[14]
-
Using a platinum loop or a sterile wooden applicator stick (nichrome wire can give false-positive results), pick a well-isolated colony from a fresh (18-24 hour) culture.
-
Smear the colony onto the reagent-impregnated filter paper.
-
Observe for a color change. A positive result is indicated by the development of a red to black color within 10-30 minutes.[10]
Principle: The more sensitive Kovács' reagent is rapidly oxidized by cytochrome c oxidase to form a dark purple compound, indophenol blue.[10]
Procedure:
-
Soak a small piece of filter paper in 1% Kovács' oxidase reagent and let it dry (or add 1-2 drops of fresh reagent to the paper).[10]
-
Using a platinum loop or a sterile wooden applicator stick, pick a well-isolated colony from a fresh (18-24 hour) culture.
-
Smear the colony onto the treated filter paper.
-
Observe for a color change. A positive reaction is indicated by the development of a dark purple color within 5-10 seconds.[10] A delayed positive reaction may occur within 60-90 seconds.[10]
Biochemical Pathway
Biochemical pathway of the oxidase test.
Conclusion
The validation of analytical methods is a critical process in ensuring the quality and reliability of scientific data. While this compound has limited application in standard analytical methods, its para-isomer is a fundamental component of the widely used DPD method for residual chlorine analysis and the Gordon and McLeod oxidase test.
The DPD colorimetric method offers a simple and rapid means for determining residual chlorine, making it suitable for both laboratory and field applications. However, for the highest accuracy and in complex matrices, the amperometric titration method remains the gold standard, albeit with greater operational complexity.
In the realm of microbiology, the oxidase test is an indispensable tool for bacterial identification. While the Gordon and McLeod reagent is of historical importance, the Kovács' reagent, utilizing N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride, is now preferred due to its superior sensitivity and faster reaction time.
The selection of an appropriate analytical method should always be guided by the specific requirements of the analysis, including the desired level of accuracy and precision, sample matrix, available equipment, and throughput needs. This guide provides the foundational data and protocols to assist researchers, scientists, and drug development professionals in making informed decisions for the validation and implementation of these essential analytical techniques.
References
- 1. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 2. edgeanalytical.com [edgeanalytical.com]
- 3. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 4. NEMI Method Summary - 4500-Cl H [nemi.gov]
- 5. NEMI Method Summary - 330.5 [nemi.gov]
- 6. Analytical Method [keikaventures.com]
- 7. scribd.com [scribd.com]
- 8. NEMI Method Summary - 4500-Cl D [nemi.gov]
- 9. dec.vermont.gov [dec.vermont.gov]
- 10. asm.org [asm.org]
- 11. Oxidase test - Wikipedia [en.wikipedia.org]
- 12. microbenotes.com [microbenotes.com]
- 13. rcpath.org [rcpath.org]
- 14. cdhfinechemical.com [cdhfinechemical.com]
A Comparative Guide to N,N-Dimethyl-p-phenylenediamine and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is critical for accurate and efficient experimentation. This guide provides a detailed, data-driven comparison between N,N-Dimethyl-p-phenylenediamine (DMPD) and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), two structurally similar aromatic amines with distinct performance characteristics in key biochemical and microbiological assays.
Both DMPD and TMPD are widely used as redox indicators and substrates for oxidoreductase enzymes. Their utility stems from their ability to undergo one-electron oxidation to form intensely colored and stable radical cations, known as Wurster's radicals. DMPD forms a red-violet radical cation called Wurster's Red, while TMPD forms a deep blue-purple radical cation known as Wurster's Blue.[1] However, the addition of two extra methyl groups in TMPD significantly alters its electrochemical properties and performance, most notably in the widely used oxidase test.
Quantitative Data Summary
The key chemical, physical, and electrochemical properties of DMPD and TMPD are summarized below. These differences underpin their varied performance in experimental applications.
Table 1: General and Physicochemical Properties
| Property | N,N-Dimethyl-p-phenylenediamine (DMPD) | N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) |
| Synonyms | p-Aminodimethylaniline, DMPPDA, 4-(Dimethylamino)aniline[1] | Wurster's reagent, 1,4-Bis(dimethylamino)benzene, TMPPD[2] |
| CAS Number | 99-98-9[1] | 100-22-1[2] |
| Molecular Formula | C₈H₁₂N₂[1] | C₁₀H₁₆N₂[2] |
| Molecular Weight | 136.20 g/mol [1] | 164.25 g/mol [2] |
| Appearance | Colorless to yellow solid[1][3] | Grey or off-white solid[2] |
| Melting Point | 34-36 °C[3] | 49-51 °C[2] |
| Boiling Point | 262 °C[1] | 260 °C[2] |
Table 2: Redox and Spectrophotometric Properties
| Property | DMPD Radical (Wurster's Red) | TMPD Radical (Wurster's Blue) |
| Midpoint Redox Potential (E°') | Not readily available | +0.276 V (vs. SHE)[4] |
| λmax (Wavelength of Max Absorbance) | ~550 nm | 563 nm, 611 nm |
| Molar Extinction Coefficient (ε) | 9,800 M⁻¹cm⁻¹ at 550 nm | 12,500 M⁻¹cm⁻¹ at 563 nm, 12,200 M⁻¹cm⁻¹ at 611 nm |
Performance Comparison in Key Applications
The most significant performance difference between DMPD and TMPD is observed in the oxidase test , a critical procedure in diagnostic microbiology for identifying bacteria containing the enzyme cytochrome c oxidase.
-
Sensitivity and Speed: TMPD, the active component of the Kovács oxidase reagent , provides a much faster and more sensitive reaction compared to DMPD, which is used in the older Gordon and McLeod reagent .[5] Oxidase-positive organisms yield a dark purple color within 5-10 seconds with the Kovács reagent.[2] In contrast, with the Gordon and McLeod reagent, a positive reaction is indicated by a color change to red within 10-30 minutes or black within 60 minutes.[1][2] This rapid result is a major advantage of TMPD in clinical and research settings.
-
Reagent Stability: The radical cation of TMPD, Wurster's Blue, is noted for its stability, which contributes to its reliability as a redox indicator.[6] The increased steric hindrance from the four methyl groups helps protect the radical center, enhancing its persistence in solution compared to Wurster's Red.
-
Peroxidase Assays: Both compounds serve as reducing co-substrates for heme peroxidases.[4][7] Upon one-electron oxidation by the enzyme, they form their respective colored radical cations, allowing for spectrophotometric monitoring of enzyme activity. The higher molar extinction coefficient of Wurster's Blue (from TMPD) can offer greater sensitivity in these assays.[8]
Visualized Mechanisms and Workflows
Redox Reaction Mechanism
The fundamental reaction for both compounds is a one-electron oxidation to form a stable, colored radical cation.
Experimental Workflow: Microbiological Oxidase Test
The following diagram outlines the standardized filter paper method for the oxidase test, a primary application for these reagents.
Experimental Protocols
Below are detailed protocols for the microbiological oxidase test using both DMPD and TMPD-based reagents. The primary difference lies in the reagent formulation and the interpretation timeframe.
Protocol 1: Oxidase Test using Kovács Reagent (TMPD)
This is the most common and recommended method due to its speed and clarity.
Materials:
-
1% N,N,N′,N′-tetramethyl-p-phenylenediamine dihydrochloride (Kovács reagent), freshly prepared.[7]
-
Whatman No. 1 filter paper.
-
Sterile wooden or platinum applicator loops (nichrome is not recommended).
-
Fresh (18-24 hour) bacterial culture on a non-selective agar plate.
Procedure (Filter Paper Method):
-
Place a small piece of filter paper in a clean petri dish.
-
Add 1-2 drops of 1% Kovács oxidase reagent to the center of the paper.[2]
-
Using a sterile applicator, pick a well-isolated colony from the culture plate.
-
Gently rub the colony onto the reagent-moistened area of the filter paper.[7]
-
Observe for a color change immediately.
Interpretation:
-
Positive: Development of a dark blue to deep purple color within 5 to 10 seconds.[2]
-
Delayed Positive: Color development occurs within 60 to 90 seconds.[2]
-
Negative: No color change, or a change after 2 minutes.[2]
Protocol 2: Oxidase Test using Gordon and McLeod Reagent (DMPD)
This older method is less frequently used but serves as a basis for comparison.
Materials:
-
1% N,N-Dimethyl-p-phenylenediamine dihydrochloride (Gordon and McLeod reagent), freshly prepared.
-
Whatman No. 1 filter paper.
-
Sterile wooden or platinum applicator loops.
-
Fresh (18-24 hour) bacterial culture.
Procedure (Filter Paper Method):
-
Place a small piece of filter paper in a clean petri dish.
-
Add 2-3 drops of the Gordon and McLeod reagent to the paper.[9]
-
Using a sterile applicator, pick a well-isolated colony.
-
Smear the colony onto the reagent-moistened paper.[9]
-
Observe for color change over a longer timeframe.
Interpretation:
-
Positive: Color changes to red within 10 to 30 minutes, or to black within 60 minutes.[1]
-
Negative: No significant color change within the 60-minute observation period.[1]
Conclusion
While N,N-Dimethyl-p-phenylenediamine (DMPD) and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) are both effective redox indicators, their performance is not interchangeable.
Choose TMPD for:
-
Rapid Microbiological Identification: Its use in the Kovács oxidase test is the standard due to its superior speed and sensitivity.
-
High-Sensitivity Peroxidase Assays: The higher molar extinction coefficient of its radical cation, Wurster's Blue, allows for more sensitive detection.
Consider DMPD for:
-
Antioxidant Assays: It is effectively used in methods to determine the total antioxidant capacity of samples.[4]
-
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of dyes and agrochemicals.[3]
For most modern diagnostic and biochemical applications requiring a fast and sensitive redox indicator, TMPD is the superior choice. The experimental data clearly demonstrates its advantages in reaction time and detection sensitivity, making it an indispensable tool for researchers.
References
- 1. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. stemed.site [stemed.site]
- 4. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supermarine Spitfire (early Merlin-powered variants) - Wikipedia [en.wikipedia.org]
- 8. journalofcosmointel.com [journalofcosmointel.com]
- 9. N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DMPD, ABTS, and FRAP Antioxidant Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of antioxidant capacity is a critical aspect of experimental design. This guide provides a comprehensive comparative analysis of three widely used antioxidant capacity assays: the N,N-dimethyl-p-phenylenediamine (DMPD) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. This document outlines the fundamental principles of each assay, provides detailed experimental protocols, and presents a comparative summary of their performance with supporting data to aid in the selection of the most appropriate method for specific research needs.
Introduction to Antioxidant Capacity Assays
Antioxidants are molecules that inhibit the oxidation of other molecules. They play a crucial role in biological systems by mitigating the damage caused by reactive oxygen species (ROS). The evaluation of the antioxidant capacity of various substances, from natural products to synthetic compounds, is essential in fields ranging from food science and nutrition to pharmacology and drug discovery. Several in vitro methods have been developed to assess antioxidant capacity, each with its own distinct mechanism, advantages, and limitations. This guide focuses on a comparative analysis of the DMPD, ABTS, and FRAP assays, three spectrophotometric methods commonly employed for this purpose.
Principles of the Assays
The DMPD, ABTS, and FRAP assays are all based on single electron transfer (SET) mechanisms. However, the specific reactions and the nature of the chromophore being measured differ significantly.
DMPD (N,N-dimethyl-p-phenylenediamine) Assay
The DMPD assay is based on the formation of a stable and colored radical cation of DMPD (DMPD•+). In the presence of a suitable oxidizing agent, such as ferric chloride or potassium persulfate, DMPD is oxidized to form a violet/red radical cation.[1][2][3] Antioxidant compounds, capable of donating a hydrogen atom or an electron, reduce the DMPD•+ back to its colorless form.[4][5] The degree of decolorization, measured spectrophotometrically, is proportional to the antioxidant capacity of the sample.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[7][8] This radical is typically produced by the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[9] Antioxidants present in the sample reduce the pre-formed ABTS•+, causing a loss of color.[7] The extent of this decolorization, monitored by the decrease in absorbance, is indicative of the antioxidant's scavenging capacity.[10] This assay is applicable to both hydrophilic and lipophilic antioxidants.[9]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12] The assay is conducted at an acidic pH (typically 3.6) and utilizes a complex of Fe³⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ). The reduction of the colorless Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex by an antioxidant results in an increase in absorbance at 593 nm.[12][13] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[14]
Comparative Performance Data
The antioxidant capacities of standard compounds are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant response of a compound to that of Trolox, a water-soluble analog of vitamin E. The following table summarizes representative antioxidant capacity values for common standards across the three assays. It is important to note that values can vary between studies due to slight modifications in experimental conditions.
| Antioxidant Standard | DMPD Assay (TEAC) | ABTS Assay (TEAC) | FRAP Assay (mM Fe²⁺/mM) |
| Trolox | 1.00 | 1.00 | 1.00 |
| Ascorbic Acid | ~0.6 - 0.8 | ~0.9 - 1.1 | ~0.9 - 1.2 |
| Gallic Acid | ~1.5 - 2.5 | ~1.9 - 2.5 | ~2.0 - 3.0 |
| Quercetin | ~2.0 - 3.5 | ~1.3 - 2.8 | ~4.0 - 5.5 |
Note: The values presented are approximate and collated from various sources for comparative purposes. Absolute values can differ based on specific laboratory conditions and reagent preparations.
Advantages and Disadvantages
| Assay | Advantages | Disadvantages |
| DMPD | - Rapid and stable endpoint.[5] - Can be used for both hydrophilic and lipophilic compounds. - Relatively inexpensive. | - The DMPD radical is soluble only in water, which can limit its use for hydrophobic antioxidants.[15] - The original method using FeCl₃ can be affected by metal ions in the sample.[3] |
| ABTS | - Applicable to both hydrophilic and lipophilic antioxidants.[9] - The radical is soluble in both aqueous and organic solvents. - Has a wider pH range of application compared to FRAP. | - The generation of the ABTS radical cation requires a pre-incubation step (12-16 hours).[7] - The ABTS radical can be reactive with compounds that are not necessarily antioxidants. |
| FRAP | - Simple, rapid, and automated procedure.[16] - Reagents are relatively stable and inexpensive. - High reproducibility. | - Performed at an acidic pH (3.6), which is not a physiological pH.[1] - Does not react with some antioxidants, such as thiols. - The assay only measures the reducing capability based on electron transfer and does not reflect radical quenching by hydrogen atom transfer. |
Experimental Protocols
Detailed methodologies for performing the DMPD, ABTS, and FRAP assays are provided below. These protocols are intended as a guide and may require optimization for specific applications.
DMPD Assay Protocol
Reagent Preparation:
-
Acetate Buffer (0.1 M, pH 5.25): Prepare by mixing solutions of 0.1 M acetic acid and 0.1 M sodium acetate.
-
DMPD Solution (100 mM): Dissolve 209 mg of N,N-dimethyl-p-phenylenediamine dihydrochloride in 10 mL of deionized water.
-
Ferric Chloride (FeCl₃) Solution (50 mM): Dissolve 135 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
DMPD Radical Cation (DMPD•+) Solution: Add 1 mL of the 100 mM DMPD solution to 100 mL of 0.1 M acetate buffer. Then, add 0.2 mL of the 50 mM FeCl₃ solution to initiate the radical formation. Allow the solution to stand in the dark for at least 10 minutes.
Assay Procedure:
-
Pipette 1.0 mL of the DMPD•+ solution into a cuvette.
-
Add 50 µL of the antioxidant sample or standard solution.
-
Mix thoroughly and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 505 nm against a blank containing the solvent used for the sample.
-
The percentage of inhibition is calculated, and the results are typically expressed as Trolox equivalents.
ABTS Assay Protocol
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[7]
-
ABTS Radical Cation (ABTS•+) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] This will produce a dark-colored solution containing the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm before use.
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•+ solution to a cuvette.
-
Add 10 µL of the antioxidant sample or standard solution.
-
Mix well and measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculate the percentage of scavenging activity and express the results as Trolox equivalents.
FRAP Assay Protocol
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.[12]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine in 10 mL of 40 mM HCl.[12]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[12]
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]
Assay Procedure:
-
Add 1.5 mL of the FRAP reagent to a test tube.
-
Add 50 µL of the antioxidant sample or standard solution.
-
Vortex the mixture and incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm against a reagent blank.
-
The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and expressed as equivalents of that standard.
Visualization of Assay Principles
To further elucidate the mechanisms of these assays, the following diagrams illustrate the core chemical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 14. ijpsonline.com [ijpsonline.com]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. onions-usa.org [onions-usa.org]
A Researcher's Guide to Enzymatic Assays: Comparing N,N-dimethyl-1,4-phenylenediamine and Other Common Reductants
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision in the development of robust and sensitive enzymatic assays. This guide provides a comprehensive comparison of N,N-dimethyl-1,4-phenylenediamine (DMPD) with other widely used chromogenic substrates, offering insights into their performance characteristics, experimental protocols, and applications in various research workflows.
This document will delve into the properties of DMPD as an alternative reductant, comparing it with established substrates like 3,3',5,5'-tetramethylbenzidine (TMB), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and o-phenylenediamine (OPD). By presenting key performance data, detailed experimental methodologies, and visual representations of relevant workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific assay requirements.
Head-to-Head Performance Comparison of Chromogenic Reductants
The choice of a chromogenic substrate significantly impacts the sensitivity, dynamic range, and overall performance of an enzymatic assay. The following table summarizes the key characteristics of DMPD, TMB, ABTS, and OPD, with a focus on their application in horseradish peroxidase (HRP)-based assays.
| Parameter | N,N-dimethyl-1,4-phenylenediamine (DMPD) | 3,3',5,5'-Tetramethylbenzidine (TMB) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | o-Phenylenediamine (OPD) |
| Oxidized Product Color | Purple/Red[1] | Blue (kinetic), Yellow (stopped) | Green | Orange-Brown[2] |
| Wavelength (λmax) | 505-553 nm[1][3] | 652 nm (blue), 450 nm (yellow) | 405-410 nm[4] | 492 nm |
| Molar Extinction Coefficient (ε) | ~9,800 M⁻¹cm⁻¹ at 550 nm for DPD+[5] | 39,000 M⁻¹cm⁻¹ (blue), 59,000 M⁻¹cm⁻¹ (yellow)[6] | 36,800 M⁻¹cm⁻¹ at 405 nm[4] | 16,700 M⁻¹cm⁻¹ for the product at 417 nm[7] |
| Relative Sensitivity | Moderate | Very High[8] | Moderate[8] | High[8] |
| Stability of Substrate Solution | Low, must be prepared fresh | Good, especially in commercial one-component solutions[9][10] | Good[4] | Light-sensitive, requires careful handling |
| Safety Profile | Toxic by ingestion or inhalation | Non-mutagenic[8] | Generally considered safe | Potential mutagen |
The Underlying Chemistry: A Shared Mechanism
The enzymatic assays discussed in this guide, particularly those employing horseradish peroxidase (HRP), operate on a common principle. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of a chromogenic substrate (the reductant). This process involves the transfer of electrons from the substrate to H₂O₂, resulting in the formation of a colored product that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of enzyme activity.
HRP Catalytic Cycle
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and reliable results. Below are representative protocols for conducting a horseradish peroxidase assay using DMPD, TMB, and ABTS as chromogenic substrates.
Horseradish Peroxidase Assay using DMPD
This protocol is adapted for the use of DMPD as a chromogenic substrate for measuring HRP activity.
Reagents:
-
DMPD Stock Solution (100 mM): Dissolve 136.2 mg of N,N-dimethyl-1,4-phenylenediamine in 10 mL of deionized water. Prepare fresh.
-
Acetate Buffer (0.1 M, pH 5.3): Prepare a 0.1 M solution of sodium acetate and adjust the pH to 5.3 with acetic acid.
-
Hydrogen Peroxide (H₂O₂) Solution (0.03%): Dilute a 30% H₂O₂ stock solution in deionized water. Prepare fresh.
-
HRP Standard Solutions: Prepare a series of dilutions of HRP in acetate buffer to generate a standard curve.
Procedure:
-
In a 96-well microplate, add 20 µL of each HRP standard or sample to respective wells.
-
Prepare the DMPD working solution immediately before use by mixing 100 µL of the 100 mM DMPD stock solution with 10 mL of 0.1 M acetate buffer (pH 5.3).
-
Add 150 µL of the DMPD working solution to each well.
-
Initiate the reaction by adding 30 µL of the 0.03% H₂O₂ solution to each well.
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
Measure the absorbance at 553 nm using a microplate reader.
-
Plot the absorbance values against the HRP concentrations to generate a standard curve.
Horseradish Peroxidase Assay using TMB
This is a standard protocol for an endpoint ELISA using TMB.
Reagents:
-
TMB Substrate Solution: A ready-to-use solution containing TMB and hydrogen peroxide is recommended for consistency.
-
Stop Solution (2 M H₂SO₄): Carefully add sulfuric acid to deionized water.
-
Wash Buffer (e.g., PBST): Phosphate-buffered saline with 0.05% Tween-20.
-
HRP-conjugated antibody/protein.
Procedure:
-
After the final wash step of your ELISA, add 100 µL of the TMB Substrate Solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes in the dark. A blue color will develop.
-
Stop the reaction by adding 100 µL of 2 M H₂SO₄ to each well. The color will change to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Horseradish Peroxidase Assay using ABTS
This protocol describes a typical endpoint assay using ABTS.
Reagents:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution and allow it to stand in the dark at room temperature for 12-16 hours before use. Dilute the solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
HRP-conjugated antibody/protein.
Procedure:
-
Following the final wash step, add 100 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 10-20 minutes, protected from light. A green color will develop.
-
The reaction can be stopped by adding 100 µL of 1% sodium dodecyl sulfate (SDS) solution.
-
Read the absorbance at 405 nm.
Application in Drug Discovery: High-Throughput Screening
Enzymatic assays utilizing chromogenic substrates are a cornerstone of high-throughput screening (HTS) in drug discovery. These assays are employed to identify compounds that modulate the activity of a target enzyme. The following workflow illustrates a typical HTS campaign for identifying enzyme inhibitors.
HTS Workflow
Concluding Remarks
The selection of a reductant for an enzymatic assay is a multifaceted decision that depends on the specific requirements for sensitivity, cost, safety, and the desired assay format (kinetic vs. endpoint). While TMB is often the substrate of choice for high-sensitivity applications like ELISA, DMPD presents a viable alternative, particularly in contexts where its distinct spectral properties or different reactivity may be advantageous. ABTS and OPD also remain relevant options with their own sets of strengths and weaknesses.
Researchers are encouraged to carefully consider the data and protocols presented in this guide to select the most appropriate chromogenic substrate for their experimental needs. Empirical validation of the chosen substrate in the specific assay context is always recommended to ensure optimal performance and data quality.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. afit.edu [afit.edu]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultra-high-throughput screening of an in vitro-synthesized horseradish peroxidase displayed on microbeads using cell sorter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. goldbio.com [goldbio.com]
Assessing the Specificity and Cross-Reactivity of DMPD in Colorimetric Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate in vitro assessment of antioxidant capacity is a critical step in the evaluation of novel compounds and natural products. The N,N-Dimethyl-p-phenylenediamine (DMPD) assay is a colorimetric method frequently employed for this purpose. This guide provides an objective comparison of the DMPD assay's performance, particularly its specificity and cross-reactivity, with other common antioxidant assays, supported by experimental data and detailed protocols.
The principle of the DMPD assay lies in the formation of a stable and colored radical cation (DMPD•+) from DMPD in the presence of a suitable oxidizing agent at an acidic pH.[1] Antioxidant compounds capable of donating a hydrogen atom to DMPD•+ cause a decolorization of the solution, which is proportional to their concentration.[1] This reaction is rapid, and the stable endpoint allows for the simultaneous analysis of multiple samples.[1]
Specificity Considerations and the "Improved" DMPD Assay
A notable advancement in the DMPD assay is the use of potassium persulfate as an oxidizing agent instead of the traditional ferric chloride.[2] This "improved" method enhances the specificity of the assay by avoiding potential interference from metal ions that may be present in biological or food samples.[2] The presence of ferrous ions (Fe(II)) could otherwise participate in Fenton's reaction, leading to an overestimation of antioxidant capacity.[2]
Cross-Reactivity Profile of the DMPD Assay
An essential aspect of any analytical method is its specificity towards the target analyte. In the context of antioxidant assays, this translates to the reagent's reactivity with true antioxidants versus other reducing agents that may be present in a complex sample.
One significant finding is the apparent lack of reactivity of the DMPD radical cation with uric acid .[3] This is a key differentiator from other assays, as uric acid is a major antioxidant in human plasma and can contribute significantly to the total antioxidant capacity measured by other methods.
However, like other radical-scavenging assays, the DMPD method is not entirely free from cross-reactivity. The assay measures the total hydrogen-donating capacity of a sample, and therefore, various compounds with this property will elicit a response. These can include:
-
Ascorbic Acid (Vitamin C): A well-known antioxidant that readily reacts with the DMPD radical.
-
Glutathione (GSH): A major intracellular antioxidant that can interfere with colorimetric assays.
-
Phenolic Compounds: A broad class of plant-derived antioxidants, including flavonoids and phenolic acids, that are reactive in the DMPD assay.[4][5] The reactivity of phenolic compounds is often correlated with the number and position of hydroxyl groups on their aromatic rings.[5][6]
Comparative Performance with Alternative Assays
To provide a comprehensive assessment, the DMPD assay is compared with two other widely used colorimetric methods for antioxidant capacity: the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
Quantitative Comparison of Antioxidant Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant capacity of a compound, with lower values indicating higher antioxidant activity. The following table summarizes the IC50 values for several standard antioxidants across the DMPD, ABTS, and DPPH assays.
| Compound | DMPD IC50 (µg/mL) | ABTS IC50 (µg/mL) | DPPH IC50 (µg/mL) |
| Trolox | 7.05 | - | 7.059 |
| BHA (Butylated hydroxyanisole) | - | - | 10.10 |
| BHT (Butylated hydroxytoluene) | - | - | 25.95 |
| α-Tocopherol | - | - | 11.31 |
| Baicalin Hydrate | - | 38.37 | 13.40 |
Note: Data is compiled from available literature and direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Improved DMPD Radical Cation Decolorization Assay Protocol
-
Reagent Preparation:
-
DMPD Stock Solution (100 mM): Dissolve 209 mg of DMPD in 10 mL of deionized water.[2]
-
Potassium Persulfate Solution (0.4 mM): Prepare a fresh solution of potassium persulfate in deionized water.[2]
-
Acetate Buffer (0.1 M, pH 5.6): Prepare an acetate buffer solution.[2]
-
DMPD•+ Radical Cation Working Solution: Mix 100 µL of the DMPD stock solution with 50 µL of the potassium persulfate solution and bring the final volume to 10 mL with the acetate buffer. Incubate in the dark at 25°C for 3-4 hours before use. The radical is stable for several hours when stored in the dark at 4°C.[2]
-
-
Assay Procedure:
-
Calculation:
-
Calculate the percentage inhibition of the DMPD•+ radical using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DMPD•+ solution without the sample, and Abs_sample is the absorbance in the presence of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a solution of ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Prepare a solution of potassium persulfate in water.
-
ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
-
Assay Procedure:
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.
-
Mix and measure the absorbance at 734 nm after a set incubation time.
-
-
Calculation:
-
Calculate the percentage of scavenging activity as described for the DMPD assay.
-
Determine the IC50 value from a plot of scavenging percentage against the concentration of the sample.
-
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve DPPH in a suitable solvent (e.g., methanol or ethanol). This solution should be prepared fresh and protected from light.
-
-
Assay Procedure:
-
Add a specific volume of the sample or standard to a specific volume of the DPPH working solution.
-
Mix and incubate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity as described for the DMPD assay.
-
Determine the IC50 value from a plot of scavenging percentage against the concentration of the sample.
-
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the core mechanisms and a general workflow.
Conclusion
The DMPD assay is a rapid, inexpensive, and reproducible method for determining the antioxidant capacity of various samples.[4] The "improved" protocol using potassium persulfate enhances its specificity by mitigating interference from metal ions. A key characteristic of the DMPD assay is its reported non-reactivity with uric acid, which can be advantageous when assessing antioxidant activity in biological fluids where uric acid is abundant. However, like other single electron transfer-based assays, it is susceptible to interference from various reducing compounds.
The choice between DMPD, ABTS, and DPPH assays will depend on the specific sample matrix, the potential interfering substances, and the research question. For a comprehensive understanding of a sample's antioxidant profile, employing a battery of assays with different mechanisms and reaction conditions is often the most prudent approach. This guide provides the foundational information to make an informed decision and to design robust and reliable antioxidant capacity studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. researchgate.net [researchgate.net]
- 4. Method for measuring antioxidant activity and its application to monitoring the antioxidant capacity of wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the reproducibility and accuracy of the DMPD-based plasma oxidant potential method
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Reproducibility and Accuracy
The assessment of plasma oxidant potential is a critical aspect of research in oxidative stress and its implications in various physiological and pathological processes. The N,N-dimethyl-p-phenylenediamine (DMPD) based method has emerged as a viable tool for this purpose. This guide provides a comprehensive evaluation of the reproducibility and accuracy of the DMPD method, alongside a comparison with alternative assays, supported by experimental data and detailed protocols.
Performance Comparison: DMPD vs. Alternative Methods
The selection of an appropriate assay for determining plasma oxidant potential depends on several factors, including reproducibility, accuracy, and the specific context of the research. While the DMPD method is noted for its speed and reproducibility, a quantitative comparison with other common methods is essential for an informed decision.
Table 1: Comparison of Reproducibility for Plasma Oxidant Potential Assays
| Assay Method | Intra-Assay Coefficient of Variation (CV%) | Inter-Assay Coefficient of Variation (CV%) | Reference |
| DMPD | Not explicitly reported in reviewed literature | Stated as "high inter-assay reproducibility" | [General notion from literature] |
| ABTS | 2.4 | Not significant | [1] |
| FRAP | Not explicitly reported for plasma in reviewed literature | Not explicitly reported for plasma in reviewed literature | |
| ORAC | Not explicitly reported for plasma in reviewed literature | Not explicitly reported for plasma in reviewed literature | |
| General Acceptable Range (Immunoassays) | < 10 | < 15 | [2] |
| Multiplexed Immunoarray | < 6 | < 15 | [3] |
Note: The lack of specific CV percentages for the DMPD, FRAP, and ORAC assays in plasma in the reviewed literature highlights a gap in directly comparable quantitative data.
Table 2: Qualitative Comparison of Plasma Oxidant Potential Assays
| Feature | DMPD Method | ABTS Assay | FRAP Assay | ORAC Assay |
| Principle | Measures the ability of plasma to oxidize DMPD, forming a colored radical cation. | Measures the reduction of the pre-formed radical cation ABTS•+. | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form. | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe. |
| Advantages | Fast, inexpensive, and reproducible. A modified version is available for plasma to avoid iron interference.[4] | Applicable to both hydrophilic and lipophilic antioxidants.[5] | Simple, inexpensive, and automated.[6] | Measures both inhibition time and degree of inhibition. |
| Disadvantages | Standard method is susceptible to interference from iron in plasma.[4] | Can be time-consuming to generate the radical.[6] | May not react with all antioxidants, particularly some thiol-containing compounds.[6] | Can be influenced by dilution effects. |
| Plasma Suitability | A modified protocol is necessary.[4] | Widely used for plasma samples.[1][7] | Commonly used for plasma samples.[6] | Frequently used for plasma samples.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results across different studies.
DMPD-Based Plasma Oxidant Potential Method
This protocol is adapted from the modified method proposed to overcome iron interference in plasma.[4]
Reagents:
-
N,N-dimethyl-p-phenylenediamine (DMPD)
-
Acetate buffer (pH 5.25)
-
Ferric Chloride (FeCl₃) (for standard curve) or an alternative oxidant for the modified plasma method.
-
Plasma samples
-
Tris-HCl buffer
Procedure:
-
Plasma Preparation: Collect blood in heparinized tubes and centrifuge to separate plasma.
-
Reaction Mixture: In a microplate well, combine the plasma sample with the DMPD solution in an appropriate buffer.
-
Incubation: Incubate the mixture at a controlled temperature for a specific duration to allow for the color development reaction.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 505 nm) using a microplate reader.[4]
-
Quantification: The oxidant potential is quantified by comparing the absorbance to a standard curve.
Alternative Assay Protocols for Plasma
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay [1]
-
Reagent Preparation: Prepare ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Plasma Dilution: Dilute plasma samples with a suitable buffer.
-
Reaction: Add the diluted plasma to the ABTS•+ solution.
-
Measurement: Measure the decrease in absorbance at 734 nm.
FRAP (Ferric Reducing Antioxidant Power) Assay [6]
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.
-
Reaction: Add the plasma sample to the FRAP reagent.
-
Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Reagent Preparation: Prepare a fluorescent probe solution (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH).
-
Reaction: Mix the plasma sample with the fluorescent probe in a microplate.
-
Initiation: Add the peroxyl radical generator to initiate the reaction.
-
Measurement: Monitor the decay of fluorescence over time using a fluorescence microplate reader.
Visualizing the Workflow and Underlying Principles
To better understand the experimental process and the chemical reactions involved, the following diagrams are provided.
Caption: Experimental workflow for the DMPD-based plasma oxidant potential assay.
Caption: Simplified principles of different antioxidant capacity assays.
References
- 1. Efficient Assay for Total Antioxidant Capacity in Human Plasma Using a 96-Well Microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A multicenter analytical performance evaluation of a multiplexed immunoarray for the simultaneous measurement of biomarkers of micronutrient deficiency, inflammation and malarial antigenemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of total antioxidant capacity: comparison of four methods as applied to human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level - PubMed [pubmed.ncbi.nlm.nih.gov]
alternatives to hazardous reagents like pyridine in phenylenediamine synthesis
For researchers, scientists, and drug development professionals, the synthesis of phenylenediamines is a critical step in the creation of numerous pharmaceuticals and advanced materials. Traditionally, syntheses involving hazardous reagents like pyridine have been employed. However, the drive towards greener, safer, and more efficient chemical processes has led to the development of several effective alternatives. This guide provides an objective comparison of traditional and alternative methods for phenylenediamine synthesis, supported by experimental data and detailed protocols.
The Hazards of Pyridine
Pyridine is a colorless to light yellow liquid with a nauseating, fish-like odor.[1] It is classified as a hazardous substance due to its toxicity upon ingestion and inhalation, with combustion producing toxic nitrogen oxides.[1] The National Toxicology Program has suggested that pyridine may cause cancer.[1] Exposure can lead to irritation of the skin, eyes, and respiratory tract, and may cause adverse effects on the central nervous system, liver, and kidneys.[2][3][4] Its flammable nature also poses a significant fire hazard in laboratory and industrial settings.[3]
Comparison of Synthetic Methodologies
The primary route to phenylenediamines is through the reduction of the corresponding nitroanilines. While direct involvement of pyridine in this specific reduction is not widespread, it can be utilized as a ligand in alternative synthetic pathways, such as the amination of dihalobenzenes. This guide compares a pyridine-involved method with several greener, more common alternatives for the synthesis of ortho- and para-phenylenediamine.
Data Summary: o-Phenylenediamine Synthesis
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |
| Pyridine-Involved Amination | o-Dichlorobenzene, Ammonia, Copper Catalyst, Pyridine Ligand | - | Milder Conditions | High Efficiency | High | [5] | |
| Zinc Reduction | o-Nitroaniline, Zinc Dust, Sodium Hydroxide | 95% Ethanol | Boiling | 1 | 85-93 (crude) | 97-100 (m.p.) | Organic Syntheses |
| Catalytic Hydrogenation | o-Nitroaniline, Palladium-Platinum Bi-metallic Catalyst | None (Solvent-free) | 50-150 | Continuous | High | Good | CN103012160A |
| Nanoparticle Catalysis | 2-Nitroaniline, Sodium Borohydride, Copper Ferrite Nanoparticles | Water | Room Temp | 1.5 (min) | 95.6 | - | PMC |
Data Summary: p-Phenylenediamine Synthesis
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | p-Nitroaniline, Raney Nickel Catalyst | Water | 50 | - | 98.9 | 100 | ResearchGate |
| Iron Reduction | p-Nitroaniline, Iron Powder, Hydrochloric Acid | Water | 95 | - | 80 | - | PrepChem.com |
| Nanoparticle Catalysis | 4-Nitroaniline, Sodium Borohydride, Copper Ferrite Nanoparticles | Water | Room Temp | 40 (sec) | 96.5 | - | PMC |
Experimental Protocols
Pyridine-Involved Synthesis: Copper-Catalyzed Amination of o-Dichlorobenzene (Representative)
This method utilizes a copper catalyst with a pyridine-based ligand to facilitate the amination of o-dichlorobenzene to o-phenylenediamine.
Materials:
-
o-Dichlorobenzene
-
Aqueous ammonia
-
Copper catalyst (e.g., copper(I) oxide)
-
Pyridine-based ligand (e.g., 2-aminopyridine)
Procedure:
-
In a pressure vessel, combine o-dichlorobenzene, the copper catalyst, and the pyridine-based ligand.
-
Add aqueous ammonia to the mixture.
-
Seal the vessel and heat to the reaction temperature with stirring.
-
Maintain the reaction for the specified time until completion.
-
After cooling, carefully vent the vessel.
-
The product, o-phenylenediamine, is then isolated and purified using standard techniques such as extraction and distillation.
Greener Alternative: Zinc Reduction of o-Nitroaniline
This is a classic and effective method that avoids the use of pyridine.
Materials:
-
o-Nitroaniline (0.5 mole, 69 g)
-
20% Sodium hydroxide solution (40 cc)
-
95% Ethanol (200 cc)
-
Zinc dust (2 gram atoms, 130 g)
-
Sodium hydrosulfite
Procedure:
-
In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser, place the o-nitroaniline, sodium hydroxide solution, and ethanol.
-
Stir the mixture vigorously and heat on a steam bath until it boils gently.
-
Turn off the steam and add the zinc dust in 10-g portions, frequently enough to maintain boiling.
-
After the addition is complete, reflux the mixture with stirring for one hour. The solution's color will change from deep red to nearly colorless.
-
Filter the hot mixture by suction and extract the zinc residue with two 150-cc portions of hot alcohol.
-
Combine the filtrates, add 2-3 g of sodium hydrosulfite, and concentrate the solution under reduced pressure to a volume of 125-150 cc.
-
Cool the solution thoroughly in an ice-salt bath to crystallize the o-phenylenediamine.
-
Collect the crystals, wash with a small amount of ice water, and dry in a vacuum desiccator.
Greener Alternative: Catalytic Hydrogenation of p-Nitroaniline
This method is highly efficient and environmentally friendly, using water as a solvent.[6]
Materials:
-
p-Nitroaniline (175 g)
-
Raney Nickel catalyst (5.0 g)
-
Water (400 mL)
Procedure:
-
In a suitable hydrogenation reactor, combine p-nitroaniline, Raney Nickel catalyst, and water.
-
Pressurize the reactor with hydrogen to 3.0 MPa.
-
Heat the mixture to 50°C with vigorous stirring (1000 r/min).
-
Maintain these conditions until the reaction is complete, as indicated by the cessation of hydrogen uptake.
-
After cooling and venting the reactor, filter the catalyst. The catalyst can be reused.
-
The aqueous solution contains the p-phenylenediamine, which can be isolated by evaporation of the water.
Reaction Pathways and Workflows
Conclusion
The synthesis of phenylenediamines can be achieved through various methods, with the reduction of nitroanilines being the most common approach. While pyridine can be employed as a ligand in certain synthetic routes, numerous greener and safer alternatives are readily available and highly efficient. Methods such as catalytic hydrogenation in water and reductions using zinc dust or sodium borohydride with nanoparticle catalysts offer high yields and purity while avoiding the hazards associated with pyridine. For researchers and drug development professionals, adopting these greener alternatives not only enhances laboratory safety but also aligns with the principles of sustainable chemistry.
References
- 1. p-Phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]
- 5. CN112194583A - Preparation method of o-phenylenediamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
comparison of N,N-Dimethyl-m-phenylenediamine dihydrochloride with other chromogenic substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N,N-Dimethyl-m-phenylenediamine dihydrochloride with other commonly used chromogenic substrates for peroxidase-based assays, such as ELISA and western blotting. The selection of an appropriate substrate is critical for achieving optimal sensitivity, specificity, and reliability in these applications. This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in making informed decisions for their experimental needs.
Introduction to Chromogenic Peroxidase Substrates
Enzyme-linked immunosorbent assays (ELISAs) and other peroxidase-based detection methods rely on the enzymatic activity of horseradish peroxidase (HRP) or other peroxidases to generate a detectable signal. In the presence of hydrogen peroxide (H₂O₂), the peroxidase enzyme catalyzes the oxidation of a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically. The intensity of the color produced is proportional to the amount of the target analyte.
This guide focuses on the comparison of the following chromogenic substrates:
-
N,N-Dimethyl-phenylenediamine dihydrochloride (DMPD) : While the user's query specified the meta-isomer, the vast majority of available scientific literature refers to the para-isomer, N,N-Dimethyl-p-phenylenediamine dihydrochloride (p-DMPD), as a chromogenic substrate for peroxidase. In the presence of peroxidase and H₂O₂, p-DMPD is oxidized to a red semiquinone radical cation.[1]
-
3,3’,5,5’-Tetramethylbenzidine (TMB) : A highly sensitive and widely used chromogenic substrate for HRP. It yields a blue product that turns yellow upon the addition of a stop solution (e.g., sulfuric acid), with high molar extinction, making it ideal for sensitive ELISAs.[2][3][4]
-
o-Phenylenediamine dihydrochloride (OPD) : Another common substrate for HRP, OPD produces a soluble yellow-orange product. It is considered a sensitive substrate, though generally less so than TMB.
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) : This substrate produces a soluble green end product. ABTS is known for its wide dynamic range but is generally less sensitive than TMB and OPD.[5]
Performance Comparison of Chromogenic Substrates
The choice of a chromogenic substrate significantly impacts the performance of a peroxidase-based assay. Key parameters for comparison include sensitivity, signal intensity (molar extinction coefficient), stability, and safety.
| Substrate | Oxidized Product Color | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Relative Sensitivity | Carcinogenicity |
| N,N-Dimethyl-p-phenylenediamine dihydrochloride (p-DMPD) | Red | ~550 | 9,800[1] | Data not readily available in direct ELISA comparison | Potential mutagen |
| 3,3’,5,5’-Tetramethylbenzidine (TMB) | Blue (unstopped), Yellow (stopped) | 652 (unstopped), 450 (stopped) | 39,000 (stopped) | Highest | Non-carcinogenic |
| o-Phenylenediamine dihydrochloride (OPD) | Yellow-Orange | 492 (stopped) | 18,600 (stopped) | High | Potential carcinogen |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Green | 410-420 | 36,000 | Moderate | Potential mutagen |
Note on this compound: There is a significant lack of published data on the performance of the meta-isomer of N,N-Dimethyl-phenylenediamine dihydrochloride as a chromogenic substrate in peroxidase-based assays. The data presented for DMPD corresponds to the para-isomer.
Experimental Data Summary
A direct comparison of TMB, OPD, and ABTS in an ELISA format has demonstrated the superior sensitivity of TMB. The following table summarizes the optical density (O.D.) values obtained in a typical indirect ELISA experiment.
| Substrate | O.D. without Stop Solution | O.D. with Stop Solution |
| TMB | ~0.8 | >2.0 |
| OPD | ~0.4 | ~1.0 |
| ABTS | ~0.4 | ~0.4 |
These results clearly indicate that TMB provides the highest signal intensity, especially after the addition of a stop solution, which amplifies the signal. OPD is the next most sensitive, followed by ABTS.
Signaling Pathways and Reaction Mechanisms
The fundamental principle behind these chromogenic assays is the HRP-catalyzed oxidation of the substrate in the presence of hydrogen peroxide.
Caption: General peroxidase signaling pathway.
Experimental Protocols
Below are detailed methodologies for a general indirect ELISA, which can be adapted for use with each of the compared chromogenic substrates.
General Indirect ELISA Workflow
Caption: A typical indirect ELISA workflow.
Detailed Protocol for Chromogenic Detection
This protocol assumes the preceding steps of an indirect ELISA (antigen coating, blocking, primary and secondary antibody incubations, and washing) have been completed.[6][7][8][9]
1. Substrate Preparation:
-
N,N-Dimethyl-p-phenylenediamine dihydrochloride (p-DMPD): Prepare a solution of p-DMPD in a suitable buffer (e.g., phosphate-citrate buffer, pH 5.0-6.0) at a concentration of approximately 0.1-1.0 mg/mL. Immediately before use, add hydrogen peroxide to a final concentration of 0.01-0.03%. This solution should be prepared fresh and protected from light.
-
TMB: Use a commercially available ready-to-use TMB substrate solution. These are typically stable and provide consistent results.
-
OPD: Dissolve OPD tablets or powder in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.0) to a final concentration of 0.4-1.0 mg/mL. Add hydrogen peroxide to a final concentration of 0.01-0.03% immediately before use. Prepare this solution fresh and protect it from light.
-
ABTS: Dissolve ABTS in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.0-5.0) to a final concentration of 0.3-1.0 mg/mL. Add hydrogen peroxide to a final concentration of 0.01-0.03% just before use.
2. Chromogenic Reaction:
-
Add 100 µL of the prepared substrate solution to each well of the microplate.
-
Incubate the plate at room temperature in the dark for 10-30 minutes. The incubation time may need to be optimized depending on the substrate and the desired signal intensity. Monitor the color development to avoid over-development, which can lead to high background.
3. Stopping the Reaction (for TMB and OPD):
-
TMB: Add 50-100 µL of a stop solution (e.g., 1 M sulfuric acid or 1 M phosphoric acid) to each well. The blue color will change to yellow.
-
OPD: Add 50 µL of a stop solution (e.g., 3 M sulfuric acid or 3 M hydrochloric acid) to each well.
4. Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength for the substrate used (see table above). It is recommended to read the plate within 30 minutes of stopping the reaction.
Conclusion
The choice of chromogenic substrate is a critical determinant of the sensitivity and overall performance of peroxidase-based immunoassays. For the highest sensitivity, TMB is the recommended substrate. OPD offers a good balance of sensitivity and cost-effectiveness but is a potential carcinogen. ABTS is a suitable choice when a wider dynamic range is required and the highest sensitivity is not the primary concern.
While N,N-Dimethyl-p-phenylenediamine dihydrochloride (p-DMPD) is a known peroxidase substrate that produces a red colored product, there is a lack of direct comparative data on its performance in standardized ELISA formats against TMB, OPD, and ABTS. Researchers considering the use of DMPD should perform their own optimization and validation experiments to determine its suitability for their specific application. Due to the limited information on the meta-isomer, its use as a chromogenic substrate is not well-established.
References
- 1. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic investigation of TMB substrate composition for signal enhancement in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Surmodics - ELISA Substrates [shop.surmodics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. antibodysystem.com [antibodysystem.com]
- 7. microbenotes.com [microbenotes.com]
- 8. fortislife.com [fortislife.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Stability of p-Phenylenediamine and Its Acetylated Metabolites in Blood Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of xenobiotics and their metabolites in biological matrices is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of the stability of p-phenylenediamine (PPD), a widely used industrial chemical and hair dye component, and its primary acetylated metabolites, monoacetyl-p-phenylenediamine (MAPPD) and diacetyl-p-phenylenediamine (DAPPD), in human blood samples.
This document summarizes key stability findings from published research, presents detailed experimental protocols for stability assessment, and visualizes the metabolic pathway and analytical workflow. The data underscores the inherent instability of PPD in blood and the significantly greater stability of its acetylated derivatives.
Comparative Stability in Human Blood
Experimental data reveals a stark contrast in the stability of p-phenylenediamine compared to its acetylated metabolites in blood. PPD is highly unstable, undergoing significant degradation within hours of collection. In contrast, its metabolites, MAPPD and DAPPD, exhibit considerably greater stability, making them more reliable markers for assessing PPD exposure over time.
One pivotal study demonstrated that PPD undergoes critical degradation in human blood samples after just 6 hours.[1][2][3] Another report indicated that the concentration of PPD can diminish to as low as 3% of its original concentration within 24 hours of storage.[4] To counteract this rapid oxidation, the use of antioxidants such as ascorbic acid has been suggested.[4]
Conversely, the monoacetylated metabolite, MAPPD, was found to be stable in blood samples for up to 48 hours.[1][2][3] The diacetylated metabolite, DAPPD, also showed greater stability than the parent compound, remaining stable for up to 24 hours.[1][2][3]
Table 1: Stability of p-Phenylenediamine and its Acetylated Metabolites in Human Blood Samples
| Compound | Stability in Blood (at Room Temperature) | Key Findings |
| p-Phenylenediamine (PPD) | Unstable | Critical degradation observed after 6 hours.[1][2][3] Concentration may decrease to 3% of the initial value after 24 hours.[4] |
| Monoacetyl-p-phenylenediamine (MAPPD) | Stable | Stable for up to 48 hours.[1][2][3] |
| Diacetyl-p-phenylenediamine (DAPPD) | Stable | Stable for up to 24 hours.[1][2][3] |
Metabolic Pathway of p-Phenylenediamine
The primary metabolic pathway for PPD in humans is N-acetylation. This detoxification process is catalyzed by the N-acetyltransferase 1 (NAT1) enzyme, which is expressed in various tissues, including the skin and liver.[5][6] PPD is first acetylated to form MAPPD, which is then further acetylated by the same enzyme to form DAPPD.[5]
Experimental Protocols
Accurate assessment of analyte stability is crucial for method validation in bioanalysis. Below is a detailed protocol for evaluating the stability of PPD and its acetylated metabolites in blood, based on established methodologies.
Objective
To determine the stability of PPD, MAPPD, and DAPPD in human whole blood under specific storage conditions.
Materials and Reagents
-
p-Phenylenediamine (PPD), Monoacetyl-p-phenylenediamine (MAPPD), Diacetyl-p-phenylenediamine (DAPPD) reference standards
-
Acetanilide (Internal Standard, IS)
-
Human whole blood (with anticoagulant, e.g., EDTA)
-
Acetonitrile (ACN)
-
Formic acid
-
Dichloromethane
-
Ammonium hydroxide
-
Water (LC-MS grade)
Instrumentation
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of PPD, MAPPD, DAPPD, and the IS in a suitable solvent (e.g., methanol or ACN).
-
Prepare working solutions by diluting the stock solutions to appropriate concentrations.
-
-
Spiking of Blood Samples:
-
Spike fresh human whole blood with known concentrations of PPD, MAPPD, and DAPPD to prepare quality control (QC) samples at low, medium, and high concentration levels.
-
-
Stability Assessment:
-
Short-Term (Bench-Top) Stability:
-
Aliquot the spiked blood samples and keep them at room temperature for specific time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
At each time point, process the samples for analysis.
-
-
Long-Term Stability:
-
Aliquot the spiked blood samples and store them at desired temperatures (e.g., -20°C or -80°C) for extended periods (e.g., 1, 2, 4 weeks, and 1, 3, 6 months).
-
At each time point, thaw the samples and process for analysis.
-
-
Freeze-Thaw Stability:
-
Subject aliquots of the spiked blood samples to multiple freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them at room temperature.
-
After the final thaw, process the samples for analysis.
-
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of blood sample, add the internal standard.
-
Add ammonium hydroxide to make the sample alkaline.
-
Add dichloromethane, vortex to mix, and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| PPD | 109 | 92 |
| MAPPD | 151 | 92 |
| DAPPD | 193 | 92 |
| Acetanilide (IS) | 136 | 77 |
-
Data Analysis:
-
Calculate the concentration of each analyte in the stability samples against a freshly prepared calibration curve.
-
Determine the percentage of the analyte remaining at each time point and condition relative to the initial concentration (time 0).
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Conclusion
The available data conclusively demonstrates that p-phenylenediamine is highly unstable in blood samples, necessitating prompt analysis or the use of stabilizing agents for accurate quantification. In contrast, its acetylated metabolites, MAPPD and DAPPD, exhibit significantly greater stability, making them more reliable biomarkers for assessing PPD exposure, particularly in studies where sample processing and analysis may be delayed. For robust and reliable bioanalytical results, it is imperative to conduct thorough stability assessments as part of method validation, following detailed and well-documented protocols.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylation of paraphenylenediamine in human skin and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The expression pattern of N‐acetyltransferase 1 in healthy human skin - PMC [pmc.ncbi.nlm.nih.gov]
performance of different N,N-Dimethyl-p-phenylenediamine salts (dihydrochloride vs sulfate) in assays
For researchers, scientists, and drug development professionals, the choice of reagent can significantly impact assay performance. This guide provides a detailed comparison of two common salts of N,N-Dimethyl-p-phenylenediamine (DMPD) - the dihydrochloride and sulfate forms - used in popular biochemical assays.
This document outlines the performance characteristics of N,N-Dimethyl-p-phenylenediamine dihydrochloride and N,N-Dimethyl-p-phenylenediamine sulfate in the oxidase test and antioxidant capacity assays. Detailed experimental protocols and data are presented to assist in the selection of the most appropriate salt for specific research needs.
Performance Comparison of DMPD Salts
While both the dihydrochloride and sulfate salts of N,N-Dimethyl-p-phenylenediamine serve as effective reagents, their performance can differ based on the specific application, primarily due to the influence of the counter-ion.
| Property | N,N-Dimethyl-p-phenylenediamine dihydrochloride | N,N-Dimethyl-p-phenylenediamine sulfate | Key Considerations |
| Molecular Formula | C₈H₁₂N₂ · 2HCl | C₈H₁₂N₂ · H₂SO₄ | The difference in molecular weight should be accounted for when preparing solutions of equal molarity. |
| Molecular Weight | 209.12 g/mol | 234.27 g/mol | Affects the mass required for solution preparation. |
| Solubility in Water | 50 mg/mL[1] | Soluble in water; 50 mg/mL | Both salts exhibit good water solubility, suitable for preparing aqueous reagent solutions. |
| Appearance | White to light pink and tan powder | White to almost white powder/crystal | Color may vary between batches but should dissolve to a colorless solution. |
| Performance in Oxidase Test | Historically the more commonly used salt in standard protocols for the oxidase test[2][3][4]. At higher concentrations, the chloride ion can cause enzyme inhibition, affecting reaction kinetics[5]. | Less commonly cited in standard oxidase test protocols, but has been used as a substrate. The sulfate ion does not appear to cause the same inhibitory effects as chloride at higher concentrations[5]. | For kinetic studies or assays requiring high reagent concentrations, the sulfate salt may offer an advantage by avoiding chloride-induced inhibition. For routine qualitative oxidase tests, the dihydrochloride salt is well-established. |
| Performance in Antioxidant Assays | Used in methods for measuring plasma oxidative capacity where DMPD is oxidized to a colored radical cation[6]. | The specific salt is often not specified in commercial kits or general protocols for the DMPD antioxidant assay. | The choice of salt is likely less critical in this non-enzymatic, colorimetric assay compared to the oxidase test. However, the potential for the counter-ion to interact with other components in a complex sample should not be entirely dismissed. |
| Stability | Aqueous solutions are light-sensitive and should be freshly prepared or stored refrigerated in the dark for no longer than a week[2][7]. | Also light and air-sensitive, and solutions should be handled similarly to the dihydrochloride salt[8]. | Proper storage and handling are crucial for the performance of both salts. |
Key Experimental Protocols
The Oxidase Test
The oxidase test determines the presence of the cytochrome c oxidase enzyme in microorganisms. This enzyme oxidizes the DMPD reagent, resulting in a color change.
Principle: In the presence of cytochrome c oxidase, N,N-Dimethyl-p-phenylenediamine is oxidized to form a colored product, Wurster's blue.
Reagent Preparation (Gordon and McLeod's Reagent):
-
Dissolve 1.0 gram of N,N-Dimethyl-p-phenylenediamine dihydrochloride in 100 mL of sterile distilled water to create a 1% solution[3].
-
Store the reagent in a dark, glass bottle under refrigeration. It should be used within one week[2][7]. Note: A 1% solution of the sulfate salt can be prepared similarly, adjusting for molecular weight if molar equivalence is critical.
Procedure (Filter Paper Method):
-
Place a small piece of Whatman No. 1 filter paper in a sterile petri dish.
-
Soak the filter paper with a few drops of the freshly prepared 1% DMPD reagent.
-
Using a sterile, non-metallic (e.g., platinum or wooden) applicator, pick a well-isolated bacterial colony from a fresh (18-24 hour) culture.
-
Smear the colony onto the reagent-impregnated filter paper.
-
Observe for a color change.
Interpretation:
-
Positive: Development of a dark purple color within 10-30 seconds.
-
Delayed Positive: Color development in 60-90 seconds.
-
Negative: Absence of color change or color development after 2 minutes.
DMPD Antioxidant Capacity Assay
This assay measures the total antioxidant capacity of a sample by evaluating its ability to scavenge the DMPD radical cation (DMPD•+).
Principle: DMPD is oxidized by a suitable oxidizing agent (e.g., ferric chloride or potassium persulfate) to form a stable, colored radical cation (DMPD•+). Antioxidants in the sample donate a hydrogen atom to DMPD•+, causing a decolorization of the solution that is proportional to the antioxidant concentration. The absorbance is typically measured between 517 nm and 553 nm[9][10].
Reagent Preparation:
-
DMPD Solution: Prepare a 100 mM solution of N,N-Dimethyl-p-phenylenediamine (either salt) in deionized water[9].
-
Oxidizing Agent: Prepare a 0.4 mM solution of potassium persulfate in deionized water[9].
-
Acetate Buffer: Prepare a 0.1 M acetate buffer, pH 5.25-5.6.
-
DMPD•+ Radical Cation Solution: Mix the DMPD solution, potassium persulfate solution, and acetate buffer. For example, react 100 µL of 100 mM DMPD with 50 µL of 0.4 mM potassium persulfate and bring the final volume to 10 mL with acetate buffer[9]. Incubate in the dark at room temperature for 3-4 hours to allow for radical formation[9].
Procedure:
-
Dilute the DMPD•+ solution with acetate buffer to an absorbance of 0.7-0.9 at the desired wavelength (e.g., 517 nm)[9].
-
Add a small volume of the antioxidant sample or standard (e.g., 20 µL) to a microplate well or cuvette.
-
Add a larger volume of the diluted DMPD•+ solution (e.g., 280 µL) and mix.
-
Incubate for a set time (e.g., 10 minutes) at room temperature[10].
-
Read the absorbance at the appropriate wavelength.
Calculation: The percentage inhibition of the DMPD•+ radical is calculated, and the antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparison to a standard curve generated with Trolox.
Visualizing the Processes
To better understand the experimental workflows and underlying mechanisms, the following diagrams are provided.
Caption: Signaling pathway of the oxidase test.
Caption: Experimental workflow of the DMPD antioxidant assay.
References
- 1. 536-46-9 CAS | N,N-DIMETHYL p-PHENYLENEDIAMINE DIHYDROCHLORIDE | Redox Indicators | Article No. 03410 [lobachemie.com]
- 2. asm.org [asm.org]
- 3. microbenotes.com [microbenotes.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. N,N-Dimethyl-p-phenylenediamine sulfate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. libios.fr [libios.fr]
Safety Operating Guide
Proper Disposal of N,N-Dimethyl-m-phenylenediamine dihydrochloride: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of N,N-Dimethyl-m-phenylenediamine dihydrochloride. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, ensure the following personal protective equipment and engineering controls are in place to minimize exposure.
-
Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood.[3][4] Ensure adequate ventilation, especially in confined areas.[1]
-
Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection : Wear appropriate protective gloves.[1][3] Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[5]
-
Skin and Body Protection : Wear a lab coat or a complete suit protecting against chemicals.[4][5] Protective clothing should be worn to prevent skin exposure.[1][3]
-
Respiratory Protection : If ventilation is insufficient or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][6]
Spill Management and Cleanup
In the event of a spill, follow these procedures to safely clean and contain the material.
-
Minor Spills :
-
Major Spills :
-
Evacuate personnel from the area and move upwind.[7]
-
Alert emergency responders, informing them of the location and nature of the hazard.[7]
-
Wear full-body protective clothing and a self-contained breathing apparatus.[7]
-
Prevent the spillage from entering drains or watercourses.[7]
-
Contain the spill with inert materials like sand, earth, or vermiculite.[7]
-
Collect the recoverable product into labeled containers for recycling or disposal.[7]
-
Neutralize and decontaminate the residue, then collect the solid residues and seal them in labeled drums for disposal.[7]
-
Disposal Procedures
Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Collection :
-
Place this compound waste into a suitable, closed, and properly labeled container.[5]
-
-
Disposal Method :
Safety and Handling Summary
The following table summarizes key quantitative and qualitative safety information for handling this compound.
| Parameter | Specification | Source |
| Signal Word | Danger | [1] |
| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles/face shield, protective gloves, lab coat/chemical suit, approved respirator. | [1][3][5] |
| Engineering Controls | Use in a well-ventilated area or under a chemical fume hood. | [1][3] |
| Spill Containment | Use inert materials such as sand, earth, or vermiculite. | [7] |
| Disposal Method | Engage a licensed disposal company; incineration with a combustible solvent is a recommended method. | [4][5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Figure 1. Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Dimethyl-m-phenylenediamine dihydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of N,N-Dimethyl-m-phenylenediamine dihydrochloride, a chemical that requires careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel and maintaining the integrity of your research.
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause serious eye and skin irritation and may lead to respiratory irritation.[1][2] Due to these risks, stringent safety measures must be implemented throughout the handling, storage, and disposal processes.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the recommended PPE based on safety data sheets.
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Safety goggles or a face shield | European Standard EN 166 or OSHA 29 CFR 1910.133 |
| Skin | Chemical-resistant gloves (e.g., PVC, Nitrile rubber) and appropriate protective clothing to prevent skin exposure. | Europe EN 374, US F739 |
| Respiratory | An approved respirator (e.g., NIOSH/MSHA or European Standard EN 149) should be used, especially in cases of insufficient ventilation or potential for dust formation. | NIOSH (US) or CEN (EU) |
Note: The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
Operational Plan: A Step-by-Step Workflow for Safe Handling
To minimize exposure and ensure a safe working environment, a systematic approach to handling this compound is essential. The following workflow diagram outlines the critical steps from preparation to disposal.
Detailed Protocols for Safe Operations
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Avoiding Dust: This compound is a solid that can form dust.[2][4] Procedures should be designed to minimize the generation of dust. Use dry clean-up procedures and avoid sweeping.[2][3] If possible, use a vacuum cleaner fitted with a HEPA filter.[3]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[2][5] Always wash hands thoroughly with soap and water after handling.[2]
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Clear the area of all personnel and move upwind of the spill.[2]
-
Personal Protection: Before attempting to clean up, ensure you are wearing the appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.[2][4]
-
Containment: For minor spills, dampen the material with water to prevent dusting before sweeping it up.[2] For major spills, contain the spill with sand, earth, or vermiculite.[2]
-
Cleanup: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Classification: This chemical must be treated as hazardous waste.[1] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Containerization: Store waste in original or other suitable, sealed containers that are properly labeled.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, lab coats, and cleaning materials, should be considered contaminated and disposed of as hazardous waste.[1][4] Do not re-use empty containers.[1]
By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with this compound, fostering a secure research environment for you and your team.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
